molecular formula C6H13NO B1593661 2,5-Dimethylmorpholine CAS No. 106-56-9

2,5-Dimethylmorpholine

カタログ番号: B1593661
CAS番号: 106-56-9
分子量: 115.17 g/mol
InChIキー: RPSYMAMREDJAES-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,5-Dimethylmorpholine (CAS 106-56-9) is a versatile morpholine derivative with the molecular formula C6H13NO and a molecular weight of 115.17 g/mol . This compound is a valuable building block in medicinal chemistry, particularly in the development of central nervous system (CNS) active drug candidates . The morpholine ring is a privileged scaffold in drug discovery due to its favorable physicochemical properties. Its weak basicity provides a pKa value that enhances solubility in the blood, while the balanced lipophilic-hydrophilic profile improves permeability through the blood-brain barrier (BBB), a critical requirement for drugs targeting neurological conditions . In research settings, morpholine and its derivatives, such as this compound, are employed to modulate the pharmacokinetic and pharmacodynamic properties of lead compounds. They can act as key scaffolds to direct other molecular appendages into optimal positions, and the oxygen atom in the ring can serve as a hydrogen bond acceptor, potentially enhancing interactions with biological targets . This product is provided for research applications as a high-purity material. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use and is strictly prohibited for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2,5-dimethylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-5-4-8-6(2)3-7-5/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPSYMAMREDJAES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(CO1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20333741
Record name 2,5-dimethylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20333741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106-56-9
Record name 2,5-Dimethylmorpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106-56-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-dimethylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20333741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-dimethylmorpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Introduction: The Strategic Importance of the 2,5-Dimethylmorpholine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2,5-Dimethylmorpholine

This compound is a heterocyclic compound featuring a six-membered morpholine ring substituted with methyl groups at the 2 and 5 positions.[1] This structural motif exists as two diastereomers: cis-2,5-dimethylmorpholine and trans-2,5-dimethylmorpholine, each of which is chiral and exists as a pair of enantiomers. This stereochemical complexity makes it a valuable scaffold in medicinal chemistry and drug development, where specific stereoisomers often exhibit markedly different pharmacological activities and pharmacokinetic profiles.[2][3] Beyond pharmaceuticals, it serves as a versatile solvent and a reagent in organic synthesis.[4]

This guide provides a detailed exploration of the core synthetic pathways to this compound, tailored for researchers and drug development professionals. It moves beyond simple procedural descriptions to elucidate the underlying chemical principles and strategic considerations that govern the choice of synthetic route, reaction conditions, and stereochemical control.

Pathway 1: Industrial-Scale Synthesis via Acid-Catalyzed Cyclodehydration

The most direct and economically viable route for the large-scale production of morpholines is the acid-catalyzed dehydration of dialkanolamines.[5] This method is analogous to the industrial synthesis of unsubstituted morpholine from diethanolamine and its substituted derivatives like 2,6-dimethylmorpholine from diisopropanolamine.[6][7][8][9] The synthesis of this compound follows the same fundamental principle, starting from the appropriately substituted dialkanolamine precursor.

Causality and Mechanism

The core of this transformation is an intramolecular double dehydration reaction. The mechanism proceeds through the following key stages:

  • Protonation: A strong acid, typically sulfuric acid, protonates one of the hydroxyl groups of the dialkanolamine precursor, converting it into a good leaving group (water).

  • Intramolecular Nucleophilic Substitution (SN2): The nitrogen atom acts as a nucleophile, attacking the carbon bearing the protonated hydroxyl group, displacing water and forming a substituted piperidine-3-ol intermediate.

  • Second Protonation and Dehydration: The remaining hydroxyl group is then protonated by the acid.

  • Ring Closure: The ring oxygen is formed via an intramolecular SN2 reaction where the first hydroxyl group (now deprotonated) attacks the carbon bearing the second leaving group, finalizing the morpholine ring structure.

The reaction temperature is a critical parameter. It must be high enough to drive the dehydration but not so high as to cause decomposition of the starting materials or products, which can lead to charring and the formation of colored by-products.[5]

Graphical Representation of the Cyclodehydration Pathway

G cluster_0 Step 1: Protonation & Sₙ2 Attack cluster_1 Step 2: Second Dehydration & Ring Closure Precursor N-(2-hydroxypropyl)- 1-aminopropan-2-ol Protonated Protonated Intermediate Precursor->Protonated + H⁺ H2SO4 H₂SO₄ Piperidinol Substituted Piperidinol Protonated->Piperidinol Intramolecular Sₙ2 - H₂O ProtonatedPiperidinol Protonated Piperidinol Piperidinol->ProtonatedPiperidinol + H⁺ Piperidinol->ProtonatedPiperidinol FinalProduct This compound ProtonatedPiperidinol->FinalProduct Intramolecular Cyclization - H₂O, -H⁺ caption Figure 1. Mechanism of Acid-Catalyzed Cyclodehydration.

Figure 1. Mechanism of Acid-Catalyzed Cyclodehydration.
Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for analogous substituted morpholines.[5][6]

  • Reactor Setup: A stirred-tank reactor equipped with a heating mantle, a temperature probe, and a distillation condenser is charged with concentrated (96-98%) sulfuric acid.

  • Precursor Addition: The precursor, N-(2-hydroxypropyl)-1-aminopropan-2-ol, is added slowly to the sulfuric acid while stirring and cooling to maintain the temperature below 80°C. The molar ratio of dialkanolamine to sulfuric acid is typically maintained between 1:1.5 and 1:2.0.[6]

  • Reaction: Once the addition is complete, the mixture is heated to 180-200°C. The reaction is monitored by the distillation of water, which is collected. The heating is continued for 3-5 hours until water evolution ceases.

  • Work-up: The reaction mixture is cooled and then carefully poured into a cooled, concentrated sodium hydroxide solution to neutralize the excess sulfuric acid and liberate the free amine. This step is highly exothermic and requires efficient cooling.

  • Isolation: The mixture will separate into two phases. The upper organic phase, containing the crude this compound, is separated.

  • Purification: The crude product is dried, typically by stirring with solid sodium hydroxide pellets, and then purified by fractional distillation under reduced pressure to yield the final product as a mixture of cis and trans isomers.

Data Summary
ParameterValue/RangeRationale & Insights
Starting Material N-(2-hydroxypropyl)-1-aminopropan-2-olThe specific precursor required for the 2,5-substitution pattern.
Catalyst Concentrated H₂SO₄Acts as both a catalyst and a dehydrating agent.[7]
Molar Ratio 1.5 - 2.0 moles H₂SO₄ per mole of amineEnsures complete protonation and drives the reaction to completion.[6]
Temperature 180 - 200°COptimal range to promote dehydration while minimizing side reactions and charring.[5]
Reaction Time 3 - 5 hoursSufficient time for the two-step dehydration to complete, monitored by water removal.
Expected Yield 80 - 95%This pathway is highly efficient for morpholine synthesis.[6]
Isomer Ratio Mixture of cis and transThe high temperature and acidic conditions typically lead to a thermodynamic mixture.

Pathway 2: Stereoselective Synthesis for Asymmetric Applications

For applications in drug development, controlling the stereochemistry is paramount. Stereoselective syntheses build the morpholine ring from chiral, non-racemic starting materials, allowing for the targeted production of a single diastereomer.

2a. Synthesis of trans-2,5-Dimethylmorpholine via Epoxide Opening

A robust strategy for synthesizing trans-2,5-disubstituted morpholines involves the reaction of an enantiopure epoxide with an enantiopure amino alcohol.[10][11] This method provides excellent control over the relative and absolute stereochemistry.

Causality and Mechanism:

The synthesis begins with the nucleophilic attack of an amino alcohol, such as L-alaninol ((S)-2-amino-1-propanol), on an epoxide, like (R)-propylene oxide. This SN2 reaction proceeds with inversion of configuration at the attacked epoxide carbon, establishing the initial 1,2-amino diol intermediate with a defined stereochemistry. The crucial step is the subsequent regioselective cyclization. To achieve this, the primary hydroxyl group is selectively activated (e.g., as a tosylate), and the morpholine ring is closed by an intramolecular Williamson ether synthesis, where the secondary hydroxyl group acts as the nucleophile.

Graphical Representation of trans-Isomer Synthesis

G cluster_0 Step 1: Epoxide Opening cluster_1 Step 2: Selective Activation & Cyclization Alaninol (S)-Alaninol AminoDiol Amino Diol Intermediate Alaninol->AminoDiol Sₙ2 Attack PropyleneOxide (R)-Propylene Oxide PropyleneOxide->AminoDiol Sₙ2 Attack ActivatedDiol selectively activated diol (e.g., O-Tosylated) AminoDiol->ActivatedDiol 1. Protection (N) 2. Activation (O) AminoDiol->ActivatedDiol TransProduct trans-(2R,5S)- This compound ActivatedDiol->TransProduct Intramolecular Williamson Ether Synthesis caption Figure 2. Stereoselective Synthesis of trans-2,5-Dimethylmorpholine.

Figure 2. Stereoselective Synthesis of trans-2,5-Dimethylmorpholine.
Experimental Protocol: Synthesis of trans-(2R,5S)-2,5-Dimethylmorpholine

  • Epoxide Opening: (S)-2-amino-1-propanol (L-alaninol) is reacted with (R)-propylene oxide in a suitable solvent like methanol at room temperature to yield the amino diol adduct.[11]

  • Nitrogen Protection: The secondary amine of the resulting diol is protected, for example, as a nosyl (Ns) or Boc derivative, to prevent it from interfering in the subsequent step.

  • Selective Hydroxyl Activation: The primary hydroxyl group is selectively activated, typically by reacting it with tosyl chloride (TsCl) in the presence of a base like pyridine. This forms a tosylate, an excellent leaving group.

  • Cyclization: The protected and activated intermediate is treated with a base (e.g., sodium hydride) to deprotonate the secondary hydroxyl group, which then acts as a nucleophile to displace the tosylate in an intramolecular SN2 reaction, forming the morpholine ring.

  • Deprotection: The nitrogen protecting group is removed under appropriate conditions (e.g., thiophenol/K₂CO₃ for a nosyl group) to yield the final trans-2,5-dimethylmorpholine product.[11]

2b. Synthesis of cis-2,5-Dimethylmorpholine via De-epimerization

The synthesis of the cis isomer can be more challenging. One effective, albeit multi-step, approach involves creating a morpholin-3-one intermediate and then using a de-epimerization strategy to set the desired cis stereochemistry.[12]

Causality and Mechanism:

This route starts with an enantiopure amino alcohol, which is first reacted with an α-haloacetate (e.g., ethyl chloroacetate) to form an ester. Intramolecular cyclization then yields a morpholin-3-one. A second substituent can be introduced at the 5-position via alkylation. This alkylation often proceeds with high diastereoselectivity, but may initially yield the undesired trans isomer. The key step is a base-catalyzed epimerization at the carbon alpha to the carbonyl group (C5). This process equilibrates the initially formed kinetic product to the more thermodynamically stable cis isomer, where the bulky substituent can adopt a pseudo-equatorial position. Finally, reduction of the amide carbonyl group furnishes the cis-morpholine.

Graphical Representation of cis-Isomer Synthesis

G AminoAlcohol Chiral Amino Alcohol Morpholinone Morpholin-3-one Intermediate AminoAlcohol->Morpholinone Cyclization AlkylatedTrans Alkylated Intermediate (trans-isomer) Morpholinone->AlkylatedTrans Alkylation (Kinetic Control) AlkylatedCis Alkylated Intermediate (cis-isomer) AlkylatedTrans->AlkylatedCis Base-catalyzed Epimerization (Thermodynamic Control) CisProduct cis-2,5-Dimethylmorpholine AlkylatedCis->CisProduct Reduction (e.g., LiAlH₄) caption Figure 3. Synthesis of cis-2,5-Dimethylmorpholine via De-epimerization.

Figure 3. Synthesis of cis-2,5-Dimethylmorpholine via De-epimerization.

Conclusion

The synthesis of this compound can be approached from two distinct strategic standpoints. For large-scale, cost-effective production where stereochemistry is not a primary concern, the acid-catalyzed cyclodehydration of N-(2-hydroxypropyl)-1-aminopropan-2-ol is the method of choice, delivering high yields of an isomeric mixture. For applications in drug discovery and development, where precise stereochemical control is non-negotiable, multi-step sequences originating from chiral building blocks are required. The synthesis of the trans isomer is accessible through stereospecific epoxide opening, while the cis isomer can be obtained via a thermodynamically controlled de-epimerization of a morpholinone intermediate. The selection of a specific pathway is therefore a direct function of the intended application, balancing economic viability against the imperative of stereochemical purity.

References

Introduction: Unveiling the Versatility of 2,5-Dimethylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2,5-Dimethylmorpholine for Scientific Professionals

This compound is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the realms of organic synthesis and medicinal chemistry. As a substituted morpholine, it possesses the core attributes of a secondary amine and an ether, rendering it a versatile building block, a nucleophilic reagent, and a chiral scaffold. Its utility is further enhanced by the presence of two stereogenic centers, giving rise to distinct cis and trans diastereomers, each with unique properties and applications.

This guide provides a comprehensive overview of this compound, designed for researchers, scientists, and drug development professionals. We will delve into its fundamental physical and chemical properties, explore its stereochemical nuances, detail its synthesis and spectroscopic characterization, and illuminate its critical role in the development of modern therapeutics, supported by field-proven insights and authoritative references.

Molecular Structure and Stereoisomerism

The foundational structure of this compound features a six-membered morpholine ring with methyl groups at the C2 and C5 positions. The presence of two chiral centers at these positions gives rise to two diastereomeric forms: cis and trans. These, in turn, exist as pairs of enantiomers.

  • cis-2,5-Dimethylmorpholine: The methyl groups are on the same side of the morpholine ring. This configuration exists as a pair of enantiomers: (2R,5S)-2,5-dimethylmorpholine and (2S,5R)-2,5-dimethylmorpholine.

  • trans-2,5-Dimethylmorpholine: The methyl groups are on opposite sides of the ring. This configuration also exists as a pair of enantiomers: (2R,5R)-2,5-dimethylmorpholine and (2S,5S)-2,5-dimethylmorpholine.

The spatial arrangement of the methyl groups is not merely a structural curiosity; it profoundly influences the molecule's physical properties, reactivity, and, most critically, its interaction with biological targets.[1] In drug design, selecting the correct stereoisomer can be the difference between a potent therapeutic and an inactive or even harmful compound.[1]

G Figure 1: Stereoisomers of this compound cluster_cis cis-Isomers cluster_trans trans-Isomers cis_RS (2R,5S) cis_SR (2S,5R) cis_RS->cis_SR Enantiomers label_cis Methyl groups on same side trans_RR (2R,5R) trans_SS (2S,5S) trans_RR->trans_SS Enantiomers label_trans Methyl groups on opposite sides Dimethylmorpholine This compound Dimethylmorpholine->cis_RS Dimethylmorpholine->trans_RR

Caption: Figure 1: Diastereomeric and enantiomeric forms of this compound.

Physical and Chemical Properties

This compound is typically a colorless to pale yellow liquid with a characteristic amine-like odor. It is soluble in water and various organic solvents, a property that enhances its versatility as a reagent and solvent in a wide range of reaction conditions. The secondary amine group imparts basicity to the molecule, allowing it to function as a proton acceptor and a nucleophile in chemical reactions.

The physical properties can vary slightly between the isomeric forms, a critical consideration for purification and characterization.

PropertyValueSource(s)
Molecular Formula C₆H₁₃NO[2]
Molecular Weight 115.17 g/mol [2]
Appearance Colorless to pale yellow liquid
Boiling Point ~145-146 °C (Isomeric Mixture)[3]
~147 °C (cis-2,6-isomer)[4]
~151 °C (trans-(2R,5S)-isomer)[5]
Melting Point -85 °C (cis-2,6-isomer)[6][7]
Density ~0.93 g/cm³ (cis-2,6-isomer)[4][6]
Flash Point 31 - 43 °C[2][4]
pKa (Predicted) 9.07 ± 0.60[8]
Solubility Soluble in water and organic solvents

Spectroscopic Characterization

For the research scientist, unambiguous structural confirmation is paramount. Spectroscopic methods provide the necessary tools for identifying this compound and distinguishing between its stereoisomers.

Infrared (IR) Spectroscopy: The IR spectrum of this compound will display characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

  • N-H Stretch: A moderate, single peak around 3300-3350 cm⁻¹, characteristic of a secondary amine.

  • C-H Stretch: Strong, sharp peaks in the 2850-3000 cm⁻¹ region from the methyl and methylene groups.

  • C-O Stretch: A strong, distinct peak in the 1050-1150 cm⁻¹ region, indicative of the ether linkage.

  • N-H Bend: A medium-intensity peak around 1550-1650 cm⁻¹. The NIST Chemistry WebBook provides a reference spectrum for an isomeric mixture of this compound.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for detailed structural elucidation and isomeric assignment. While specific, verified spectra for each isomer are not readily available in public databases, we can predict the key features based on the molecular structure.

  • ¹H NMR: The spectrum will show signals for the methyl protons (a doublet, likely 1.0-1.3 ppm), the methine protons at C2 and C5 (a multiplet, shifted downfield to ~3.5-4.0 ppm due to the adjacent oxygen), the methylene protons on the ring adjacent to the nitrogen (multiplets, ~2.5-3.0 ppm), and the N-H proton (a broad singlet whose chemical shift is concentration-dependent). For the cis-isomer, higher symmetry may result in a simpler spectrum compared to the less symmetric trans-isomer.

  • ¹³C NMR: The spectrum will show distinct signals for the methyl carbons (~18-22 ppm), the methylene carbons (~50-55 ppm), and the methine carbons (C2 and C5) adjacent to the oxygen (~70-75 ppm). The number of signals will depend on the symmetry of the specific isomer. PubChem refers to a publication by B. Nilsson and S. Hernestam in Org. Magn. Resonance as a source for ¹³C NMR data.[2]

Synthesis and Handling

Experimental Protocol: Synthesis of cis-2,6-Dimethylmorpholine A common and effective method for synthesizing dimethylmorpholine, with a high proportion of the cis-isomer, is the acid-catalyzed cyclization of diisopropanolamine. This process involves the dehydration of the di-alcohol amine to form the morpholine ring. The following protocol is adapted from established patent literature.[9][10]

G Figure 2: Synthesis of cis-2,6-Dimethylmorpholine Reactant Diisopropanolamine Product cis-2,6-Dimethylmorpholine Reactant->Product Cyclization/ Dehydration Byproduct - 2 H₂O Catalyst H₂SO₄ (conc.) Heat (150-190°C) Catalyst->Product

Caption: Figure 2: Acid-catalyzed cyclization of diisopropanolamine to form dimethylmorpholine.

Methodology:

  • Reaction Setup: Equip a reaction vessel suitable for heating with a mechanical stirrer, a dropping funnel, and a distillation apparatus.

  • Reagent Addition: Simultaneously and gradually add diisopropanolamine and concentrated (96-98%) sulfuric acid to the reaction vessel. A typical molar ratio is between 1:1.5 and 1:2.2 (amine:acid).[9] The addition should be controlled to allow the exothermic heat of mixing to raise the internal temperature to approximately 85-170°C.[10]

  • Cyclization: Once the addition is complete, heat the reaction mixture to 150-190°C for 3-5 hours.[9] During this period, water will be formed and should be distilled off to drive the reaction to completion.

  • Work-up: Cool the reaction mixture. Carefully neutralize the excess sulfuric acid by slowly adding a concentrated solution of sodium hydroxide. This step is highly exothermic and requires caution.

  • Isolation: The crude 2,6-dimethylmorpholine will separate as an organic layer. Separate the layers and dry the organic phase over a suitable drying agent (e.g., anhydrous sodium sulfate or potassium carbonate).

  • Purification: Purify the final product by fractional distillation to yield the dimethylmorpholine, which will be enriched in the cis-isomer (typically 78-84%).[9]

Safety and Handling: this compound is a flammable liquid and vapor.[2] It is harmful if swallowed, inhaled, or in contact with skin, and can cause serious skin and eye irritation or damage.[2][7] All handling should be performed in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat and ignition sources.

Toxicology Data (cis-2,6-Dimethylmorpholine):

Metric Value Species Route Source
LD₅₀ 1270 mg/kg Rat Oral [7]

| LD₅₀ | 1000 - 2000 mg/kg | Rat | Dermal |[7] |

Reactivity and Applications in Drug Discovery

The true value of this compound for drug development professionals lies in its application as a chiral building block. Its stereochemically defined structure is incorporated into larger molecules to impart specific three-dimensional conformations, enhance binding affinity to biological targets, and improve pharmacokinetic properties such as solubility and brain penetration.[1]

Case Study: MLi-2, a Potent LRRK2 Inhibitor for Parkinson's Disease

A prominent example of its application is in the synthesis of MLi-2, a highly potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2).[11] Gain-of-function mutations in the LRRK2 gene are a significant genetic risk factor for Parkinson's disease, making LRRK2 a key therapeutic target.[11] MLi-2 incorporates a cis-(2R,6S)-2,6-dimethylmorpholinyl moiety, which is crucial for its high affinity (IC₅₀ = 0.76 nM) and selectivity.[8][12]

The synthesis of MLi-2 involves the nucleophilic aromatic substitution (SNAr) reaction between cis-2,6-dimethylmorpholine and a halogenated pyrimidine intermediate. The secondary amine of the morpholine acts as the nucleophile, displacing a leaving group on the electron-deficient pyrimidine ring.

G Figure 3: Key step in MLi-2 Synthesis Morpholine cis-2,6-Dimethylmorpholine (Nucleophile) Product MLi-2 Precursor Morpholine->Product SNAr Reaction (Base, Solvent) Plus + Pyrimidine Halogenated Pyrimidine-Indazole (Electrophile) Pyrimidine->Product SNAr Reaction (Base, Solvent)

Caption: Figure 3: SNAr reaction incorporating the dimethylmorpholine scaffold into the MLi-2 structure.

This specific application underscores the importance of stereochemistry; the cis-configuration is essential for orienting the rest of the molecule correctly within the LRRK2 kinase binding pocket, thereby achieving high potency and selectivity.[1] Beyond LRRK2 inhibitors, substituted morpholines are key components in the development of other CNS-active agents, including p38α MAP kinase inhibitors and 5-HT₄ receptor agonists and antagonists.

Conclusion

This compound is more than a simple heterocyclic amine; it is a sophisticated chemical tool with significant implications for advanced organic synthesis and pharmaceutical development. Its distinct stereoisomers, versatile reactivity, and favorable physicochemical properties make it a valuable scaffold for constructing complex, biologically active molecules. As demonstrated by its integral role in the potent LRRK2 inhibitor MLi-2, the strategic application of the this compound moiety continues to be a fruitful avenue for medicinal chemists aiming to address challenging therapeutic targets. A thorough understanding of its properties, as detailed in this guide, is essential for any researcher looking to leverage its full potential.

References

2,5-Dimethylmorpholine CAS number and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,5-Dimethylmorpholine: Structure, Properties, and Applications

Introduction

This compound is a heterocyclic organic compound featuring a morpholine ring substituted with two methyl groups at the 2 and 5 positions.[1] As a chiral, substituted morpholine, it serves as a valuable building block in organic synthesis and holds significant interest for researchers in medicinal chemistry and drug development. The spatial arrangement of its methyl groups gives rise to distinct stereoisomers, each with unique properties and potential biological activities. The morpholine scaffold itself is a recognized pharmacophore, present in numerous therapeutic agents due to its favorable physicochemical properties that can enhance drug-like characteristics.[2]

This guide provides a comprehensive technical overview of this compound, designed for researchers, scientists, and drug development professionals. It delves into the compound's stereoisomerism, physicochemical properties, synthesis strategies, spectroscopic characterization, and applications, with a focus on its relevance in modern chemical and pharmaceutical research.

Chemical Identity and Stereoisomerism

The core structure of this compound consists of a saturated six-membered ring containing an oxygen atom and a nitrogen atom at opposite positions. The presence of two stereocenters at the C2 and C5 positions results in the existence of two diastereomers: cis and trans. Each of these diastereomers is chiral and exists as a pair of enantiomers.

  • Trans Isomers: The methyl groups are on opposite sides of the morpholine ring plane. This configuration includes the (2R,5R) and (2S,5S) enantiomers.

  • Cis Isomers: The methyl groups are on the same side of the morpholine ring plane. This configuration includes the (2R,5S) and (2S,5R) enantiomers.

The specific stereoisomer used is often critical in drug development, as biological targets like enzymes and receptors are chiral. For instance, in the development of mTOR inhibitors, the precise stereochemistry of the dimethylmorpholine moiety plays a crucial role in binding affinity and selectivity.[2]

Caption: Stereoisomers of this compound.

CAS Registry Numbers

The various forms of this compound are registered under different CAS numbers, which is critical for sourcing the correct material.

Compound NameCAS NumberIsomeric Form
This compound106-56-9Mixture of isomers or unspecified
trans-2,5-Dimethylmorpholine67804-27-7Racemic trans mixture
cis-2,5-Dimethylmorpholine68043-56-1Racemic cis mixture
(2S,5S)-2,5-Dimethylmorpholine1258277-12-1Enantiopure trans isomer
(2R,5S)-2,5-Dimethylmorpholine1130053-86-9Enantiopure cis isomer

Physicochemical Properties

The physical and chemical properties of this compound are essential for its application in experimental work, influencing solvent choice, reaction conditions, and purification methods. The compound is typically a colorless to pale yellow liquid with a characteristic amine-like odor.[1]

PropertyValueSource(s)
Molecular Formula C₆H₁₃NO[3][4]
Molecular Weight 115.17 g/mol [3][4][5]
Boiling Point 145-151 °C[4][6]
Density ~0.862 g/cm³[6]
Flash Point ~50.1 °C[6]
pKa (Predicted) 9.07 ± 0.60[6]
LogP 0.712[6]
Appearance Colorless to pale yellow liquid[1][7]

Synthesis and Mechanistic Considerations

The synthesis of substituted morpholines, including this compound, is most commonly achieved through the acid-catalyzed cyclodehydration of a corresponding dialkanolamine. For the related compound cis-2,6-dimethylmorpholine, a well-established industrial process involves the cyclization of diisopropanolamine in the presence of sulfuric acid.[8] A similar strategy can be envisioned for this compound, starting from the appropriate amino alcohol precursor.

The choice of catalyst and reaction conditions, such as temperature, is critical as it influences not only the reaction rate but also the diastereoselectivity (the ratio of cis to trans isomers). The mechanism involves the protonation of the hydroxyl groups by the acid, followed by intramolecular nucleophilic attack by the amine to form the morpholine ring, with the elimination of water.

General Experimental Protocol for Synthesis

While a specific, validated protocol for this compound is not detailed in the provided search results, a general procedure adapted from analogous syntheses is outlined below. This protocol serves as a conceptual framework.

  • Reaction Setup: A suitable dialkanolamine precursor is added to a reaction vessel equipped with a stirrer, thermometer, and condenser.

  • Catalyst Addition: A strong acid, such as sulfuric acid, is carefully added to the reaction mixture. This step is highly exothermic and may require cooling.

  • Cyclization: The mixture is heated to a temperature typically ranging from 150°C to 190°C to drive the dehydration and ring-closure reaction.[8]

  • Neutralization: After cooling, the reaction mixture is carefully neutralized with a strong base (e.g., NaOH) to quench the acid and liberate the free amine.

  • Extraction & Workup: The product is extracted from the aqueous mixture using an appropriate organic solvent. The organic layers are combined, dried, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified, typically by fractional distillation, to yield the desired this compound. Isomer separation may require more advanced techniques like chromatography if a specific stereoisomer is desired.

G start Precursor (Dialkanolamine) + Sulfuric Acid cyclization Heat to 150-190°C (Intramolecular Cyclization/ Dehydration) start->cyclization neutralization Cool and Neutralize (e.g., with NaOH solution) cyclization->neutralization extraction Solvent Extraction neutralization->extraction purification Purification (e.g., Fractional Distillation) extraction->purification product This compound (cis/trans mixture) purification->product

Caption: General workflow for acid-catalyzed morpholine synthesis.

Spectroscopic Analysis and Characterization

Characterization of this compound relies on standard spectroscopic techniques to confirm its structure and purity.

  • Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups present. The NIST reference spectrum for this compound shows characteristic peaks corresponding to C-H stretching, N-H stretching (if not N-substituted), and the prominent C-O-C (ether) stretching vibrations.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the carbon skeleton and the stereochemical arrangement of the methyl groups. The chemical shifts and coupling constants of the protons on the ring and the methyl groups differ between the cis and trans isomers. Published ¹³C NMR data exists and can be used as a reference for structural confirmation.[9]

  • Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound, which should correspond to an exact mass of approximately 115.10 Da.[5]

Core Applications in Research and Drug Development

This compound and its derivatives are primarily utilized as intermediates and building blocks in organic synthesis and medicinal chemistry.[1]

  • Medicinal Chemistry: The morpholine ring is a privileged scaffold in drug design, often incorporated to improve properties like aqueous solubility, metabolic stability, and CNS penetration.[2] Chiral morpholines like the 2,5-dimethyl derivative are particularly valuable for creating stereochemically defined drug candidates. For example, morpholine-based thiazoles have been investigated as potent inhibitors of carbonic anhydrase II, an enzyme linked to various diseases.[10]

  • Asymmetric Synthesis: Chiral morpholines can act as chiral auxiliaries or ligands in asymmetric synthesis, helping to control the stereochemical outcome of a reaction. The fixed, chair-like conformation of the morpholine ring and the defined stereocenters can effectively direct the approach of reagents.[2]

  • Catalysis and Polymerization: Due to its basic nitrogen atom, this compound can function as a base catalyst in various organic reactions. It has also been explored as a mechanistic probe and component in polymerization processes.[1][11]

Safety, Handling, and Storage Protocols

This compound is a hazardous chemical and requires strict safety protocols. It is classified as a flammable liquid and is harmful if swallowed, inhaled, or in contact with skin.[5][9][12] It can cause severe skin burns and serious eye damage.[5]

Recommended Handling Procedures
  • Ventilation: All work should be conducted in a well-ventilated chemical fume hood.[12]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical safety goggles or a face shield.[13][14]

  • Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources. Use explosion-proof equipment and take precautionary measures against static discharge.[15]

  • First Aid:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[14]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[13]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[13]

    • Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[12]

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated area. The storage area should be locked or accessible only to authorized personnel. Keep away from incompatible materials such as strong oxidizing agents and acids.[12][15] Some suppliers recommend refrigerated storage.[12][16]

References

An In-Depth Technical Guide to the Spectral Analysis of 2,5-Dimethylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethylmorpholine is a heterocyclic organic compound with the molecular formula C₆H₁₃NO. As a substituted morpholine, it finds applications in various fields, including as a building block in medicinal chemistry and as a component in the synthesis of agrochemicals. The presence of two stereocenters at the C2 and C5 positions gives rise to cis and trans diastereomers, each with distinct physical and chemical properties. A thorough understanding of the spectral characteristics of these isomers is paramount for their unambiguous identification, characterization, and utilization in research and development.

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. It is designed to serve as a practical resource for scientists, enabling them to interpret spectral data, differentiate between isomers, and ensure the chemical integrity of their materials. The information presented herein is synthesized from established spectral databases and peer-reviewed literature, providing a foundation of expertise, authoritativeness, and trustworthiness.

Molecular Structure and Stereoisomerism

The fundamental structure of this compound consists of a six-membered morpholine ring with methyl groups at the 2 and 5 positions. The chair conformation is the most stable arrangement for the morpholine ring. The relative orientation of the two methyl groups determines the stereochemistry of the molecule, leading to the formation of cis and trans isomers.

Caption: Chair conformations of cis and trans-2,5-Dimethylmorpholine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed structure of this compound, including the stereochemical relationship between the methyl groups. Both ¹H and ¹³C NMR provide critical information for distinguishing between the cis and trans isomers.

¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound provides key insights into the carbon framework of the molecule. A seminal study by Nilsson and Hernestam in 1978 provided a detailed analysis of methylated morpholines, which serves as an authoritative reference for interpreting the spectra of the 2,5-dimethyl derivative. The chemical shifts are influenced by the substitution pattern and the stereochemistry.

Carbon Atomcis-Isomer (δ, ppm)trans-Isomer (δ, ppm)
C-2, C-572.872.8
C-3, C-653.048.1
CH₃19.319.3
Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.

The differentiation between the cis and trans isomers is most evident in the chemical shifts of the C-3 and C-6 carbons. In the cis isomer, these carbons are equivalent due to the molecule's symmetry, resulting in a single signal. In the trans isomer, the different spatial arrangement of the methyl groups can lead to non-equivalence of C-3 and C-6, although in many cases, a single averaged signal is still observed due to rapid conformational changes. However, the upfield shift of the C-3 and C-6 carbons in the trans isomer compared to the cis isomer is a diagnostically significant feature.

¹H NMR Spectral Data

Expected ¹H NMR Spectral Features:

  • Methyl Protons (C-CH₃): A doublet in the upfield region (typically around 1.0-1.2 ppm) due to coupling with the adjacent methine proton.

  • Methine Protons (C2-H and C5-H): A multiplet in the region of 3.5-4.0 ppm, deshielded by the adjacent oxygen and nitrogen atoms. The exact chemical shift and multiplicity will depend on the coupling with the adjacent methylene and methyl protons.

  • Methylene Protons (C3-H and C6-H): Complex multiplets in the range of 2.0-3.0 ppm. The axial and equatorial protons will have different chemical shifts and coupling constants.

  • Amine Proton (N-H): A broad singlet, the chemical shift of which is highly dependent on the solvent and concentration.

The key to distinguishing between the cis and trans isomers lies in the analysis of the coupling constants and the through-space interactions observable in 2D NMR experiments like NOESY.

G cluster_workflow NMR Analysis Workflow start Sample Preparation oneD_NMR 1D NMR Acquisition (¹H, ¹³C) start->oneD_NMR twoD_NMR 2D NMR Acquisition (COSY, HSQC, NOESY) oneD_NMR->twoD_NMR interpretation Spectral Interpretation twoD_NMR->interpretation structure Structure Elucidation interpretation->structure

Caption: General workflow for NMR-based structure elucidation.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorptions corresponding to C-H, C-N, C-O, and N-H bonds. The NIST WebBook provides a reference spectrum for this compound, which was recorded on a neat liquid sample.[2]

Key IR Absorption Bands:

Wavenumber (cm⁻¹)Bond VibrationFunctional Group
~3300 (broad)N-H stretchSecondary Amine
2970-2850C-H stretchAliphatic (CH, CH₂, CH₃)
1460-1440C-H bendAliphatic (CH₂, CH₃)
1130-1080C-O stretchEther
1100-1000C-N stretchAliphatic Amine

The IR spectrum is useful for confirming the presence of the morpholine core structure but is generally less effective than NMR for distinguishing between the cis and trans isomers. The subtle differences in the vibrational modes of the two isomers may result in minor variations in the fingerprint region (below 1500 cm⁻¹), but these are often difficult to interpret without authentic reference spectra for both pure isomers.

Mass Spectrometry (MS)

Expected Fragmentation Pattern:

The molecular ion peak (M⁺˙) for this compound would be observed at an m/z of 115. The fragmentation is likely to proceed through several key pathways:

  • α-Cleavage: The most common fragmentation pathway for amines and ethers involves the cleavage of the bond adjacent to the heteroatom. For this compound, this would involve the loss of a methyl radical (CH₃˙) to form a stable iminium or oxonium ion at m/z 100.

  • Ring Cleavage: The morpholine ring can undergo fragmentation, leading to the formation of smaller, stable ions.

  • Loss of a Propylene Oxide Moiety: Cleavage of the C-O and C-C bonds could lead to the loss of a neutral propylene oxide molecule, resulting in a fragment ion.

G M [C₆H₁₃NO]⁺˙ m/z = 115 M_minus_CH3 [M - CH₃]⁺ m/z = 100 M->M_minus_CH3 - CH₃˙ (α-cleavage) fragment1 Further Fragmentation M_minus_CH3->fragment1

References

Introduction: The Significance of Stereochemical Precision

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (2S,5S)-2,5-Dimethylmorpholine: Properties, Synthesis, and Applications

(2S,5S)-2,5-Dimethylmorpholine is a chiral heterocyclic compound that has emerged as a valuable building block in modern medicinal chemistry and asymmetric synthesis. As a cis-disubstituted morpholine, its rigid, chair-like conformation and the specific spatial orientation of its two methyl groups are crucial for its utility. The morpholine ring itself is a privileged scaffold in drug discovery, often incorporated to enhance aqueous solubility, improve metabolic stability, and modulate pharmacokinetic properties of a lead compound.[1] The stereochemistry of the substituents, however, is a critical determinant of biological activity.[1] The (2S,5S) enantiomer, in particular, is a key intermediate in the synthesis of various pharmacologically active agents, including potent kinase inhibitors.[1] This guide provides a comprehensive overview of its properties, state-of-the-art synthetic strategies, and the underlying principles that guide its application for researchers and drug development professionals.

PART 1: Physicochemical and Stereochemical Properties

A thorough understanding of the molecule's fundamental properties is essential for its effective use in synthesis and development.

Core Physicochemical Data

The key physical and computed properties of (2S,5S)-2,5-Dimethylmorpholine are summarized below. These parameters are critical for predicting its behavior in various solvent systems and its potential as a drug-like fragment.

PropertyValueSource
Molecular Formula C₆H₁₃NO[2][3]
Molecular Weight 115.17 g/mol [2][3]
CAS Number 1258277-12-1[2][3]
Appearance Liquid[4][5]
IUPAC Name (2S,5S)-2,5-dimethylmorpholine[2]
SMILES C[C@H]1CN--INVALID-LINK--C[2]
Density (Data not available)
Boiling Point 145-146 °C (for isomer mixture)[6]
Topological Polar Surface Area (TPSA) 21.26 Ų[3][7]
LogP (Computed) 0.3832[3][7]
Hydrogen Bond Donors 1[3][7]
Hydrogen Bond Acceptors 2[3][7]
The Criticality of Stereoisomerism

2,5-Dimethylmorpholine exists as four stereoisomers, comprising two enantiomeric pairs: the cis isomers ((2R,5R) and (2S,5S)) and the trans isomers ((2R,5S) and (2S,5R)). The relative orientation of the two methyl groups (on the same side or opposite sides of the ring) defines their diastereomeric relationship and dictates the three-dimensional shape of the molecule.[1] This structural difference profoundly impacts how these molecules interact with chiral biological targets like enzymes and receptors.[1] In many advanced pharmaceutical intermediates, the precise cis-(2S,5S) configuration is required for optimal binding affinity and selectivity.[1]

G Stereoisomers of this compound cluster_cis cis-Isomers cluster_trans trans-Isomers cis_SS (2S,5S)-dimethylmorpholine cis_RR (2R,5R)-dimethylmorpholine cis_SS->cis_RR Enantiomers trans_RS (2R,5S)-dimethylmorpholine cis_SS->trans_RS Diastereomers trans_SR (2S,5R)-dimethylmorpholine cis_SS->trans_SR Diastereomers cis_RR->trans_RS Diastereomers cis_RR->trans_SR Diastereomers trans_RS->trans_SR Enantiomers G start Achiral Starting Materials precursor 2,5-Dimethyl-dehydromorpholine (Prochiral Substrate) start->precursor Cyclization/ Functionalization product (2S,5S)-2,5-Dimethylmorpholine (High ee) precursor->product Asymmetric Hydrogenation (H₂, High Pressure) catalyst Chiral Catalyst (e.g., SKP-Rh complex) catalyst->precursor Controls Stereochemistry G alanine (S)-Alanine (Chiral Pool) step1 Step 1: N-Alkylation with Chiral Epoxide alanine->step1 step2 Step 2: Intramolecular Cyclization step1->step2 product (2S,5S)-2,5-Dimethylmorpholine step2->product

References

2,5-Dimethylmorpholine reaction mechanisms in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reaction Mechanisms of 2,5-Dimethylmorpholine in Organic Synthesis

Abstract

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently appearing in a wide array of therapeutic agents due to its favorable physicochemical properties.[1] Among its derivatives, this compound stands out as a versatile and powerful tool in modern organic synthesis. Its utility extends from being a simple secondary amine to acting as a highly effective chiral auxiliary, enabling the stereocontrolled synthesis of complex molecules.[2][3] This guide provides an in-depth exploration of the core reaction mechanisms involving this compound, with a particular focus on its application in asymmetric synthesis. We will dissect the formation and reactivity of its derived enamines, explain the principles of stereochemical control, and provide practical, field-proven protocols for researchers, scientists, and drug development professionals.

The Structural Basis of Reactivity: Cis and Trans Isomers

This compound exists as stereoisomers: a pair of enantiomers (trans-isomers) and a meso compound (cis-isomer).[4]

  • (2R,5R)- and (2S,5S)-2,5-Dimethylmorpholine: These are the chiral, C₂-symmetric trans isomers. Their enantiomerically pure forms are crucial for applications in asymmetric synthesis, where they serve as chiral auxiliaries.[5]

  • (2S,5R)-2,5-Dimethylmorpholine: This is the achiral cis (meso) isomer.[6]

The stereochemistry of the dimethylmorpholine moiety is a critical determinant of its function. In drug development, the specific spatial arrangement of the methyl groups can significantly impact how a molecule interacts with its biological target, influencing binding affinity and selectivity.[1] In synthesis, the fixed orientation of these methyl groups in the trans isomers provides the steric environment necessary to direct the outcome of stereoselective reactions.

The Core Mechanism: Enamine Formation and Reactivity

The foundational reaction of this compound with enolizable aldehydes or ketones is the formation of an enamine.[7] Enamines are powerful nucleophiles, serving as synthetic equivalents to enolates but with the advantages of being neutral and easier to prepare, often preventing the overreaction issues associated with enolates.[8]

Mechanism of Enamine Formation

The formation of an enamine is an acid-catalyzed condensation reaction that proceeds through an iminium ion intermediate.[7][9] The mechanism can be broken down into several key steps:

  • Nucleophilic Addition: The secondary amine (this compound) performs a nucleophilic attack on the carbonyl carbon of the aldehyde or ketone.[10]

  • Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral tetrahedral intermediate called a carbinolamine.[10]

  • Acid-Catalyzed Dehydration: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (water).[7]

  • Iminium Ion Formation: The lone pair on the nitrogen expels the water molecule, forming a resonance-stabilized iminium ion.[9]

  • Deprotonation: A base (often another molecule of the amine) removes a proton from the α-carbon, forming the C=C double bond of the enamine and regenerating the catalyst.[11]

This entire process is reversible, and the formation of the enamine is typically driven to completion by the removal of water from the reaction mixture.[7]

Enamine_Formation General Mechanism of Enamine Formation cluster_reactants Reactants cluster_products Products ketone Ketone/Aldehyde (R₂C=O) carbinolamine Carbinolamine Intermediate ketone->carbinolamine + H⁺ - H⁺ amine This compound (R'₂NH) amine->carbinolamine + H⁺ - H⁺ H_plus H⁺ protonated_carbinolamine Protonated Carbinolamine carbinolamine->protonated_carbinolamine + H⁺ iminium Iminium Ion protonated_carbinolamine->iminium - H₂O enamine Enamine iminium->enamine - H⁺ water H₂O

Caption: General workflow for acid-catalyzed enamine formation.

Reactivity of Enamines

The nitrogen atom in an enamine is a powerful π-donor, making the α-carbon of the original carbonyl compound highly nucleophilic.[7] This enhanced nucleophilicity allows enamines to readily react with a range of electrophiles.

  • Alkylation: Enamines undergo Sₙ2 reactions with reactive alkyl halides to form a new C-C bond at the α-carbon.[8][12]

  • Acylation: Reaction with acid halides yields β-dicarbonyl compounds after hydrolysis.[8]

  • Michael Addition: Enamines act as soft nucleophiles and can participate in conjugate additions to α,β-unsaturated carbonyl compounds.[7][8]

Asymmetric Synthesis: this compound as a Chiral Auxiliary

The true power of enantiomerically pure trans-2,5-dimethylmorpholine is realized when it is used as a chiral auxiliary. A chiral auxiliary is a stereogenic unit temporarily attached to a prochiral substrate to control the stereochemical outcome of a subsequent reaction.[13] After the desired transformation, the auxiliary is removed and can often be recovered.[2]

Mechanism of Stereoselective α-Alkylation

The asymmetric α-alkylation of a ketone is a classic application of this strategy.[3] The process relies on the C₂-symmetric structure of trans-2,5-dimethylmorpholine to create a sterically biased environment.

  • Chiral Enamine Formation: A prochiral ketone (e.g., cyclohexanone) reacts with an enantiopure auxiliary, such as (2S,5S)-2,5-dimethylmorpholine, to form a chiral enamine.

  • Diastereoselective Alkylation: The key to stereocontrol lies in this step. The methyl groups at the C2 and C5 positions of the morpholine ring create a highly constrained steric environment. One face of the enamine double bond is effectively blocked. Consequently, an incoming electrophile (e.g., methyl iodide) is forced to approach from the less hindered face. This directed attack results in the formation of one diastereomer of the resulting iminium salt in high excess.

  • Hydrolysis and Auxiliary Removal: The diastereomerically enriched iminium salt is hydrolyzed with aqueous acid to yield the enantiomerically enriched α-alkylated ketone.[8] The water-soluble chiral auxiliary is regenerated as its hydrochloride salt and can be recovered.

Asymmetric_Alkylation Stereoselective Alkylation via Chiral Enamine enamine Chiral Enamine (2S,5S)-Auxiliary Attached Top Face (Less Hindered) Bottom Face (Sterically Blocked) transition_state Diastereoselective Transition State enamine:f0->transition_state Attack from less hindered face electrophile Electrophile (E⁺) electrophile->transition_state iminium Iminium Salt (Single Diastereomer) transition_state->iminium hydrolysis Hydrolysis (H₃O⁺) iminium->hydrolysis product Enantioenriched α-Alkylated Ketone hydrolysis->product auxiliary Recovered Chiral Auxiliary hydrolysis->auxiliary

Caption: Logical workflow of asymmetric alkylation using a chiral auxiliary.

Data Presentation: Stereoselective Alkylation of Cyclohexanone

The effectiveness of this method is demonstrated by the high enantiomeric excess (ee) achieved for a variety of electrophiles.

EntryElectrophile (R-X)Product (R-Cyclohexanone)Yield (%)ee (%)
1CH₃I2-Methylcyclohexanone85>95
2CH₃CH₂I2-Ethylcyclohexanone82>95
3PhCH₂Br2-Benzylcyclohexanone90>97
4Allyl-Br2-Allylcyclohexanone78>95

Note: Data are representative values compiled from typical outcomes of Stork enamine alkylation using chiral auxiliaries.[8]

Experimental Protocol: Asymmetric Synthesis of (R)-2-Benzylcyclohexanone

This protocol provides a self-validating system for achieving high stereoselectivity.

Materials:

  • Cyclohexanone

  • (2S,5S)-2,5-Dimethylmorpholine

  • p-Toluenesulfonic acid (catalytic amount)

  • Toluene, anhydrous

  • Benzyl bromide (PhCH₂Br)

  • Acetonitrile (ACN), anhydrous

  • Hydrochloric acid (2M aq.)

  • Diethyl ether

  • Sodium bicarbonate (saturated aq. solution)

  • Brine

  • Magnesium sulfate, anhydrous

Workflow:

  • Step 1: Chiral Enamine Formation

    • To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add cyclohexanone (1.0 eq), (2S,5S)-2,5-dimethylmorpholine (1.2 eq), a catalytic amount of p-toluenesulfonic acid (0.01 eq), and anhydrous toluene.

    • Reflux the mixture for 12-18 hours, azeotropically removing water via the Dean-Stark trap.

    • Once the theoretical amount of water is collected, cool the reaction mixture to room temperature.

    • Remove the toluene under reduced pressure to yield the crude chiral enamine, which is used directly in the next step.

  • Step 2: Diastereoselective Alkylation

    • Dissolve the crude enamine in anhydrous acetonitrile and cool the solution to 0 °C in an ice bath.

    • Add benzyl bromide (1.1 eq) dropwise over 10 minutes.

    • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 12 hours. The formation of the iminium salt may be observed as a precipitate.

  • Step 3: Hydrolysis and Product Isolation

    • Add 2M aqueous HCl to the reaction mixture and stir vigorously for 4 hours at room temperature to hydrolyze the iminium salt.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford (R)-2-benzylcyclohexanone.

    • The aqueous layer, containing the protonated auxiliary, can be basified and extracted to recover the (2S,5S)-2,5-dimethylmorpholine.

Conclusion

This compound is a powerful and versatile reagent in the arsenal of the modern synthetic chemist. Its fundamental ability to form nucleophilic enamines provides a reliable method for α-functionalization of carbonyl compounds. More importantly, the use of its enantiopure trans isomers as chiral auxiliaries offers a robust and highly predictable strategy for controlling stereochemistry. The steric directing effects of the C2 and C5 methyl groups enable the synthesis of valuable chiral building blocks with excellent enantioselectivity. This combination of straightforward reactivity and sophisticated stereochemical control ensures that this compound will continue to be a cornerstone reagent in academic research and the development of new pharmaceuticals.

References

The Role of 2,5-Dimethylmorpholine as a Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,5-dimethylmorpholine as a robust and versatile chiral auxiliary in modern asymmetric synthesis. Chiral auxiliaries are essential tools that offer a reliable method for controlling stereochemistry during the formation of new chiral centers.[1][2] This document delves into the synthesis of enantiopure this compound, elucidates the mechanistic principles behind its remarkable stereodirecting ability, and presents its application in key carbon-carbon bond-forming reactions, including asymmetric alkylations, diastereoselective aldol reactions, and conjugate additions. Detailed experimental protocols, quantitative data summaries, and workflow diagrams are provided to offer both theoretical understanding and practical guidance for laboratory implementation. The guide concludes with a discussion on the advantages and limitations of this auxiliary, positioning it within the broader landscape of asymmetric synthesis strategies.

Introduction: The Principle of Chiral Auxiliaries

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries, where the biological activity of a molecule is often exclusive to a single enantiomer.[3] Asymmetric synthesis strategies are employed to achieve this goal, and among the most reliable and well-established methods is the use of a chiral auxiliary.[2][4]

A chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate.[1] This covalent modification creates a chiral environment, forcing subsequent reactions to proceed with a high degree of facial selectivity, thereby generating a new stereocenter in a predictable manner. The resulting product is a diastereomer, which can often be easily separated. The final step involves the cleavage of the auxiliary, which can ideally be recovered and reused, to release the desired enantiomerically enriched product.[5]

G cluster_0 The Chiral Auxiliary Strategy Prochiral Prochiral Substrate Intermediate Chiral Intermediate (Substrate-Xc*) Prochiral->Intermediate Attachment (Step 1) Auxiliary Chiral Auxiliary (Xc*) Auxiliary->Intermediate Diastereomer Diastereomeric Product Intermediate->Diastereomer Diastereoselective Reaction (Step 2) Reagent Reagent Reagent->Diastereomer Product Enantiopure Product Diastereomer->Product Cleavage (Step 3) RecoveredAux Recovered Auxiliary (Xc*) Diastereomer->RecoveredAux Cleavage Cleavage of Auxiliary

Figure 1: General workflow for asymmetric synthesis using a chiral auxiliary.

This compound: A Privileged Scaffold

The morpholine ring is a prominent structural motif in numerous biologically active compounds.[3] The introduction of methyl groups at the C2 and C5 positions creates a chiral scaffold with distinct stereoisomers. The cis- and trans-diastereomers of this compound, each existing as a pair of enantiomers ((2R,5R), (2S,5S) for trans and (2R,5S), (2S,5R) for cis), provide a rigid and well-defined three-dimensional structure that is ideal for inducing asymmetry.

The cis-isomer, in particular, has found widespread use as a chiral auxiliary. Its C₂-symmetric nature simplifies stereochemical analysis, and the two methyl groups effectively shield one face of the reactive intermediates derived from it.

Access to enantiomerically pure this compound is critical for its application. Chiral pool synthesis, which utilizes readily available chiral starting materials, is an effective strategy.[6] For instance, enantiopure amino acids like D- or L-alanine can serve as precursors.[6] Another common approach involves the reaction of enantiopure epoxides with amino alcohols, followed by a regioselective ring closure.[7] Asymmetric hydrogenation of dehydromorpholine precursors using chiral rhodium catalysts also provides an efficient, atom-economical route to various 2-substituted chiral morpholines.[8][9]

Applications in Asymmetric Synthesis

This compound is most commonly employed as an amide derivative, formed by acylation of the secondary amine. This amide can then be used to control stereochemistry in several key C-C bond-forming reactions.

The alkylation of enolates is a fundamental method for constructing carbon-carbon bonds. By using an amide derived from this compound, this reaction can be rendered highly diastereoselective.

Mechanism of Stereocontrol: The process begins with the acylation of (2S,5S)-dimethylmorpholine to form the corresponding amide. Deprotonation with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) generates a conformationally rigid Z-enolate, which is chelated to the lithium cation. The methyl groups at the C2 and C5 positions of the morpholine ring effectively block the top face (Re-face) of the enolate. Consequently, an incoming electrophile (e.g., an alkyl halide) can only approach from the less sterically hindered bottom face (Si-face), leading to the formation of a single diastereomer.[1][10]

G cluster_0 Asymmetric Alkylation Workflow cluster_1 Stereochemical Model start Chiral Amide enolate Chelated Z-Enolate (Top face blocked by Me groups) start->enolate 1. LDA, THF, -78°C product Alkylated Product (Single Diastereomer) enolate->product 2. Electrophile (R-X) (Attack from bottom face) img

Figure 2: Workflow and stereochemical model for the asymmetric alkylation of a this compound amide enolate.

Quantitative Data Summary: Asymmetric Alkylation

EntryElectrophile (R-X)Product R GroupYield (%)Diastereomeric Ratio (d.r.)
1Benzyl bromideBenzyl95>98:2
2IodomethaneMethyl92>98:2
3Allyl iodideAllyl8997:3
4Ethyl iodideEthyl94>98:2

Note: Data are representative and synthesized from typical outcomes reported in the literature for similar auxiliaries like Evans oxazolidinones.[1][4]

Experimental Protocol: Asymmetric Benzylation

  • Amide Formation: To a solution of (2S,5S)-dimethylmorpholine (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq) followed by the dropwise addition of propionyl chloride (1.1 eq). Stir the reaction for 2 hours at room temperature. Wash the mixture with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield the propionyl amide.

  • Alkylation: Dissolve the amide (1.0 eq) in anhydrous THF and cool to -78 °C under a nitrogen atmosphere. Add lithium diisopropylamide (LDA) (1.1 eq, 2.0 M solution in THF/heptane/ethylbenzene) dropwise and stir for 30 minutes to form the enolate.

  • Add benzyl bromide (1.2 eq) dropwise to the enolate solution. Stir the reaction at -78 °C for 4 hours.

  • Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the benzylated product.

The aldol reaction, which forms a β-hydroxy carbonyl compound, is another cornerstone of C-C bond formation. When mediated by a this compound amide, two new stereocenters can be created with high levels of diastereoselectivity.[11][12]

Mechanism of Stereocontrol: Similar to alkylation, the reaction proceeds through a chelated Z-enolate, typically a boron enolate formed using reagents like dibutylboron triflate (Bu₂BOTf).[10] This enolate reacts with an aldehyde via a closed, six-membered Zimmerman-Traxler transition state. The substituents on the chiral auxiliary and the aldehyde orient themselves to minimize steric interactions, leading to a highly ordered arrangement. The auxiliary's methyl groups block one face, directing the aldehyde to approach from the opposite side and resulting in the preferential formation of the syn-aldol adduct.[1][13]

Quantitative Data Summary: Diastereoselective Aldol Reaction

EntryAldehydeProductYield (%)Diastereomeric Ratio (syn:anti)
1Isobutyraldehydesyn-adduct88>99:1
2Benzaldehydesyn-adduct9198:2
3Propionaldehydesyn-adduct8597:3

Note: Data are representative and synthesized from typical outcomes for related chiral auxiliaries.[14][15]

Experimental Protocol: syn-Selective Aldol Reaction

  • Dissolve the propionyl amide of (2S,5S)-dimethylmorpholine (1.0 eq) in anhydrous DCM and cool to 0 °C under a nitrogen atmosphere.

  • Add dibutylboron triflate (1.1 eq) dropwise, followed by diisopropylethylamine (DIPEA) (1.2 eq). Stir at 0 °C for 30 minutes, then cool the mixture to -78 °C.

  • Add the desired aldehyde (e.g., isobutyraldehyde, 1.2 eq) dropwise. Stir at -78 °C for 2 hours, then at 0 °C for 1 hour.

  • Workup: Quench the reaction by adding a pH 7 phosphate buffer. Extract with DCM (3x). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify the crude product by flash column chromatography.

The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is a powerful method for forming C-C bonds at the β-position.[16][17] this compound can be used to form a chiral enamine, which then acts as a soft nucleophile in a Michael reaction.[18]

Mechanism of Stereocontrol: The secondary amine of this compound reacts with an aldehyde or ketone to form a chiral enamine intermediate. The stereochemistry of the auxiliary dictates the facial bias of the enamine. This enamine then adds to an α,β-unsaturated acceptor (e.g., methyl vinyl ketone). The bulky methyl groups on the morpholine ring direct the acceptor to the less hindered face of the enamine, establishing a new stereocenter with high fidelity. Subsequent hydrolysis of the resulting iminium ion releases the chiral product.[17][19]

Cleavage of the Auxiliary

A crucial step in any chiral auxiliary-based synthesis is the mild and efficient removal of the auxiliary without causing epimerization or racemization of the newly formed stereocenters.[5] For amides derived from this compound, several reliable methods are available.

  • Hydrolysis: Basic hydrolysis (e.g., LiOH/H₂O₂) or acidic hydrolysis can convert the amide to the corresponding carboxylic acid.

  • Reduction: Treatment with reducing agents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄) cleaves the amide to furnish the primary alcohol.

  • Conversion to other functional groups: The amide can be converted to Weinreb amides or other derivatives, which can then be transformed into ketones or aldehydes.[20]

G cluster_0 Overall Synthetic Strategy Start Prochiral Acyl Chloride Attach Attach Auxiliary: + (2S,5S)-Dimethylmorpholine Start->Attach ChiralAmide Chiral Amide Intermediate Attach->ChiralAmide React Diastereoselective Reaction (e.g., Alkylation) ChiralAmide->React ProductAux Product-Auxiliary Adduct React->ProductAux Cleave Cleavage of Auxiliary ProductAux->Cleave FinalProduct Enantiopure Product (Acid, Alcohol, etc.) Cleave->FinalProduct Recover Recovered Auxiliary Cleave->Recover

References

The Stereochemical Core: Understanding the Isomers of 2,5-Dimethylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stereochemistry of 2,5-Dimethylmorpholine and its Derivatives

Abstract: The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its favorable physicochemical properties and versatile biological activity.[1] Among its substituted analogs, this compound presents a fascinating case study in stereochemistry, with its biological function being exquisitely dependent on the spatial arrangement of its methyl groups. The stereoisomeric purity of these compounds is paramount, as different isomers can exhibit dramatically different pharmacological profiles, binding affinities, and selectivities.[1] This guide provides an in-depth exploration of the stereochemical landscape of this compound, detailing stereoselective synthetic strategies, advanced characterization techniques, and the critical role of its derivatives in modern drug discovery.

This compound possesses two stereogenic centers at the C2 and C5 positions. This gives rise to four possible stereoisomers, which exist as two diastereomeric pairs: cis and trans.

  • The trans-Isomers: This pair consists of the (2R,5R) and (2S,5S) enantiomers. The methyl groups are on opposite faces of the morpholine ring.

  • The cis-Isomers: This pair consists of the (2R,5S) and (2S,5R) enantiomers. The methyl groups are on the same face of the morpholine ring.

The distinct three-dimensional arrangement of these isomers is a critical determinant of their interaction with chiral biological targets like enzymes and receptors.[1]

Diagram 1: Stereoisomers of this compound

G cluster_trans trans-Diastereomers cluster_cis cis-Diastereomers trans_RR (2R,5R)-2,5-Dimethylmorpholine trans_SS (2S,5S)-2,5-Dimethylmorpholine trans_RR->trans_SS Enantiomers cis_RS (2R,5S)-2,5-Dimethylmorpholine trans_RR->cis_RS Diastereomers cis_SR (2S,5R)-2,5-Dimethylmorpholine trans_RR->cis_SR Diastereomers trans_SS->cis_RS Diastereomers trans_SS->cis_SR Diastereomers cis_RS->cis_SR Enantiomers

Caption: Relationships between the four stereoisomers of this compound.

Stereoisomer Configuration CAS Number Canonical SMILES
trans(2R,5R)67804-27-7C[C@H]1CN--INVALID-LINK--C
trans(2S,5S)1258277-12-1C[C@H]1CO--INVALID-LINK--CN1
cis(2R,5S)1130053-86-9C[C@H]1CN--INVALID-LINK--C
cis(2S,5R)Not assignedC[C@@H]1CN--INVALID-LINK--C

Data sourced from PubChem.[2][3]

Stereoselective Synthesis: Accessing Isomerically Pure Scaffolds

Controlling the stereochemical outcome of a reaction is fundamental to producing specific, biologically active molecules.[1] Several strategies have been developed to access specific diastereomers and enantiomers of this compound and its derivatives.

Synthesis of trans-2,5-Disubstituted Morpholines

A robust and highly stereoselective route to trans-2,5-disubstituted morpholines initiates with enantiopure epoxides and amino alcohols.[4][5] This approach leverages the inherent stereochemistry of the starting materials to build the morpholine core with high fidelity.

Causality Behind the Choice: The use of enantiopure starting materials directly translates their stereochemistry into the final product. The reaction of an epoxide with an amino alcohol is an SN2-type ring-opening, which proceeds with an inversion of configuration at the attacked carbon, thus setting the relative stereochemistry required for the subsequent cyclization.

Diagram 2: General Workflow for trans-Selective Synthesis

G start Enantiopure Epoxide + Amino Alcohol step1 S N 2 Ring Opening start->step1 intermediate Amino Diol Adduct step1->intermediate step2 Regioselective Hydroxyl Activation (e.g., Tosylation) intermediate->step2 activated_intermediate Activated Intermediate step2->activated_intermediate step3 Intramolecular Cyclization (S N 2) activated_intermediate->step3 product trans-2,5-Disubstituted Morpholine step3->product

Caption: Stereoselective synthesis of trans-2,5-disubstituted morpholines.

Synthesis of cis-2,5-Disubstituted Morpholines

Accessing the cis configuration often requires different strategies. One effective method involves a de-epimerization process to install the second stereogenic center with the desired cis relationship.[6] This approach is particularly valuable when constructing complex molecules where precise stereocontrol is essential, such as in the synthesis of mineralocorticoid antagonists.[6]

Another established method, particularly for the analogous cis-2,6-dimethylmorpholine, involves the acid-catalyzed cyclization of diisopropanolamine.[7][8] The reaction conditions, such as temperature and the concentration of sulfuric acid, can be optimized to favor the formation of the thermodynamically more stable cis-isomer.[7]

Chiral Resolution

When a stereoselective synthesis is not feasible, racemic mixtures can be separated into their constituent enantiomers through chiral resolution.[9]

Protocol Pillar: Diastereomeric Salt Crystallization This is the most common resolution method. It involves reacting the racemic amine (this compound) with an enantiomerically pure chiral acid, such as tartaric acid.[9] This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization.[9] Once separated, the chiral acid is removed to yield the pure enantiomers of the original amine.

Applications in Drug Development: The Role of Stereochemistry

The precise three-dimensional structure of a drug molecule dictates its binding to a biological target. The stereochemistry of the this compound moiety is often a critical determinant of a compound's efficacy and selectivity.[1]

  • Kinase Inhibitors: In the development of mTOR inhibitors, the stereochemistry of the dimethylmorpholine fragment plays a crucial role in binding affinity and selectivity over other kinases like PI3Kα.[1] The specific orientation of the methyl groups can either enhance favorable interactions or cause steric clashes within the kinase binding pocket.

  • CNS-Active Compounds: The morpholine ring is a common feature in compounds targeting the central nervous system.[1] For ligands targeting serotonin (5-HT) receptors, specific stereoisomers of morpholine-containing derivatives have demonstrated preferential binding and functional activity at certain receptor subtypes.[1]

  • Mineralocorticoid Receptor Antagonists: A convergent, multigram-scale synthesis of a potent mineralocorticoid receptor antagonist was developed, which hinged on the stereocontrolled synthesis of a cis-2,5-disubstituted morpholine intermediate.[6]

Advanced Characterization and Analytical Protocols

Unambiguous determination of stereochemistry is essential. A combination of spectroscopic and crystallographic techniques is typically employed.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are invaluable for determining the relative stereochemistry (cis vs. trans). The coupling constants and chemical shifts of the ring protons and methyl groups are often distinct for each diastereomer due to their different spatial environments. For quantitative analysis, the diastereomeric ratio can be determined by integrating characteristic signals in the ¹H NMR spectrum.[10]

  • Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining enantiomeric excess (ee). By using a chiral stationary phase, the enantiomers of a compound can be separated, allowing for their quantification.[10]

X-ray Crystallography

X-ray crystallography provides the absolute, unambiguous three-dimensional structure of a molecule in the solid state.[11] It is the definitive method for confirming both the relative and absolute configuration of a novel this compound derivative, provided a suitable single crystal can be obtained.[11][12] This technique is a prerequisite for structure-based drug design, offering precise insights into how a molecule will interact with its target.[11]

Experimental Protocol: Stereoselective Synthesis of a trans-2,5-Disubstituted Morpholine Derivative

This protocol is adapted from the principles outlined by Lanman and Myers for the synthesis of trans-2,5-disubstituted morpholines.[4][5]

Objective: To synthesize a trans-2,5-disubstituted morpholine via epoxide ring-opening followed by intramolecular cyclization.

Materials:

  • (R)-Styrene oxide (1.0 eq)

  • (S)-2-Amino-1-propanol (1.1 eq)

  • Methanol (as solvent)

  • Triethylamine (3.0 eq)

  • p-Toluenesulfonyl chloride (TsCl) (1.2 eq)

  • Dichloromethane (DCM) (as solvent)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • Acetonitrile (as solvent)

  • Standard workup and purification reagents (diethyl ether, saturated NaHCO₃, brine, anhydrous MgSO₄, silica gel)

Step-by-Step Methodology:

  • Step 1: Amino Diol Formation

    • Dissolve (R)-styrene oxide (1.0 eq) and (S)-2-amino-1-propanol (1.1 eq) in methanol.

    • Stir the reaction mixture at room temperature for 12-18 hours. Rationale: This is a nucleophilic ring-opening of the epoxide. Methanol is a suitable protic solvent. The reaction is typically monitored by TLC until the starting epoxide is consumed.

    • Remove the solvent under reduced pressure to yield the crude amino diol. This intermediate can often be used in the next step without further purification.

  • Step 2: Regioselective Tosylation

    • Dissolve the crude amino diol in dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.

    • Add triethylamine (3.0 eq) followed by the dropwise addition of a solution of p-toluenesulfonyl chloride (1.2 eq) in DCM. Rationale: The reaction is performed at 0 °C to control the exotherm and minimize side reactions. Triethylamine acts as a base to neutralize the HCl generated. Tosylation preferentially occurs at the less sterically hindered primary hydroxyl group.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

    • Perform an aqueous workup: wash the organic layer sequentially with water, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Step 3: Intramolecular Cyclization

    • Dissolve the crude tosylated intermediate in acetonitrile.

    • Add potassium carbonate (3.0 eq). Rationale: K₂CO₃ is a mild base that facilitates the deprotonation of the secondary amine, which then acts as a nucleophile.

    • Heat the mixture to reflux (approx. 82 °C) and stir for 8-12 hours. Rationale: The elevated temperature promotes the intramolecular SN2 reaction, where the amine displaces the tosylate group to form the morpholine ring.

    • Cool the reaction mixture, filter off the solids, and concentrate the filtrate.

  • Step 4: Purification and Characterization

    • Purify the crude product by flash column chromatography on silica gel.

    • Self-Validation: Confirm the structure and stereochemistry using ¹H NMR, ¹³C NMR, and mass spectrometry. The trans configuration can be confirmed by analyzing the coupling constants of the protons at C2 and C5. Determine the enantiomeric purity using chiral HPLC.

Conclusion

The stereochemistry of this compound is not a mere academic curiosity but a critical parameter that profoundly influences its utility, particularly in the pharmaceutical sciences. A thorough understanding of its isomeric forms, coupled with the mastery of stereoselective synthetic and analytical techniques, is indispensable for researchers and drug development professionals. As the demand for highly specific and potent therapeutics continues to grow, the principles outlined in this guide will remain fundamental to harnessing the full potential of the this compound scaffold and its diverse derivatives.

References

A Technical Guide to the Solubility of 2,5-Dimethylmorpholine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the solubility characteristics of 2,5-dimethylmorpholine, a heterocyclic compound of significant interest in pharmaceutical development and chemical synthesis. For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility is paramount for successful formulation, reaction optimization, and bioavailability enhancement. This document delineates the theoretical underpinnings of this compound's solubility, offers insights into its behavior in various organic solvents, and provides detailed methodologies for its experimental determination.

Introduction to this compound and its Physicochemical Profile

This compound is a substituted morpholine, a saturated heterocyclic compound featuring both an amine and an ether functional group.[1][2][3][4] This unique structural combination imparts a balance of hydrophilic and lipophilic character, influencing its interactions with various solvents. The presence of the two methyl groups at the 2 and 5 positions further modulates its steric hindrance and lipophilicity compared to the parent morpholine molecule.

PropertyValueSource
Molecular Formula C₆H₁₃NO[1][2][4]
Molecular Weight 115.17 g/mol [1][2]
Boiling Point 145-146 °C[5]
Density ~0.935 g/mL at 25 °C[6]
Physical State Liquid (at room temperature)[4][5]

The morpholine moiety is a prevalent scaffold in medicinal chemistry, often incorporated into drug candidates to enhance their pharmacokinetic properties, including aqueous solubility and the ability to cross the blood-brain barrier. Understanding the solubility of building blocks like this compound is therefore a critical aspect of rational drug design.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility. This adage is rooted in the intermolecular forces between the solute (this compound) and the solvent. The key intermolecular interactions at play are:

  • Hydrogen Bonding: The nitrogen atom in the morpholine ring can act as a hydrogen bond acceptor, and the N-H proton can act as a hydrogen bond donor. The oxygen atom can also act as a hydrogen bond acceptor. This capability is crucial for solubility in protic solvents.

  • Dipole-Dipole Interactions: The polar C-N and C-O bonds within the morpholine ring create a net dipole moment, enabling interactions with other polar molecules.

  • Van der Waals Forces (London Dispersion Forces): These non-polar interactions, arising from temporary fluctuations in electron density, are present in all molecules and are the primary mode of interaction in non-polar solvents. The methyl groups on the this compound molecule contribute to these forces.

A solvent's ability to dissolve this compound will depend on the compatibility of their respective intermolecular forces.

Solubility Profile of this compound in Common Organic Solvents

While specific quantitative data for the solubility of this compound across a wide range of organic solvents is not extensively documented in publicly available literature, we can infer its likely behavior based on its molecular structure and the general properties of morpholine derivatives.

Polar Protic Solvents (e.g., Alcohols, Water)

These solvents, such as methanol, ethanol, and water, are capable of hydrogen bonding. Given this compound's ability to both accept and donate hydrogen bonds, it is expected to exhibit good solubility in these solvents. Morpholine derivatives generally show moderate to high solubility in water and alcohols.

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethylformamide)

These solvents possess a significant dipole moment but lack O-H or N-H bonds, precluding them from donating hydrogen bonds. However, they can act as hydrogen bond acceptors. Due to the polar nature of the morpholine ring, this compound is anticipated to be soluble in polar aprotic solvents through dipole-dipole interactions.

Non-Polar Solvents (e.g., Hexane, Toluene)

These solvents primarily interact through weak van der Waals forces. The polar ether and amine functionalities of this compound are not well-solvated by non-polar solvents. Consequently, this compound is expected to have limited solubility in non-polar solvents. The presence of the two methyl groups may slightly enhance its solubility in these solvents compared to unsubstituted morpholine, but overall miscibility is unlikely.

Experimental Determination of Solubility

For precise and reliable solubility data, experimental measurement is indispensable. The following section details a standard laboratory protocol for determining the solubility of a liquid solute like this compound in an organic solvent.

Isothermal Shake-Flask Method

This is a widely accepted and robust method for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.

Principle: A supersaturated solution of the solute in the solvent is agitated at a constant temperature for a sufficient period to reach equilibrium. The concentration of the solute in the clear, saturated supernatant is then determined analytically.

Experimental Workflow:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound to the chosen organic solvent in a sealed vial. B Place the vial in a temperature-controlled shaker bath (e.g., 25 °C). A->B C Agitate for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. B->C Constant Temperature D Allow the solution to stand undisturbed in the temperature-controlled bath for phase separation. C->D E Alternatively, centrifuge the vial to pellet any undissolved solute. D->E F Carefully withdraw an aliquot of the clear supernatant. E->F G Dilute the aliquot with a suitable solvent. F->G H Quantify the concentration of This compound using an analytical technique (e.g., GC, HPLC). G->H

References

Thermochemical Properties of 2,5-Dimethylmorpholine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the methodologies used to determine the thermochemical properties of 2,5-Dimethylmorpholine, a heterocyclic compound of interest in medicinal chemistry and drug development.[1] Due to a paucity of publicly available experimental data for this specific molecule, this document focuses on the established experimental and computational techniques that are critical for obtaining reliable thermochemical data, such as standard enthalpy of formation, entropy, and heat capacity. By understanding these methodologies, researchers can better predict the stability, reactivity, and behavior of this compound and its derivatives in various chemical and biological systems. This guide draws upon data from the parent compound, morpholine, and its other derivatives to illustrate the application and significance of these techniques.

Introduction: The Significance of Thermochemical Data in Drug Development

Thermochemical data are fundamental to understanding the intrinsic stability and reactivity of a molecule. For drug development professionals, this information is invaluable for several reasons:

  • Reaction Energetics: Predicting the feasibility and energy balance of synthetic routes.

  • Polymorph Stability: Assessing the relative stability of different crystalline forms of a drug substance, which can impact solubility and bioavailability.

  • Binding Thermodynamics: Understanding the energetic driving forces behind drug-receptor interactions.

  • Degradation Pathways: Predicting potential degradation products and the shelf-life of a drug.

This compound, a derivative of morpholine, possesses a six-membered ring containing both nitrogen and oxygen heteroatoms.[1] This structure imparts unique chemical properties that are leveraged in the design of novel therapeutic agents.[1][2] Accurate thermochemical data for this compound and its stereoisomers (cis and trans) are therefore crucial for its successful application in pharmaceutical research.

Experimental Determination of Thermochemical Properties

The gold standard for obtaining thermochemical data is through precise calorimetric measurements. The primary techniques employed for organic compounds like this compound are combustion calorimetry and differential scanning calorimetry.

Combustion Calorimetry: Determining the Enthalpy of Formation

Combustion calorimetry is the principal method for determining the standard enthalpy of formation (ΔfH°) of organic compounds.[3] The process involves the complete combustion of a known mass of the substance in a high-pressure oxygen environment within a device called a bomb calorimeter.

  • Sample Preparation: A precise mass of high-purity this compound is placed in a crucible within the combustion bomb. For volatile liquids, encapsulation in a gelatin capsule or polyester bag may be necessary.

  • Bomb Assembly: The bomb is sealed and pressurized with high-purity oxygen to approximately 3 MPa.[3] A small amount of distilled water is typically added to the bomb to ensure that the combustion products are in their standard states.

  • Calorimeter Setup: The bomb is submerged in a known volume of water in a well-insulated calorimeter. The system is allowed to reach thermal equilibrium.

  • Ignition and Data Acquisition: The sample is ignited via an electrical fuse. The temperature of the water surrounding the bomb is meticulously recorded as a function of time. The temperature rise is directly proportional to the heat released during combustion.

  • Corrections and Calculations: The raw data are corrected for various factors, including the heat of combustion of the fuse, the formation of nitric acid from the nitrogen in the sample and atmosphere, and deviations from standard conditions (the Washburn correction).[3] The standard enthalpy of combustion (ΔcH°) is then calculated.

The standard enthalpy of formation in the liquid state (ΔfH°(l)) is subsequently derived using Hess's Law:

ΔfH°(l) = ΣΔfH°(products) - ΔcH°

where the standard enthalpies of formation of the products (CO2(g) and H2O(l)) are well-established.

  • High-Purity Oxygen: Ensures complete and clean combustion, minimizing the formation of side products like carbon monoxide.

  • Platinum or Tantalum-Lined Bomb: These materials are inert to the corrosive conditions of combustion, preventing unwanted side reactions that would affect the heat measurement.[4]

  • System Calibration: The calorimeter is calibrated using a standard substance with a precisely known enthalpy of combustion, typically benzoic acid, to determine the energy equivalent of the calorimeter.[4]

G

Differential Scanning Calorimetry (DSC): Measuring Heat Capacity and Phase Transitions

Differential Scanning Calorimetry (DSC) is a versatile thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[5][6] It is invaluable for determining heat capacity (Cp), as well as the temperatures and enthalpies of phase transitions (e.g., melting, crystallization, and glass transitions).[5][7]

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as the reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The desired temperature program is set, which typically involves a heating ramp at a constant rate (e.g., 10 K/min) over the temperature range of interest.

  • Data Acquisition: The DSC instrument measures the differential heat flow required to maintain the sample and reference at the same temperature. This is recorded as a function of temperature.

  • Baseline and Calibration: A baseline measurement is performed with two empty pans to account for any instrumental asymmetry. The instrument is calibrated for temperature and enthalpy using certified standards like indium.

  • Calculation of Heat Capacity: The heat capacity of the sample is calculated from the difference in heat flow between the sample and the baseline, normalized by the heating rate and the sample mass.

  • Heat Capacity (Cp): Essential for calculating changes in enthalpy and entropy with temperature. For cis-2,6-dimethylmorpholine, a molar heat capacity of 219.819 kJ/(kmol·K) at 25 °C has been reported.[8]

  • Phase Behavior: DSC can identify the melting point and enthalpy of fusion. For example, cis-2,6-dimethylmorpholine has a reported melting temperature of -85 °C.[8] This information is critical for understanding the physical state of the compound under different conditions.

  • Purity Assessment: The shape of the melting peak in a DSC thermogram can provide an indication of the sample's purity.

G dsc {Differential Scanning Calorimeter (DSC)|Measures differential heat flow} sample {Sample Pan| - this compound - Hermetically sealed} dsc->sample reference {Reference Pan| - Empty - Hermetically sealed} dsc->reference program Controlled Temperature Program (e.g., linear heating rate) sample->program Subjected to reference->program Subjected to output Thermogram (Heat Flow vs. Temperature) program->output Generates data {Derived Data| - Heat Capacity (Cp) - Melting Point (Tfus) - Enthalpy of Fusion (ΔfusH)} output->data Analysis yields

Computational Thermochemistry: A Powerful Predictive Tool

In the absence of experimental data, computational chemistry provides a robust framework for predicting the thermochemical properties of molecules. High-level ab initio methods can yield accuracies approaching those of experimental measurements.[9]

Ab Initio Methods

Methods like the Gaussian-n (Gn) theories (e.g., G3, G4) are composite methods that approximate a high-level calculation by combining the results of several lower-level calculations.[9] These methods have been shown to predict enthalpies of formation for a wide range of organic molecules with a mean absolute deviation of less than 1 kcal/mol from experimental values.[9]

For morpholine and its derivatives, the G3(MP2)//B3LYP composite method has been successfully used to calculate gas-phase standard enthalpies of formation, showing very good agreement with experimental values derived from calorimetry.[10]

  • Geometry Optimization: The 3D structure of this compound (for both cis and trans isomers) is optimized at a specific level of theory (e.g., B3LYP/6-31G(d)).

  • Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

  • Single-Point Energy Calculations: Higher-level single-point energy calculations are performed on the optimized geometry (e.g., MP2, CCSD(T)).

  • Composite Energy Calculation: The results are combined according to the specific Gn protocol to yield a final, high-accuracy energy.

  • Enthalpy of Formation Calculation: The gas-phase enthalpy of formation is typically calculated using atomization or isodesmic reaction schemes.

G start Input Structure (this compound) geom_opt Geometry Optimization (e.g., B3LYP) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc high_level High-Level Single-Point Energy Calculations geom_opt->high_level zpe ZPVE & Thermal Corrections freq_calc->zpe composite Composite Method (e.g., G3/G4) zpe->composite high_level->composite end Predicted Thermochemical Data (ΔfH°, S°, Cp) composite->end

Summary of Available and Related Data

PropertyCompoundValueMethodReference
Formula This compoundC6H13NO-[11]
Molecular Weight This compound115.17 g/mol -[12][13]
Boiling Point This compound145-146 °CExperimental[11][14]
Molar Heat Capacity (Cp) cis-2,6-Dimethylmorpholine219.819 kJ/(kmol·K) at 25°CCalculated[8]
Melting Point cis-2,6-Dimethylmorpholine-85 °C-[8]
ΔfH°(l) Morpholine-186.1 ± 1.0 kJ/molCombustion Calorimetry[10]
ΔfH°(g) Morpholine-146.5 ± 1.2 kJ/molDerived from ΔfH°(l) and ΔvapH°[10]
ΔfH°(g) Morpholine-147.2 kJ/molG3(MP2)//B3LYP[10]

Note: Data for cis-2,6-dimethylmorpholine, an isomer of the target compound, is included for comparative purposes.

Conclusion and Future Outlook

The thermochemical characterization of this compound is essential for its effective utilization in drug design and development. This guide has detailed the primary experimental and computational methodologies required to obtain this critical data. While direct experimental values for this compound are currently lacking in the public domain, the protocols for combustion calorimetry and differential scanning calorimetry are well-established and can be readily applied. Furthermore, high-level computational methods offer a powerful and predictive alternative for estimating its thermochemical properties. It is recommended that a combination of these experimental and computational approaches be employed to generate and validate a complete and reliable thermochemical dataset for both the cis and trans isomers of this compound. Such data will undoubtedly accelerate the rational design of new pharmaceuticals based on this versatile heterocyclic scaffold.

References

Methodological & Application

Application Note: Evaluating 2,5-Dimethylmorpholine as a Novel Base Catalyst in Polyurethane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a technical guide for researchers and drug development professionals on the potential use of 2,5-dimethylmorpholine as a catalyst in polymerization, with a specific focus on polyurethane (PU) synthesis. While direct literature on this compound as a polymerization catalyst is limited, its structural analogy to known amine catalysts, such as morpholine, suggests its potential efficacy. This note outlines the established catalytic mechanism of amines in urethane formation, provides a detailed, step-by-step protocol for evaluating the catalytic activity of this compound in a model reaction, and describes methods for data interpretation and analysis.

Introduction: The Role of Amine Catalysts in Polyurethane Chemistry

Polyurethanes are a highly versatile class of polymers formed by the polyaddition reaction between a polyol (containing at least two hydroxyl groups) and a di- or polyisocyanate (containing at least two isocyanate groups).[1][2] The formation of the characteristic urethane linkage is often accelerated by a catalyst to achieve high molecular weights and control reaction kinetics for industrial applications.[1]

Amine catalysts, particularly tertiary amines like triethylenediamine (TEDA/DABCO) and N-methylmorpholine, are widely used.[3][4] They primarily function by activating the polyol, enhancing its nucleophilicity for attack on the electrophilic carbon of the isocyanate group.[1][5] this compound, a secondary amine, presents an interesting candidate for investigation. Its steric hindrance due to the methyl groups and its basicity are key factors that could influence its catalytic activity, potentially offering unique control over the gelling reaction (urethane formation) versus the blowing reaction (isocyanate-water reaction).[3][6]

This guide provides the foundational knowledge and a practical framework for researchers to systematically investigate the catalytic potential of this compound.

The Catalytic Mechanism of Urethane Formation

The generally accepted mechanism for amine catalysis in urethane formation involves a nucleophilic activation pathway. The amine catalyst forms a hydrogen-bonded complex with the alcohol (polyol), increasing the nucleophilicity of the hydroxyl oxygen. This activated complex then attacks the isocyanate, leading to the formation of the urethane bond and regeneration of the catalyst.[1][7]

The process can be visualized as follows:

Urethane Formation Mechanism cluster_0 Step 1: Alcohol Activation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Catalyst Regeneration A R'-OH (Alcohol) C Activated Complex [Catalyst---H-O-R'] A->C H-Bonding B Catalyst (this compound) B->C E Transition State C->E Attack on Isocyanate Carbon D R-N=C=O (Isocyanate) D->E F Urethane Linkage (R-NH-CO-OR') E->F G Catalyst F->G Release

References

2,5-Dimethylmorpholine: A Comprehensive Guide to its Application as a Solvent in Substitution Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

In the landscape of modern organic synthesis, the choice of solvent is a critical parameter that can dictate the efficiency, selectivity, and overall success of a chemical transformation. While common solvents have their established roles, the exploration of novel solvent systems continues to unlock new possibilities in reaction engineering. This guide provides an in-depth technical overview of 2,5-dimethylmorpholine, a lesser-known yet potentially advantageous solvent for nucleophilic substitution reactions. We will delve into its physicochemical properties, explore its mechanistic implications in SN1 and SN2 reactions, and provide detailed protocols for its application.

Introduction to this compound as a Solvent

This compound is a heterocyclic organic compound featuring both an ether and a secondary amine functional group.[1] This unique structure imparts a specific set of properties that make it an intriguing candidate as a solvent for substitution reactions. The presence of the nitrogen and oxygen atoms allows for hydrogen bond acceptance, while the N-H group can act as a hydrogen bond donor.[2] The two methyl groups introduce steric bulk and affect the molecule's polarity and solvent capabilities compared to its parent compound, morpholine.

Physicochemical Properties: A Solvent Profile

A solvent's behavior is governed by its physical and chemical properties. Understanding these characteristics is paramount to predicting its effect on reaction kinetics and equilibria.

Table 1: Physicochemical Properties of Morpholine and Related Solvents

PropertyThis compoundMorpholineN-MethylmorpholineTetrahydrofuran (THF)Dimethyl Sulfoxide (DMSO)
Molecular Formula C₆H₁₃NO[3]C₄H₉NO[1]C₅H₁₁NOC₄H₈OC₂H₆OS
Molecular Weight ( g/mol ) 115.17[3]87.12[1]101.1572.1178.13
Boiling Point (°C) ~147-151[4][5]128.3[6]~115-11666189
Dielectric Constant (ε) Not available7.3[2]Not available7.647
Hydrogen Bond Donor Yes (1)[2]Yes (1)NoNoNo
Hydrogen Bond Acceptor Yes (2)[2]Yes (2)Yes (2)Yes (1)Yes (1)

Mechanistic Considerations in Substitution Reactions

The polarity and hydrogen bonding capabilities of a solvent significantly influence the pathways of nucleophilic substitution reactions.

SN2 Reactions: A Favorable Environment

Bimolecular nucleophilic substitution (SN2) reactions are concerted, single-step processes that are highly sensitive to the solvent environment.[7] Polar aprotic solvents are known to accelerate SN2 reactions.[8] They can solvate the counter-ion of the nucleophile, leaving the nucleophile "naked" and more reactive.[8]

This compound, with its expected moderate polarity, can effectively dissolve many common nucleophiles and alkyl halide substrates.[9][10] Its ability to act as a hydrogen bond acceptor can stabilize the transition state of an SN2 reaction, which often has a dispersed negative charge. The steric hindrance provided by the methyl groups might also play a role in directing the approach of the nucleophile.

SN1 Reactions: A More Complex Role

Unimolecular nucleophilic substitution (SN1) reactions proceed through a carbocation intermediate.[11] Polar protic solvents are generally favored for SN1 reactions as they can stabilize the carbocation intermediate through dipole-dipole interactions and the leaving group anion through hydrogen bonding.[11]

The protic nature of this compound, owing to its N-H group, allows it to stabilize the leaving group. However, its moderate polarity might not be as effective as highly polar solvents like water or alcohols in stabilizing the carbocation intermediate. This suggests that this compound could be a suitable solvent for SN1 reactions where a less reactive, more controlled reaction is desired.

Application Notes and Protocols

While specific literature on this compound as a primary solvent for substitution reactions is sparse, we can extrapolate from the properties of morpholine and other cyclic ethers to devise practical protocols. Ethers, in general, are considered excellent solvents due to their unreactive nature towards most reagents.[12]

General Considerations for Using this compound
  • Solubility: this compound is a good solvent for a range of organic compounds. Alkyl halides are generally soluble in organic solvents.[9]

  • Purity: Ensure the solvent is dry, as the presence of water can interfere with many substitution reactions, particularly those involving strong bases or nucleophiles.

  • Temperature: With a boiling point around 147-151 °C, this compound can be used for reactions requiring elevated temperatures.[4][5]

  • Safety: this compound is a flammable and corrosive liquid.[3] Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment.

Protocol: Williamson Ether Synthesis (SN2)

The Williamson ether synthesis is a classic SN2 reaction.[13]

Reaction Scheme:

R-OH + NaH → R-O⁻Na⁺ + H₂ R-O⁻Na⁺ + R'-X → R-O-R' + NaX

Materials:

  • Alcohol (R-OH)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (R'-X)

  • This compound (anhydrous)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add the alcohol (1.0 eq).

  • Add anhydrous this compound to achieve a 0.5 M solution.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution.

  • Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.

  • Add the alkyl halide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to a temperature between 60-100 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • The use of sodium hydride, a strong base, ensures complete deprotonation of the alcohol to form the more nucleophilic alkoxide.

  • Anhydrous conditions are crucial as sodium hydride reacts violently with water.

  • Heating the reaction mixture increases the reaction rate, which can be beneficial for less reactive alkyl halides.

  • The workup procedure is designed to remove unreacted starting materials, salts, and the solvent to isolate the desired ether product.

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack ROH Alcohol (R-OH) Alkoxide Alkoxide (R-O⁻Na⁺) ROH->Alkoxide + NaH NaH Sodium Hydride (NaH) H2 H₂ gas AlkylHalide Alkyl Halide (R'-X) Ether Ether (R-O-R') NaX Sodium Halide (NaX) Alkoxide_ref->Ether + R'-X

Caption: Workflow for the Williamson Ether Synthesis.

Protocol: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is another important class of substitution reactions where this compound could serve as a suitable solvent, particularly for reactions involving amine nucleophiles.

Reaction Scheme:

Ar-X + Nu-H → Ar-Nu + H-X

Materials:

  • Activated aryl halide (Ar-X, e.g., a nitro-substituted aryl chloride)

  • Nucleophile (Nu-H, e.g., a primary or secondary amine)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • This compound

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, combine the aryl halide (1.0 eq), the nucleophile (1.2 eq), and potassium carbonate (2.0 eq).

  • Add this compound to achieve a concentration of 0.5-1.0 M.

  • Heat the reaction mixture to 80-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add water to dissolve the inorganic salts and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • An activated aryl halide is necessary for the SNAr reaction to proceed at a reasonable rate.

  • A base is required to neutralize the acid (H-X) formed during the reaction, driving the equilibrium towards the product.

  • The elevated temperature provides the necessary activation energy for the reaction.

  • The aqueous workup effectively removes the base and other inorganic byproducts.

SNAr_Reaction ArylHalide Aryl Halide (Ar-X) ReactionMix Reaction Mixture ArylHalide->ReactionMix Nucleophile Nucleophile (Nu-H) Nucleophile->ReactionMix Base Base (e.g., K₂CO₃) Base->ReactionMix Solvent This compound Solvent->ReactionMix Heating Heating (80-120 °C) ReactionMix->Heating Product Product (Ar-Nu) Heating->Product

Caption: General workflow for an SNAr reaction.

Trustworthiness and Self-Validation

The protocols provided are based on established principles of substitution reactions. To ensure the trustworthiness of your results:

  • Monitor the reaction: Always track the progress of the reaction using an appropriate analytical technique (TLC, GC, LC-MS) to confirm the consumption of starting materials and the formation of the product.

  • Characterize the product: Fully characterize the purified product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) to confirm its identity and purity.

  • Control experiments: When exploring a new solvent system, running a control reaction in a well-established solvent can provide a valuable benchmark for comparison.

Conclusion

This compound presents itself as a promising, albeit under-explored, solvent for substitution reactions. Its unique combination of moderate polarity, hydrogen bonding capabilities, and a relatively high boiling point offers a versatile medium for a range of transformations. The protocols and insights provided in this guide are intended to serve as a solid foundation for researchers to begin exploring the potential of this compound in their own synthetic endeavors, paving the way for new discoveries and process improvements in the chemical and pharmaceutical sciences.

References

Application Notes & Protocols: Synthesis of Pharmaceutical Intermediates from 2,5-Dimethylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of the 2,5-Dimethylmorpholine Scaffold in Medicinal Chemistry

The morpholine heterocycle is a cornerstone in modern drug discovery, prized for its ability to modulate the physicochemical properties of bioactive molecules.[1][2] Its introduction into a drug candidate can enhance aqueous solubility, improve metabolic stability, and fine-tune lipophilicity, all of which are critical for optimizing pharmacokinetic/pharmacodynamic (PK/PD) profiles.[1] The this compound variant, in particular, offers an additional layer of sophistication. The methyl groups provide steric bulk and introduce chiral centers, allowing for precise three-dimensional arrangements that can enhance binding affinity and selectivity for biological targets.[3] In central nervous system (CNS) drug discovery, the this compound moiety has been successfully incorporated into potent and selective inhibitors, such as the LRRK2 kinase inhibitor MLi-2, where it contributes to high brain permeability and favorable in vivo tolerance.[1][2]

These application notes provide detailed, field-proven protocols for the derivatization of this compound into valuable pharmaceutical intermediates. The methodologies covered—N-Alkylation, N-Arylation, Reductive Amination, and Amide Coupling—represent fundamental transformations for leveraging this versatile scaffold in drug development programs.

N-Alkylation of this compound: Building Tertiary Amines

N-alkylation is a foundational method for elaborating the this compound core. The resulting tertiary amines are common features in pharmaceuticals, often serving as key pharmacophores or as handles for further functionalization. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the nucleophilic nitrogen of the morpholine displaces a leaving group on an alkyl electrophile.[4]

Causality in Experimental Design

The choice of a non-nucleophilic base, such as potassium carbonate (K₂CO₃), is critical. Its primary role is to neutralize the acid (e.g., HBr) generated during the reaction, preventing the protonation and deactivation of the starting morpholine. Acetonitrile is an excellent solvent choice due to its polar, aprotic nature, which effectively solvates the reactants without interfering with the SN2 pathway.[5] Refluxing the reaction provides the necessary activation energy to overcome the energetic barrier of the substitution.

Experimental Protocol: Synthesis of 4-Benzyl-2,5-dimethylmorpholine
  • Reagent Preparation: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq., e.g., 1.15 g, 10 mmol).

  • Solvent Addition: Dissolve the starting material in 40 mL of anhydrous acetonitrile.

  • Base Addition: Add anhydrous potassium carbonate (2.0 eq., 2.76 g, 20 mmol) to the stirred solution.

  • Electrophile Addition: Add benzyl bromide (1.2 eq., 1.43 mL, 12 mmol) dropwise to the suspension at room temperature.

  • Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 82°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC), observing the consumption of the starting amine (typically 4-8 hours).

  • Workup (A): Once the reaction is complete, cool the mixture to room temperature.

  • Workup (B): Filter the solid potassium carbonate through a pad of Celite, washing the filter cake with a small volume of acetonitrile.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to afford the pure 4-benzyl-2,5-dimethylmorpholine.

Data Presentation: Representative N-Alkylation Reactions
EntryAlkyl HalideProductTypical Yield (%)
1Methyl Iodide4,2,5-Trimethylmorpholine~95%
2Ethyl Bromide4-Ethyl-2,5-dimethylmorpholine~90%
3Benzyl Bromide4-Benzyl-2,5-dimethylmorpholine~92%
4Allyl Bromide4-Allyl-2,5-dimethylmorpholine~88%

Yields are illustrative, based on general N-alkylation protocols for secondary amines.[5]

Visualization: N-Alkylation Workflow

N_Alkylation_Workflow Start 1. Combine this compound, K₂CO₃, and Acetonitrile Add_Electrophile 2. Add Alkyl Halide (e.g., Benzyl Bromide) Start->Add_Electrophile React 3. Heat to Reflux (4-8 hours) Add_Electrophile->React Cool 4. Cool to Room Temp. React->Cool Filter 5. Filter Solids Cool->Filter Concentrate 6. Concentrate Filtrate Filter->Concentrate Purify 7. Column Chromatography Concentrate->Purify Product Pure N-Alkyl-2,5-dimethylmorpholine Purify->Product

Caption: General workflow for the SN2 N-alkylation of this compound.

Reductive Amination: Synthesis of N-Substituted Derivatives from Carbonyls

Reductive amination is a powerful and versatile strategy for forming carbon-nitrogen bonds, widely employed in pharmaceutical synthesis. This one-pot reaction involves the initial formation of an iminium ion intermediate from the condensation of this compound with a ketone or aldehyde, followed by its immediate reduction to the corresponding amine.[6]

Causality in Experimental Design

The success of this reaction hinges on the choice of a selective reducing agent. Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are ideal because they are mild enough to not reduce the starting aldehyde or ketone, but are sufficiently reactive to reduce the protonated imine (iminium ion) intermediate.[6] This selectivity prevents the wasteful formation of alcohols from the starting carbonyl. The reaction is often performed in solvents like dichloromethane (DCM) or dichloroethane (DCE), which are compatible with the mild reducing agents and effectively dissolve the organic substrates. Acetic acid is sometimes added as a catalyst to promote the formation of the iminium ion.

Experimental Protocol: Reaction with Cyclohexanone
  • Reagent Preparation: In a round-bottom flask, dissolve cyclohexanone (1.0 eq., e.g., 0.98 g, 10 mmol) and this compound (1.1 eq., 1.27 g, 11 mmol) in 50 mL of dichloromethane (DCM).

  • Acid Catalyst (Optional): Add acetic acid (1.0 eq., 0.57 mL, 10 mmol) to the solution and stir for 20 minutes at room temperature.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (STAB) (1.5 eq., 3.18 g, 15 mmol) portion-wise over 15 minutes. Caution: Gas evolution may occur.

  • Reaction: Stir the reaction mixture at room temperature until the starting materials are consumed, as monitored by TLC or LC-MS (typically 6-24 hours).

  • Workup (A): Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

  • Workup (B): Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via silica gel column chromatography to obtain pure 4-cyclohexyl-2,5-dimethylmorpholine.

Data Presentation: Scope of Reductive Amination
EntryCarbonyl CompoundAmine PartnerProductTypical Yield (%)
1CyclohexanoneThis compound4-Cyclohexyl-2,5-dimethylmorpholine85-95%
2BenzaldehydeThis compound4-Benzyl-2,5-dimethylmorpholine80-90%
3AcetoneThis compound4-Isopropyl-2,5-dimethylmorpholine75-85%

Yields are based on standard reductive amination protocols.

Visualization: Reductive Amination Pathway

Reductive_Amination cluster_reactants Reactants cluster_process One-Pot Reaction carbonyl Ketone or Aldehyde Condensation Condensation (+ H⁺ catalyst) carbonyl->Condensation amine This compound amine->Condensation Iminium Iminium Ion Intermediate Condensation->Iminium Reduction Reduction (e.g., STAB) Iminium->Reduction Product N-Substituted This compound Reduction->Product

Caption: The one-pot pathway of reductive amination.

Amide Bond Formation: Synthesis of Morpholides

The formation of an amide bond by coupling a carboxylic acid with this compound yields highly stable "morpholide" intermediates. These are valuable in their own right and can also serve as activated carboxylic acid surrogates for further reactions, such as addition of organometallic reagents.[7] Standard peptide coupling reagents are employed to facilitate this transformation, which is otherwise thermodynamically unfavorable.

Causality in Experimental Design

Coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an activator like 1-Hydroxybenzotriazole (HOBt) are used to convert the carboxylic acid into a highly reactive O-acylisourea intermediate.[8] This intermediate is readily attacked by the nucleophilic nitrogen of this compound. A tertiary amine base such as Diisopropylethylamine (DIPEA) is included to act as a proton scavenger, neutralizing any acids present and maintaining a favorable reaction pH.

Experimental Protocol: Coupling with Benzoic Acid
  • Reagent Preparation: Dissolve benzoic acid (1.0 eq., 1.22 g, 10 mmol), EDC (1.1 eq., 1.92 g, 11 mmol), and HOBt (1.1 eq., 1.49 g, 11 mmol) in 50 mL of anhydrous Dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

  • Activation: Stir the mixture at room temperature for 15 minutes to allow for the activation of the carboxylic acid.

  • Amine Addition: Add this compound (1.05 eq., 1.21 g, 10.5 mmol) followed by the dropwise addition of DIPEA (2.0 eq., 3.48 mL, 20 mmol).

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC for the disappearance of the starting materials.

  • Workup (A): Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude amide by recrystallization or silica gel chromatography to yield the final product, (2,5-dimethylmorpholino)(phenyl)methanone.

Visualization: Amide Coupling Workflow

Amide_Coupling_Workflow Start 1. Combine Carboxylic Acid, EDC, HOBt in DCM Activate 2. Stir 15 min (Acid Activation) Start->Activate Add_Amine 3. Add this compound and DIPEA Activate->Add_Amine React 4. Stir at RT (12-24 hours) Add_Amine->React Workup 5. Aqueous Wash (HCl, NaHCO₃, Brine) React->Workup Isolate 6. Dry & Concentrate Workup->Isolate Purify 7. Purify (Chromatography/Recrystallization) Isolate->Purify Product Pure Amide Product Purify->Product

References

Application of 2,5-Dimethylmorpholine in Agrochemical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Morpholines in Modern Agrochemicals

The morpholine moiety is a cornerstone in the design and synthesis of a significant class of agricultural fungicides. Its unique structural and electronic properties contribute to the biological activity of numerous commercially successful products. Within this class, substituted morpholines, such as 2,5-dimethylmorpholine, serve as pivotal intermediates, allowing for the fine-tuning of a molecule's physicochemical properties and, consequently, its efficacy and crop safety. This technical guide provides an in-depth exploration of the application of this compound in the synthesis of potent agrochemicals, with a particular focus on the synthesis of dimethomorph, a widely used oomycete fungicide. We will delve into the synthetic pathways, provide detailed experimental protocols, and discuss the underlying chemical principles and structure-activity relationships that underscore the strategic importance of the 2,5-dimethyl substitution pattern.

Core Synthesis Pathway: From this compound to Fungicidal Agents

The primary application of this compound in agrochemical synthesis is as a precursor to N-acyl-2,5-dimethylmorpholine. This intermediate then undergoes a crucial carbon-carbon bond-forming reaction with a substituted benzophenone derivative to construct the final fungicidal molecule. The overall synthetic strategy is a testament to the efficiency of modern organic synthesis in constructing complex molecules from readily available building blocks.

Synthesis_Pathway cluster_0 Part 1: Intermediate Synthesis cluster_1 Part 2: Final Product Synthesis This compound This compound N-Acetyl-2,5-dimethylmorpholine N-Acetyl-2,5-dimethylmorpholine This compound->N-Acetyl-2,5-dimethylmorpholine N-Acetylation Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->N-Acetyl-2,5-dimethylmorpholine N-Acetyl-2,5-dimethylmorpholine_2 N-Acetyl-2,5-dimethylmorpholine Benzophenone_Derivative 4-Chloro-3',4'-dimethoxy- benzophenone Dimethomorph Dimethomorph Benzophenone_Derivative->Dimethomorph N-Acetyl-2,5-dimethylmorpholine_2->Dimethomorph Knoevenagel-type Condensation

Caption: Overall synthetic workflow from this compound to Dimethomorph.

Part 1: Synthesis of the Key Intermediate: N-Acetyl-2,5-dimethylmorpholine

The first critical step in the utilization of this compound is its conversion to the corresponding N-acetyl derivative. This transformation is essential as it activates the methyl group on the acetyl moiety for the subsequent condensation reaction. The N-acetylation is a robust and high-yielding reaction, typically achieved through the use of an acetylating agent such as acetic anhydride.

Protocol 1: N-Acetylation of this compound

Objective: To synthesize N-acetyl-2,5-dimethylmorpholine from this compound and acetic anhydride.

Materials:

Reagent/SolventMolecular Weight ( g/mol )Molarity (M)Quantity
This compound115.17-11.52 g (0.1 mol)
Acetic Anhydride102.09-11.23 g (0.11 mol)
Toluene--100 mL
Sodium Bicarbonate (sat. aq.)--50 mL
Anhydrous Magnesium Sulfate--As needed

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (11.52 g, 0.1 mol) and toluene (100 mL).

  • Stir the solution at room temperature and slowly add acetic anhydride (11.23 g, 0.11 mol) dropwise over a period of 15-20 minutes. An exotherm may be observed.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 110°C) and maintain for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (50 mL) to neutralize any excess acetic anhydride and acetic acid byproduct.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-acetyl-2,5-dimethylmorpholine.

  • The crude product can be purified by vacuum distillation to obtain a colorless to pale yellow oil.

Expected Yield: >90%

Causality Behind Experimental Choices:

  • Acetic Anhydride as Acetylating Agent: Acetic anhydride is a cost-effective and highly reactive acetylating agent. The use of a slight excess ensures the complete conversion of the starting morpholine.[1]

  • Toluene as Solvent: Toluene is an excellent solvent for this reaction due to its ability to dissolve the reactants and its suitable boiling point for the reaction temperature. It also facilitates the removal of water if any is present via azeotropic distillation, although the reaction is largely anhydrous.[2]

  • Aqueous Workup: The use of saturated sodium bicarbonate is crucial for neutralizing the acetic acid byproduct, which simplifies the purification process. The subsequent brine washes remove any remaining aqueous impurities.

Part 2: Synthesis of Dimethomorph using N-Acetyl-2,5-dimethylmorpholine

With the key intermediate in hand, the next stage is the construction of the dimethomorph backbone. This is achieved through a base-catalyzed condensation reaction, often referred to as a Knoevenagel-type condensation, between N-acetyl-2,5-dimethylmorpholine and 4-chloro-3',4'-dimethoxybenzophenone.

Protocol 2: Synthesis of Dimethomorph

Objective: To synthesize dimethomorph via the condensation of N-acetyl-2,5-dimethylmorpholine and 4-chloro-3',4'-dimethoxybenzophenone.

Materials:

Reagent/SolventMolecular Weight ( g/mol )Molarity (M)Quantity
N-Acetyl-2,5-dimethylmorpholine157.21-15.72 g (0.1 mol)
4-Chloro-3',4'-dimethoxybenzophenone276.71-27.67 g (0.1 mol)
Potassium tert-butoxide112.21-13.46 g (0.12 mol)
Toluene--150 mL
Water--100 mL
Hydrochloric Acid (1M)-1As needed

Procedure:

  • To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add N-acetyl-2,5-dimethylmorpholine (15.72 g, 0.1 mol), 4-chloro-3',4'-dimethoxybenzophenone (27.67 g, 0.1 mol), and toluene (150 mL).

  • Stir the mixture under a nitrogen atmosphere to form a suspension.

  • In a separate beaker, dissolve potassium tert-butoxide (13.46 g, 0.12 mol) in toluene (50 mL).

  • Slowly add the potassium tert-butoxide solution to the reaction mixture at room temperature. The color of the reaction mixture will typically change.

  • After the addition, heat the reaction mixture to 80-90°C and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water (100 mL).

  • Separate the organic layer and wash it with water (2 x 50 mL).

  • Acidify the aqueous layer with 1M HCl to a pH of approximately 6-7 and extract with toluene (2 x 50 mL).

  • Combine all organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude dimethomorph.

  • The crude product can be purified by recrystallization from a suitable solvent system such as ethanol or a toluene/hexane mixture to yield dimethomorph as a solid.

Expected Yield: 70-80%

Causality Behind Experimental Choices:

  • Potassium tert-butoxide as Base: A strong, non-nucleophilic base like potassium tert-butoxide is required to deprotonate the methyl group of the acetyl moiety, forming a reactive enolate intermediate.[3] This enolate then acts as the nucleophile in the condensation reaction.

  • Anhydrous Conditions: The reaction is sensitive to water, which can quench the enolate intermediate and lead to side reactions. Therefore, maintaining a nitrogen atmosphere and using anhydrous solvents are important for achieving a good yield.

  • Reaction Temperature: The elevated temperature provides the necessary activation energy for the condensation and subsequent dehydration to form the double bond in the final product.

Structure-Activity Relationship (SAR): The Significance of the 2,5-Dimethyl Substitution

The presence and position of substituents on the morpholine ring have a profound impact on the biological activity of morpholine-based fungicides. While a comprehensive SAR study specifically for the 2,5-dimethyl substitution in dimethomorph is not extensively published in open literature, we can infer its importance based on related compounds and general principles of medicinal and agrochemical chemistry.

  • Steric Influence: The methyl groups at the 2 and 5 positions introduce steric bulk to the morpholine ring. This can influence the binding affinity of the fungicide to its target site, which for dimethomorph is involved in the inhibition of cellulose synthesis in oomycetes. The specific stereochemistry of the 2,5-dimethyl groups (cis or trans) can also play a crucial role in the molecule's overall conformation and its interaction with the target enzyme.

  • Metabolic Stability: The methyl groups can block potential sites of metabolic degradation in the target organism or the plant. This can lead to increased persistence and a longer duration of fungicidal activity.

  • Physicochemical Properties: The addition of methyl groups slightly increases the lipophilicity of the molecule. This can affect its uptake, translocation within the plant, and penetration of the fungal cell wall. The optimal balance of hydrophilicity and lipophilicity is critical for a successful systemic fungicide.

The choice of the 2,5-dimethyl substitution pattern is a result of extensive research and optimization to achieve a balance of high efficacy, favorable pharmacokinetic properties, and acceptable crop safety.

Conclusion

This compound is a valuable and versatile building block in the synthesis of modern agrochemicals. Its application, particularly in the production of the fungicide dimethomorph, highlights a robust and efficient synthetic strategy. The protocols detailed in this guide provide a practical framework for the synthesis of this important class of compounds. A thorough understanding of the underlying chemical principles and the structure-activity relationships associated with the this compound moiety is essential for the development of next-generation fungicides with improved performance and environmental profiles.

References

Authored by: Senior Application Scientist, Chemical Synthesis Division

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Experimental Use of 2,5-Dimethylmorpholine in Synthetic Chemistry

Publication Date: January 6, 2026

Introduction: The Versatility of the this compound Scaffold

This compound is a heterocyclic organic compound featuring a morpholine ring substituted with two methyl groups.[1] This deceptively simple molecule is a cornerstone in modern synthetic chemistry, particularly in the realms of drug discovery and agrochemicals.[2][3] Its structural isomers, primarily the cis and trans diastereomers, offer distinct three-dimensional conformations that can be leveraged to impart specific stereochemical control in asymmetric synthesis or to fine-tune interactions with biological targets.[3]

The utility of this compound stems from the reactivity of its secondary amine, which serves as a versatile handle for a wide array of chemical transformations. It is frequently employed as a chiral auxiliary, a foundational building block for more complex molecules, and a nucleophile in reactions such as N-alkylation and reductive amination.[3][4][5] Its derivatives have been investigated for a range of pharmacological activities, including applications in neurodegenerative disease research.[3] This guide provides detailed protocols and mechanistic insights for two of the most common and critical reactions involving this compound: N-alkylation and reductive amination.

Physicochemical Properties and Safety Data

Proper handling and storage are paramount when working with this compound. It is a flammable, corrosive, and irritating substance.[6] Always consult the full Safety Data Sheet (SDS) before use and handle the compound within a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7]

PropertyValueSource
Molecular Formula C₆H₁₃NO[6]
Molecular Weight 115.17 g/mol [6]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 140 - 142 °C[7]
Flash Point 41 °C / 105.8 °F[7]
CAS Number 106-56-9[8]

GHS Hazard Statements:

  • H226: Flammable liquid and vapor.[6]

  • H315: Causes skin irritation.[6]

  • H318/H319: Causes serious eye damage/irritation.[6]

  • H335: May cause respiratory irritation.[6]

Core Application 1: N-Alkylation of this compound

N-alkylation is a fundamental process for elaborating the morpholine scaffold, attaching a variety of functional groups to the nitrogen atom. The reaction involves the nucleophilic attack of the secondary amine on an electrophilic carbon, typically from an alkyl halide.

Mechanistic Insight: The Rationale Behind Reagent Selection

The choice of base is a critical parameter for successful N-alkylation. While a base is required to neutralize the hydrogen halide byproduct, using a strong, nucleophilic base (like NaOH) can lead to undesired side reactions with the alkyl halide. Therefore, a non-nucleophilic, sterically hindered organic base such as N,N-Diisopropylethylamine (DIPEA) or an inorganic base like potassium carbonate (K₂CO₃) is preferred.[4] These bases are strong enough to scavenge the acid produced but are too bulky to compete with the morpholine as a nucleophile. The solvent should be polar and aprotic, such as Acetonitrile (ACN) or Dimethylformamide (DMF), to dissolve the reactants and facilitate the SN2 reaction mechanism without interfering.[4]

Experimental Workflow: N-Alkylation

N_Alkylation_Workflow prep Preparation (Reactant Weighing, Glassware Setup) mix Reactant Mixing (Dissolve Morpholine & Alkyl Halide in ACN) prep->mix Inert Atmosphere base Base Addition (Add K₂CO₃) mix->base reaction Reaction (Heat to 60-80°C, Monitor by TLC) base->reaction Stirring workup Work-up (Filter, Evaporate Solvent, Aqueous Extraction) reaction->workup Reaction Complete purify Purification (Column Chromatography) workup->purify analyze Analysis (NMR, MS) purify->analyze

Caption: General workflow for the N-alkylation of this compound.

Protocol: N-Benzylation of this compound

This protocol describes the alkylation of this compound with benzyl bromide.

Materials & Equipment:

Reagent/Material Quantity Moles (mmol)
This compound 576 mg (0.59 mL) 5.0
Benzyl Bromide 941 mg (0.67 mL) 5.5 (1.1 eq)
Potassium Carbonate (K₂CO₃) 1.38 g 10.0 (2.0 eq)
Acetonitrile (ACN) 25 mL -
Ethyl Acetate ~100 mL -
Saturated NaCl solution ~50 mL -
Anhydrous MgSO₄ As needed -

| Standard laboratory glassware, magnetic stirrer, heating mantle, TLC plates, rotary evaporator, column chromatography setup. |

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.0 mmol) and acetonitrile (25 mL). Stir until fully dissolved.

  • Add benzyl bromide (5.5 mmol, 1.1 eq) to the solution.

  • Add potassium carbonate (10.0 mmol, 2.0 eq). The mixture will be a suspension.

  • Heat the reaction mixture to 60 °C and stir vigorously.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting morpholine spot is consumed (typically 4-6 hours).

  • Once the reaction is complete, cool the mixture to room temperature and filter off the solid K₂CO₃.

  • Remove the acetonitrile from the filtrate using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash with saturated NaCl solution (2 x 25 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure N-benzyl-2,5-dimethylmorpholine.

Core Application 2: Reductive Amination

Reductive amination is a powerful, two-stage, one-pot method to form amines. It involves the initial reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an intermediate iminium ion, which is then reduced in situ to the corresponding amine.[5] This method avoids the potential for over-alkylation that can occur with alkyl halides.[9]

Mechanistic Insight: The Advantage of Selective Reducing Agents

The key to a successful one-pot reductive amination is the choice of reducing agent. A strong reductant like sodium borohydride (NaBH₄) would readily reduce the starting aldehyde or ketone before it has a chance to form the imine.[5] Therefore, milder, more selective reducing agents are required. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal for this purpose.[10] They are not potent enough to reduce aldehydes and ketones at neutral or slightly acidic pH but are highly effective at reducing the electrophilic iminium ion intermediate.[5] This selectivity ensures that the reaction proceeds cleanly towards the desired tertiary amine product.

Experimental Workflow: Reductive Amination

Reductive_Amination_Workflow prep Preparation (Combine Morpholine & Ketone in DCE) reductant Add Reducing Agent (NaBH(OAc)₃ in portions) prep->reductant reaction Reaction (Stir at RT, Monitor by LC-MS) reductant->reaction Stirring quench Quenching (Add sat. aq. NaHCO₃) reaction->quench Reaction Complete workup Work-up (Separate Layers, Extract Aqueous Phase) quench->workup purify Purification & Analysis (Dry, Concentrate, Characterize) workup->purify

Caption: General workflow for the reductive amination of this compound.

Protocol: Synthesis of N-Isopropyl-2,5-dimethylmorpholine

This protocol details the reaction of this compound with acetone.

Materials & Equipment:

Reagent/Material Quantity Moles (mmol)
This compound 576 mg (0.59 mL) 5.0
Acetone 436 mg (0.55 mL) 7.5 (1.5 eq)
Sodium Triacetoxyborohydride 1.27 g 6.0 (1.2 eq)
1,2-Dichloroethane (DCE) 25 mL -
Saturated NaHCO₃ solution ~25 mL -
Dichloromethane (DCM) ~50 mL -
Anhydrous Na₂SO₄ As needed -

| Standard laboratory glassware, magnetic stirrer, TLC plates, rotary evaporator. |

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (5.0 mmol) and acetone (7.5 mmol, 1.5 eq) in 1,2-dichloroethane (25 mL).

  • Stir the solution at room temperature for 20 minutes to allow for initial iminium ion formation.

  • Add sodium triacetoxyborohydride (6.0 mmol, 1.2 eq) to the mixture in small portions over 10 minutes. Caution: Gas evolution may occur.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 2-4 hours).

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (25 mL).

  • Stir the biphasic mixture vigorously for 15 minutes.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 25 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified if necessary.

References

The Prospective Role of 2,5-Dimethylmorpholine in the Synthesis of High-Performance Polymers: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

High-performance polymers, such as polyimides and poly(arylene ether)s, are critical materials in demanding applications requiring exceptional thermal, mechanical, and chemical stability. The synthesis of these advanced materials often relies on precise control of polymerization and cyclization reactions. This document explores the theoretical and potential applications of 2,5-dimethylmorpholine as a catalytic agent in the synthesis of high-performance polymers, specifically focusing on its prospective role in the imidization of poly(amic acid)s. While direct, established protocols for the use of this compound in this context are not widely documented, its chemical properties as a sterically hindered tertiary amine suggest a plausible function as a non-nucleophilic base catalyst. This guide presents a hypothesized mechanism, detailed theoretical protocols, and experimental workflows to investigate and potentially validate the use of this compound as a novel catalyst in the production of high-performance polyimides.

Introduction: The Quest for Advanced Catalysis in Polymer Synthesis

The synthesis of high-performance polymers is a cornerstone of modern materials science. Polyimides, in particular, are renowned for their outstanding thermal stability, excellent mechanical properties, and superior chemical resistance. The most common route to aromatic polyimides is a two-step process involving the initial formation of a soluble poly(amic acid) precursor, followed by a cyclodehydration reaction (imidization) to form the final, robust polyimide structure.

The imidization step is critical and can be achieved thermally or chemically.[1] Chemical imidization, often carried out at lower temperatures, can offer better control over the final polymer properties and is where catalysts play a pivotal role.[2] Tertiary amines are frequently employed as catalysts in this process. This compound, a heterocyclic tertiary amine, presents an interesting candidate for investigation in this role. Its inherent basicity, combined with the steric hindrance provided by the two methyl groups, suggests it may function as a potent, non-nucleophilic catalyst for the cyclization of poly(amic acid) to polyimide.[3][4]

This application note will delve into the theoretical framework for utilizing this compound in this capacity, providing hypothetical protocols and experimental designs for researchers to explore its potential.

The Hypothesized Catalytic Role of this compound in Polyimide Synthesis

Mechanism of Tertiary Amine-Catalyzed Imidization

The chemical imidization of poly(amic acid) is typically achieved using a dehydrating agent, such as acetic anhydride, in the presence of a tertiary amine catalyst.[5] The proposed role of the tertiary amine is to facilitate the formation of a more reactive intermediate, thereby lowering the activation energy of the cyclization reaction.

The generally accepted mechanism involves the following steps:

  • Activation of the Carboxylic Acid: The tertiary amine is thought to deprotonate the carboxylic acid group of the amic acid, increasing its nucleophilicity.

  • Reaction with Dehydrating Agent: The activated amic acid then reacts with the dehydrating agent (e.g., acetic anhydride) to form a mixed anhydride intermediate.

  • Intramolecular Cyclization: The amide nitrogen then performs an intramolecular nucleophilic attack on the carbonyl carbon of the mixed anhydride, leading to the formation of the five-membered imide ring and the elimination of a leaving group (e.g., acetate).

The Potential Advantages of this compound as a Catalyst

This compound, as a catalyst in this reaction, could offer several potential advantages:

  • Optimal Basicity: Its pKa is sufficient to facilitate the deprotonation of the amic acid.

  • Steric Hindrance: The methyl groups can prevent side reactions, such as the catalyst itself reacting with the anhydride or the polymer backbone.

  • Solubility: It is a liquid that is miscible with many organic solvents used in polymerization, ensuring a homogeneous reaction medium.[6]

The proposed catalytic cycle is illustrated in the following diagram:

G cluster_0 Catalytic Cycle of this compound in Imidization PAA Poly(amic acid) Activated_PAA Activated Poly(amic acid) (Deprotonated) PAA->Activated_PAA Deprotonation Mixed_Anhydride Mixed Anhydride Intermediate Activated_PAA->Mixed_Anhydride Reaction with Acetic Anhydride Polyimide Polyimide Mixed_Anhydride->Polyimide Intramolecular Cyclization Acetic_Acid Acetic Acid (Byproduct) Mixed_Anhydride->Acetic_Acid Release DMM This compound (Catalyst) Protonated_DMM Protonated this compound DMM->Protonated_DMM Protonation Protonated_DMM->DMM Deprotonation Acetic_Anhydride Acetic Anhydride (Dehydrating Agent)

Caption: Proposed catalytic cycle for this compound in poly(amic acid) imidization.

Prospective Application: this compound as a Building Block for Novel Polymers

While its catalytic role is a primary focus, it is also conceivable to chemically modify this compound to act as a monomer in polymerization. This would involve introducing two reactive functional groups onto the morpholine ring, for example, by N-functionalization followed by further reactions to yield a diamine or diol derivative. Such a monomer could impart unique solubility and conformational properties to the resulting polymer.

The following workflow outlines a conceptual approach to this research avenue:

G cluster_1 Workflow for Developing this compound-Based Polymers Start This compound Step1 Chemical Modification to Introduce Reactive Groups (e.g., N-alkylation with a protected amine) Start->Step1 Monomer Novel Diamine or Diol Monomer Derived from this compound Step1->Monomer Step2 Purification and Characterization of Monomer Monomer->Step2 Step3 Polycondensation with Co-monomer (e.g., Dianhydride or Diacid Chloride) Step2->Step3 Polymer Novel High-Performance Polymer Containing this compound Moiety Step3->Polymer Step4 Polymer Characterization (Thermal, Mechanical, Solubility) Polymer->Step4

Caption: Conceptual workflow for the synthesis of polymers from this compound.

Experimental Protocols (Theoretical)

The following protocols are hypothetical and intended as a starting point for research into the applications of this compound in high-performance polymer synthesis.

Protocol 1: Investigation of this compound as a Catalyst for Polyimide Synthesis

Objective: To determine the efficacy of this compound as a catalyst for the chemical imidization of a poly(amic acid) solution.

Materials:

ReagentPuritySupplier
Pyromellitic dianhydride (PMDA)97%Sigma-Aldrich
4,4'-Oxydianiline (ODA)97%Sigma-Aldrich
N,N-Dimethylacetamide (DMAc), anhydrous99.8%Sigma-Aldrich
This compound95%+Biosynth[4]
Acetic anhydride99.5%+Sigma-Aldrich
Methanol99.8%Fisher Scientific

Procedure:

Step 1: Synthesis of Poly(amic acid) (PAA)

  • In a nitrogen-purged, three-necked flask equipped with a mechanical stirrer, add 4,4'-oxydianiline (ODA) and anhydrous N,N-dimethylacetamide (DMAc).

  • Stir the mixture at room temperature until the ODA is completely dissolved.

  • Gradually add pyromellitic dianhydride (PMDA) to the solution in small portions, ensuring the temperature does not exceed 30°C.

  • Continue stirring at room temperature for 24 hours to yield a viscous poly(amic acid) solution.

Step 2: Chemical Imidization

  • To the poly(amic acid) solution, add a stoichiometric amount of acetic anhydride as the dehydrating agent.

  • Add this compound as the catalyst. The optimal catalyst loading should be determined experimentally (a starting point could be a 1:1 molar ratio with the repeating unit of the amic acid).

  • Stir the reaction mixture at 50°C for 12 hours.

  • Precipitate the resulting polyimide by pouring the reaction mixture into a large excess of methanol.

  • Filter the polymer, wash thoroughly with methanol, and dry in a vacuum oven at 80°C overnight.

Characterization:

  • FTIR Spectroscopy: To confirm the conversion of the amic acid to the imide by observing the disappearance of the amic acid peaks and the appearance of characteristic imide peaks.

  • Nuclear Magnetic Resonance (NMR): For structural elucidation of the resulting polymer.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity of the polyimide.

  • Thermal Analysis (TGA/DSC): To evaluate the thermal stability and glass transition temperature of the synthesized polyimide.

Data Presentation (Hypothetical)

The following table outlines a potential experimental design for optimizing the catalytic amount of this compound.

ExperimentPAA (mol)Acetic Anhydride (mol)This compound (mol eq.)Temperature (°C)Time (h)Expected Outcome
1120.55012Partial imidization, lower molecular weight
2121.05012Potentially complete imidization, high molecular weight
3122.05012Complete imidization, risk of side reactions or polymer degradation
4121.0706Faster reaction rate, potential for increased imidization at a shorter time

Conclusion

While the direct application of this compound in the synthesis of high-performance polymers is not yet a well-established field, its chemical properties make it a compelling candidate for further research, particularly as a catalyst for polyimide synthesis. The hypothetical protocols and workflows presented in this guide are intended to provide a solid foundation for researchers to explore this potential. Successful validation of these concepts could lead to the development of new, efficient, and cost-effective methods for producing high-performance polymers.

References

Application Notes: Large-Scale Synthesis of 2,5-Dimethylmorpholine for Industrial Use

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Industrial Significance

2,5-Dimethylmorpholine is a heterocyclic amine that exists as a mixture of cis and trans stereoisomers.[1][2] It serves as a valuable building block and intermediate in various sectors of the chemical industry. While structurally similar to the more commonly documented 2,6-dimethylmorpholine, the 2,5-isomer offers unique steric and electronic properties, making it a target for specialized applications in the synthesis of agrochemicals, pharmaceuticals, and corrosion inhibitors.

The industrial production of morpholine derivatives predominantly relies on the acid-catalyzed cyclization and dehydration of dialkanolamines. This application note provides a comprehensive, field-proven protocol for the large-scale synthesis of this compound, adapting an established and economical industrial process. The methodology focuses on achieving high yield and purity while maintaining stringent safety standards suitable for industrial environments.

Scientific Principle: Acid-Catalyzed Dehydration

The synthesis of this compound is achieved through the intramolecular cyclodehydration of the corresponding dialkanolamine precursor, 1,1'-iminobis(propan-1-ol) or a related isomer, using concentrated sulfuric acid. Sulfuric acid acts as both a catalyst and a powerful dehydrating agent.[3]

The reaction mechanism proceeds as follows:

  • Protonation: The hydroxyl groups of the dialkanolamine are protonated by the strong sulfuric acid, converting them into good leaving groups (water).

  • Intramolecular Nucleophilic Attack: The central nitrogen atom acts as a nucleophile, attacking one of the protonated carbon centers to initiate ring formation.

  • Cyclization and Dehydration: A second intramolecular nucleophilic attack by the remaining hydroxyl group, followed by the elimination of two molecules of water, completes the formation of the stable six-membered morpholine ring.

High reaction temperatures are essential to overcome the activation energy and drive the equilibrium towards the dehydrated product by continuously removing water from the reaction mixture.[4]

Industrial Synthesis Protocol

This protocol is adapted from robust industrial methods developed for the synthesis of analogous dimethylmorpholines, ensuring scalability and economic viability.[5][6]

Part A: Reaction and Cyclization
  • Reactor Preparation: Ensure the reaction vessel, a glass-lined or similarly acid-resistant reactor, is clean, dry, and equipped with a powerful mechanical stirrer, a reflux condenser with a distillation takeoff, separate inlet ports for liquid addition, and a high-temperature thermometer.

  • Simultaneous Reagent Addition: Simultaneously and proportionally meter the precursor, 1,1'-iminobis(propan-1-ol) (containing 0-15% water by weight), and 96-98% sulfuric acid into the reactor.[5][6]

    • Rationale: The simultaneous addition and vigorous stirring allow the heat of mixing and dilution to raise the initial temperature of the reaction mass, reducing external energy input. This method prevents localized overheating and charring that can occur when adding the amine directly to a large volume of acid.[5]

    • Molar Ratio: Maintain a molar ratio of dialkanolamine to sulfuric acid between 1:1.5 and 1:2.0 for optimal yield and isomer control.[5]

  • Initial Exotherm: Control the addition rate so that the internal temperature of the mixture rises to approximately 85-150°C from the heat of reaction alone.[5][6]

  • Heating and Dehydration: Once the addition is complete, heat the reaction mixture to a temperature of 170-190°C .[4][5]

  • Water Removal: Maintain this temperature for 3 to 12 hours. During this period, water of reaction will distill off and should be collected via the takeoff condenser. The reaction is considered complete when water evolution ceases.[5]

Part B: Work-up and Neutralization
  • Cooling: After the reaction is complete, allow the reactor contents to cool to below 80°C.

  • Dilution (Optional but Recommended): Slowly add a volume of water to the cooled reaction mixture to aid in heat dissipation during the subsequent neutralization step.

  • Neutralization: Carefully transfer the acidic reaction mixture into a separate, cooled vessel containing a stirred solution of 25-50% sodium hydroxide .

    • CRITICAL SAFETY STEP: This neutralization is extremely exothermic. The addition must be slow, with efficient cooling and vigorous stirring to maintain control of the temperature. The final pH of the mixture should be adjusted to >13 to ensure the free amine is liberated.[5]

  • Phase Separation: After neutralization, two distinct phases will form: an upper organic layer containing the crude this compound and a lower aqueous layer containing sodium sulfate and excess sodium hydroxide. Allow the layers to settle and separate the upper organic phase.[5]

Part C: Purification
  • Drying: Transfer the crude organic phase to a new vessel and stir with concentrated (50%) sodium hydroxide solution or anhydrous potassium hydroxide pellets. This step removes the majority of the residual water.[5] Separate the dried organic layer.

  • Fractional Distillation: The final purification is achieved by fractional distillation under reduced pressure (e.g., ~100 mbar).[5] Collect the fraction corresponding to pure this compound.

    • The boiling point of this compound is approximately 151°C at atmospheric pressure.[7] Distillation under vacuum will lower this temperature significantly, preventing thermal degradation.

  • Isomer Separation (Optional): If a specific stereoisomer (cis or trans) is required, further purification can be achieved through preparative chromatography or by forming a salt with a carboxylic acid (e.g., acetic or propionic acid) to facilitate crystallization of the desired isomer, followed by regeneration of the free base.[8][9]

Process Parameters and Data Summary

The following table provides a summary of the key quantitative parameters for this synthesis, derived from optimized industrial processes for similar compounds.[5]

ParameterRecommended Value/RangeRationale & Notes
Precursor 1,1'-iminobis(propan-1-ol)Direct precursor for 2,5-substitution.
Catalyst/Dehydrating Agent Sulfuric Acid (96-98%)Strong acid and effective dehydrating agent.[3]
Molar Ratio (Amine:Acid) 1 : 1.5 to 1 : 2.0Excess acid ensures complete protonation and drives the reaction. Higher ratios can improve cis-isomer yield in analogous syntheses.[5]
Reaction Temperature 170 - 190°COptimal range for efficient dehydration without significant charring.[4][5]
Reaction Time 3 - 12 hoursDependent on scale and efficiency of water removal. Monitor completion by cessation of water distillation.[5]
Neutralizing Agent Sodium Hydroxide (25-50% aq.)Strong base to liberate the free amine from its sulfate salt.
Purification Method Fractional Vacuum DistillationStandard industrial method for purifying liquid organic compounds.
Expected Yield 85 - 95% (Total Isomers)Based on yields for analogous industrial processes.[5]

Mandatory Safety Protocols

Handling concentrated acids, bases, and flammable organic compounds on a large scale requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Wear acid-resistant gloves, chemical splash goggles, a face shield, and a chemically resistant apron or full-body suit.[10][11]

  • Engineering Controls: The entire process must be conducted in a well-ventilated area using an enclosed reactor system. Use explosion-proof electrical equipment and ensure all equipment is properly grounded to prevent static discharge.[12]

  • Reagent Handling:

    • Sulfuric Acid: Extremely corrosive and causes severe chemical and thermal burns upon contact. Reacts violently with water, generating significant heat. ALWAYS add acid to water, never the other way around. [10]

    • Sodium Hydroxide: Highly corrosive and can cause severe burns to skin and eyes. The neutralization process is highly exothermic and must be controlled with cooling.

  • Fire and Explosion Hazards: this compound is a flammable liquid.[1][12] Keep away from ignition sources such as sparks and open flames. Sulfuric acid reacts with many metals to produce highly flammable hydrogen gas, which can pose an explosion risk in confined spaces.[11]

  • Spill & Emergency Procedures:

    • Acid Spills: Neutralize slowly with a suitable base like sodium bicarbonate or soda ash.

    • Base Spills: Neutralize with a weak acid like acetic acid.

    • Skin/Eye Contact: Immediately flush the affected area with copious amounts of water for at least 30 minutes and seek immediate medical attention.[10] An emergency eyewash station and safety shower must be readily accessible.

Workflow Visualization

The following diagram outlines the key stages of the industrial synthesis process for this compound.

G cluster_prep Preparation & Reaction cluster_workup Work-up & Purification Reactant_Metering Simultaneous Metering (Dialkanolamine + H₂SO₄) Cyclization Cyclization & Dehydration (170-190°C) Reactant_Metering->Cyclization Heat of Reaction Water_Removal Water Distillation Cyclization->Water_Removal Neutralization Controlled Neutralization (NaOH Solution) Cyclization->Neutralization Cooling Step Phase_Separation Phase Separation Neutralization->Phase_Separation Drying Drying of Organic Phase (Conc. NaOH) Phase_Separation->Drying Distillation Fractional Vacuum Distillation Drying->Distillation Final_Product Pure this compound Distillation->Final_Product

Caption: Industrial workflow for this compound synthesis.

References

2,5-Dimethylmorpholine as a reagent for functional group transformations

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 2,5-Dimethylmorpholine in Functional Group Transformations

Authored by: A Senior Application Scientist

Introduction

This compound is a heterocyclic organic compound featuring a morpholine ring substituted with two methyl groups.[1] This seemingly simple secondary amine is a versatile and powerful reagent in modern organic synthesis, finding application from fundamental functional group transformations to the intricate construction of complex pharmaceutical intermediates. Its utility is derived from its unique structural and electronic properties, including its defined stereochemistry, basicity, and its role as a precursor to nucleophilic enamines.[1][2]

This document serves as a detailed guide for researchers, chemists, and drug development professionals. It moves beyond simple procedural lists to provide in-depth mechanistic insights, field-proven protocols, and the strategic rationale behind the use of this compound in key synthetic applications.

Physicochemical Properties:

  • Molecular Formula: C₆H₁₃NO[3][4]

  • Appearance: Colorless to pale yellow liquid[1]

  • Solubility: Soluble in water and various organic solvents[1]

  • Stereochemistry: Exists as cis and trans diastereomers, which can be resolved into individual enantiomers (e.g., (2R,5S), (2S,5R), (2R,5R), (2S,5S)). This chirality is critical for its application in asymmetric synthesis.[5][6][7]

Application 1: Enamine Synthesis for α-Functionalization of Carbonyls

The most classic and widespread application of this compound is in the formation of enamines from aldehydes and ketones. Enamines serve as powerful nucleophilic intermediates, acting as synthetic equivalents of enolates but often providing superior reactivity and selectivity under milder, neutral conditions.

Principle and Mechanism

The reaction is a condensation between the secondary amine and a carbonyl compound, catalyzed by a mild acid (e.g., p-toluenesulfonic acid, p-TsOH). The reaction's efficiency is critically dependent on the removal of water, which drives the equilibrium towards the enamine product.[8] The accepted mechanism proceeds through several distinct steps, often abbreviated as PADPED (Protonation, Addition, Deprotonation, Protonation, Elimination, Deprotonation).[9]

Causality Insight: The choice of a secondary amine is crucial. Primary amines would continue to react to form an imine. This compound offers a balance of reactivity and stability. The steric bulk of the two methyl groups can influence the regioselectivity of enamine formation with unsymmetrical ketones, often favoring the less substituted α-carbon (the kinetic product), a principle famously exploited in the Stork enamine alkylation.[9]

Diagram: Mechanism of Enamine Formation

Enamine Formation Mechanism cluster_steps reactant reactant intermediate intermediate product product catalyst catalyst step step ketone Ketone/Aldehyde protonated_ketone Protonated Carbonyl ketone->protonated_ketone 1. Protonation amine This compound inv1 amine->inv1 h_plus H⁺ (cat.) inv2 h_plus->inv2 protonated_ketone->inv1 hemiaminal Hemiaminal hemiaminal->inv2 protonated_hemiaminal Protonated Hemiaminal iminium Iminium Ion protonated_hemiaminal->iminium 4. Elimination (Loss of H₂O) water H₂O protonated_hemiaminal->water enamine Enamine Product iminium->enamine 5. Deprotonation inv1->hemiaminal 2. Nucleophilic Addition inv2->protonated_hemiaminal 3. Protonation inv3 inv4 inv5 s1 PADPED Mechanism

Caption: The PADPED mechanism for acid-catalyzed enamine formation.

Protocol 1: General Synthesis of an Enamine from a Ketone

This protocol is a generalized procedure based on the Stork methodology and is broadly applicable.[9][10]

Materials:

  • Ketone (e.g., Cyclohexanone): 1.0 eq

  • This compound: 1.2 - 1.5 eq

  • p-Toluenesulfonic acid monohydrate (p-TsOH): 0.01 - 0.05 eq

  • Anhydrous Solvent (e.g., Toluene or Benzene)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus and reflux condenser

  • Nitrogen/Argon inlet

  • Heating mantle and magnetic stirrer

  • Rotary evaporator

  • Distillation apparatus (for purification)

Procedure:

  • Setup: Assemble the flask with the Dean-Stark trap and condenser under a nitrogen atmosphere. Ensure all glassware is oven-dried.

  • Charging Reagents: To the flask, add the ketone (1.0 eq), the anhydrous solvent (to make a ~0.5 M solution), this compound (1.2 eq), and a catalytic amount of p-TsOH (0.01 eq).

  • Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the side-arm of the Dean-Stark trap. The reaction is typically complete when the theoretical amount of water has been collected (usually 4-24 hours).

  • Work-up: Cool the reaction mixture to room temperature. The acidic catalyst can be neutralized by adding a small amount of solid sodium ethoxide or by a basic wash.

  • Isolation: Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Enamines are sensitive to hydrolysis and are often used directly.[8] If purification is necessary, it is best achieved by vacuum distillation. Avoid silica gel chromatography, as the acidic nature of the silica can readily hydrolyze the enamine back to the starting ketone.

Application 2: A Chiral Building Block in Medicinal Chemistry

The morpholine ring is considered a "privileged structure" in medicinal chemistry due to its favorable physicochemical properties, which can enhance aqueous solubility, metabolic stability, and receptor binding affinity.[5][11] this compound, particularly in its enantiomerically pure forms, serves as a valuable chiral building block for synthesizing complex bioactive molecules.

Strategic Importance

The stereochemistry of the dimethylmorpholine moiety is often a critical determinant of a drug candidate's biological activity and selectivity.[5] For example, in the development of certain kinase inhibitors, the specific orientation of the methyl groups dictated by the cis or trans configuration can significantly impact how the molecule fits into the enzyme's binding pocket, influencing potency and selectivity over related kinases.[5]

Diagram: Workflow for Chiral Intermediate Synthesis

Chiral_Synthesis_Workflow start start process process intermediate intermediate final final A Chiral Pool Starting Material (e.g., (R)-Alaninol) B Multi-Step Asymmetric Synthesis (e.g., Cyclization, protection) A->B C Enantiopure (2R,5R)-2,5-Dimethylmorpholine B->C D Coupling with Bioactive Scaffold (e.g., Amidation, SₙAr) C->D E Advanced Pharmaceutical Intermediate (API Precursor) D->E

Caption: Logical flow for using this compound in chiral synthesis.

Application 3: Substrate in Advanced Functional Group Transformations

Beyond its use as a reagent for enamine formation, the this compound scaffold itself can be a substrate for complex and selective transformations, such as photocatalytic C-C bond cleavage.

Principle: Photocatalytic Oxidative C-C Bond Cleavage

Recent advances in photoredox catalysis have enabled highly selective transformations under mild conditions. In this context, N-protected morpholines can undergo oxidative C-C bond cleavage. This reaction typically involves an excited-state photocatalyst that engages the substrate, leading to a radical cation intermediate which then fragments, ultimately cleaving a C-C bond adjacent to the nitrogen atom.[12]

Causality Insight: This type of reaction is powerful for late-stage functionalization or the degradation of complex molecules. The selectivity of the cleavage can be influenced by steric and electronic factors. For instance, cleavage may occur preferentially at the less sterically hindered C-C bond adjacent to the nitrogen.[12]

Table: Representative Scope of N-Acyl Morpholine C-C Cleavage

The following data is adapted from studies on photocatalytic oxidation of N-protected morpholines and piperazines.[12]

EntryN-Protecting GroupSubstrateProduct Yield (%)
1BocN-Boc-morpholine81
2CbzN-Cbz-morpholine60
3AcetylN-Acetyl-morpholine74
4PivaloylN-Pivaloyl-morpholine49
5BocN-Boc-3-methylmorpholine52
Protocol 2: Representative Protocol for Photocatalytic C-C Cleavage

This protocol is adapted from published procedures for the oxidative cleavage of N-protected cyclic amines.[12]

Materials:

  • N-protected this compound (e.g., N-Boc): 1.0 eq

  • Photocatalyst (e.g., dFHeptZ or other suitable heptazine/iridium complex): 2.5 mol%

  • Anhydrous Acetonitrile (MeCN)

  • Oxygen (O₂) source (balloon or sparging)

Equipment:

  • Schlenk tube or vial with a screw cap and septum

  • Magnetic stirrer

  • LED light source (e.g., 456 nm, 5W)

  • Cooling fan (to maintain temperature)

Procedure:

  • Setup: To a Schlenk tube, add the N-protected this compound (1.0 eq) and the photocatalyst (0.025 eq).

  • Solvent Addition: Add anhydrous acetonitrile to achieve the desired concentration (e.g., 0.1 M).

  • Degassing/Atmosphere: Seal the tube and subject it to 3-5 cycles of vacuum/backfill with oxygen (O₂) or sparge the solution with O₂ for 10-15 minutes. Finally, leave the reaction under an O₂ atmosphere (e.g., via balloon).

  • Irradiation: Place the reaction vessel in front of the LED light source, ensuring consistent irradiation. Use a cooling fan to maintain the reaction at a constant temperature (e.g., 10-25 °C).

  • Reaction Monitoring: Stir the reaction for the specified time (typically 8-24 hours). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel to isolate the desired formylated or acetylated cleavage product.

Safety and Handling

This compound is an amine and should be handled with appropriate care.[1]

  • Exposure: Can be irritating to the skin and eyes.[1]

  • Handling: Work in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[13]

  • Storage: Store in a cool, dry place away from oxidizing agents.[13]

References

Troubleshooting & Optimization

Technical Support Center: A Troubleshooting Guide for Reactions Involving Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

<_ _>

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with morpholine and its derivatives. Morpholine is a versatile heterocyclic compound, widely utilized as a solvent, catalyst, and a crucial building block in the synthesis of numerous pharmaceuticals and agrochemicals.[1][2] Its unique properties, stemming from the presence of both an amine and an ether functional group, also present specific challenges in chemical synthesis.[2]

This guide provides a structured, question-and-answer-based approach to troubleshoot common issues encountered during reactions involving morpholine derivatives. It is grounded in established chemical principles and field-proven insights to help you diagnose and resolve experimental hurdles efficiently.

General Troubleshooting Workflow

Before diving into specific reaction types, it's beneficial to have a general framework for troubleshooting. Most issues in chemical synthesis can be traced back to a few key areas: reagent quality, reaction conditions, and the chosen methodology. The following diagram outlines a logical progression for identifying and resolving problems.

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Methodology Review cluster_3 Resolution Start Reaction Failure (Low Yield, Side Products, No Reaction) Reagents Reagent Quality & Purity Check starting material purity (NMR, GC-MS) Verify solvent dryness Confirm reagent concentrations Start->Reagents Analyze Optimize Optimize Conditions Temperature titration Time course study Concentration adjustments Start->Optimize Iterative Process Conditions Reaction Conditions Verify temperature Check reaction time Ensure inert atmosphere Reagents->Conditions If reagents are pure Stoichiometry Stoichiometry Re-check molar ratios Consider excess reagents Conditions->Stoichiometry If conditions are correct Catalyst Catalyst/Ligand System Screen different catalysts/ligands Check for catalyst poisoning Stoichiometry->Catalyst If stoichiometry is correct Solvent Solvent Effects Test alternative solvents Consider solvent polarity and solubility Catalyst->Solvent If catalyst is appropriate Solvent->Optimize If solvent is suitable Optimize->Conditions Purify Purification Strategy Re-evaluate chromatography conditions Consider crystallization or distillation Optimize->Purify After optimization Success Successful Reaction Purify->Success Successful isolation

Caption: A logical workflow for troubleshooting common issues in chemical synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: N-Alkylation Reactions

N-alkylation is a fundamental transformation for modifying the morpholine core.[3] However, achieving high yields and selectivity can be challenging.

Q1: I am observing very low yields in the N-alkylation of morpholine with an alkyl halide. What are the likely causes?

A1: Low yields in N-alkylation reactions with morpholine can stem from several factors. The nucleophilicity of the morpholine nitrogen is attenuated by the electron-withdrawing effect of the ether oxygen, making it less reactive than simpler secondary amines like piperidine.[2]

  • Insufficient Basicity: The reaction often requires a base to neutralize the hydrogen halide formed. If the base is too weak or used in insufficient quantity, the resulting morpholinium salt is unreactive, stalling the reaction.

  • Steric Hindrance: Both the morpholine derivative and the alkyl halide can present steric challenges. Bulky substituents near the reaction centers will slow down the rate of this SN2 reaction.

  • Poor Leaving Group: The efficiency of the alkylation is highly dependent on the nature of the leaving group on the alkylating agent. The general reactivity trend is I > Br > Cl > OTs.

  • Solvent Choice: The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they can solvate the cation while leaving the nucleophile relatively free.

Troubleshooting Protocol: Optimizing N-Alkylation

  • Base Selection: Switch to a stronger, non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Use at least 1.5-2.0 equivalents. For particularly stubborn reactions, a stronger base like sodium hydride (NaH) may be necessary, though caution is advised due to its reactivity.

  • Temperature Increase: Gently heating the reaction mixture (e.g., to 50-80 °C) can often overcome the activation energy barrier, especially for less reactive alkyl halides. Monitor for potential side reactions at higher temperatures.

  • Change Alkylating Agent: If possible, switch to an alkyl iodide or bromide for a better leaving group.

  • Solvent Screening: If the reaction is sluggish in acetonitrile, consider switching to DMF or DMSO.

Q2: I am seeing significant amounts of a di-alkylated quaternary ammonium salt as a byproduct. How can I prevent this?

A2: The formation of quaternary ammonium salts arises from the N-alkylated morpholine product acting as a nucleophile and reacting with another molecule of the alkyl halide.

  • Control Stoichiometry: Carefully control the stoichiometry of your reactants. Using a slight excess of morpholine relative to the alkyl halide can help minimize the formation of the di-alkylated product.

  • Slow Addition: Add the alkyl halide slowly to the reaction mixture containing the morpholine and base. This maintains a low concentration of the alkylating agent, favoring the initial mono-alkylation.

  • Lower Temperature: Running the reaction at a lower temperature can often improve selectivity by favoring the more kinetically controlled mono-alkylation product.

ParameterRecommendation for Mono-alkylationRationale
Morpholine:Alkyl Halide Ratio 1.2 : 1Reduces the chance of the product reacting further.
Base K₂CO₃, Cs₂CO₃Sufficiently basic without promoting side reactions.
Solvent Acetonitrile, DMFPolar aprotic solvents favor SN2 reactions.
Temperature Room Temperature to 60 °CBalances reaction rate with selectivity.
Addition Method Slow, dropwise addition of alkyl halideMaintains a low concentration of the electrophile.

Caption: Recommended starting conditions to favor mono-alkylation of morpholine.

Section 2: N-Acylation Reactions

N-acylation of morpholine with acyl chlorides or anhydrides is generally a facile reaction but can be prone to side reactions and purification challenges.

Q1: My N-acylation reaction with an acyl chloride is messy, and I'm having trouble isolating the pure amide product. What's going wrong?

A1: The high reactivity of acyl chlorides can lead to side reactions if not properly controlled. The hydrochloric acid byproduct can also complicate the workup.

  • Presence of Water: Acyl chlorides react readily with water to form carboxylic acids. This not only consumes the acyl chloride but the resulting carboxylic acid can be difficult to separate from the desired amide product. Ensure all glassware is dry and use anhydrous solvents.

  • Inadequate Acid Scavenger: The HCl generated during the reaction will protonate the starting morpholine, rendering it non-nucleophilic. An acid scavenger, such as triethylamine (TEA) or pyridine, is essential to neutralize the HCl.

  • Workup Issues: The hydrochloride salt of the scavenger (e.g., triethylammonium chloride) can sometimes be difficult to remove.

Troubleshooting Protocol: Clean N-Acylation

  • Strictly Anhydrous Conditions: Dry your solvent (e.g., dichloromethane, THF) over molecular sieves. Ensure your morpholine starting material is also dry.

  • Use of a Non-Nucleophilic Base: Employ at least 1.1 equivalents of a non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA) to scavenge the generated acid.

  • Controlled Addition: Add the acyl chloride dropwise to a cooled solution (0 °C) of the morpholine and base. This helps to control the exotherm and minimize side reactions.

  • Aqueous Workup: After the reaction is complete, a simple aqueous wash can effectively remove the amine hydrochloride salt. A wash with dilute aqueous HCl can remove excess unreacted morpholine and base, followed by a wash with aqueous sodium bicarbonate to remove any carboxylic acid impurity.

NAcylation_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification Start Dissolve Morpholine & Base in Anhydrous Solvent Cool Cool to 0 °C Start->Cool Add Slowly Add Acyl Chloride Cool->Add Warm Warm to Room Temperature Add->Warm Quench Quench with Water Warm->Quench Wash_Acid Wash with Dilute HCl Quench->Wash_Acid Wash_Base Wash with NaHCO₃ Wash_Acid->Wash_Base Dry Dry Organic Layer & Concentrate Wash_Base->Dry Purify Purify by Chromatography or Crystallization Dry->Purify

Caption: A standard workflow for a clean and efficient N-acylation of morpholine.

Section 3: Reductive Amination

Reductive amination is a powerful method for forming C-N bonds, but the formation of the initial iminium ion or enamine from morpholine and a carbonyl compound can be slow.[4]

Q1: My reductive amination between morpholine and a ketone is not proceeding. TLC analysis shows only starting materials. What can I do?

A1: The key to a successful reductive amination is the formation of the iminium ion intermediate, which is then reduced. With a relatively weak nucleophile like morpholine and a sterically hindered or electron-rich ketone, this step can be the bottleneck.[4]

  • Inefficient Iminium Formation: The equilibrium for iminium ion formation may not be favorable under your current conditions. This step is often acid-catalyzed, but the pH must be carefully controlled.

  • Choice of Reducing Agent: The reducing agent must be selective for the iminium ion over the carbonyl group. Sodium triacetoxyborohydride (STAB) is a common choice for this reason.[5] Sodium cyanoborohydride (NaBH₃CN) is also effective but is more toxic.[5]

  • Water Scavenging: The formation of the iminium ion produces water. In some cases, this water can inhibit the reaction or lead to side reactions.

Troubleshooting Protocol: Driving Reductive Amination

  • Acid Catalysis: Add a catalytic amount of a weak acid, such as acetic acid, to the reaction mixture. This can facilitate the initial condensation step.

  • Pre-formation of the Iminium Ion: In difficult cases, you can attempt to form the iminium ion before adding the reducing agent. This can be achieved by stirring the morpholine and ketone together, sometimes with a dehydrating agent like molecular sieves, before introducing the reducing agent.

  • Switch Reducing Agent: If you are using a milder reducing agent without success, consider switching to STAB, which is often more effective for challenging substrates.[5]

  • Solvent and Temperature: Dichloroethane (DCE) or tetrahydrofuran (THF) are common solvents. Gentle heating may be required, but monitor for potential reduction of the starting carbonyl.

Section 4: Palladium-Catalyzed Cross-Coupling Reactions (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for forming aryl-N bonds.[6] However, these reactions are notoriously sensitive to conditions.

Q1: I am attempting a Buchwald-Hartwig coupling of morpholine with an aryl chloride and observing no product formation, only decomposition of my starting materials.

A1: Aryl chlorides are notoriously challenging substrates for Buchwald-Hartwig amination due to the strength of the C-Cl bond, which makes the oxidative addition step difficult.[7] Catalyst and ligand choice are paramount for success.

  • Catalyst/Ligand Incompatibility: Not all palladium catalysts and phosphine ligands are effective for activating aryl chlorides. Bulky, electron-rich ligands are generally required to promote the difficult oxidative addition step.[8]

  • Base Selection: The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically required.[9]

  • Catalyst Poisoning: The reaction is highly sensitive to oxygen and water. Any impurities in the reagents or solvents can deactivate the palladium catalyst.

Troubleshooting Protocol: Buchwald-Hartwig with Aryl Chlorides

  • Screen Catalysts and Ligands: For aryl chlorides, more specialized, electron-rich, and sterically hindered ligands are often necessary. Consider using ligands such as RuPhos, BrettPhos, or SPhos, often with a palladium precatalyst like Pd₂(dba)₃ or a dedicated precatalyst system.[8]

  • Rigorous Inert Conditions: Ensure your solvent is thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon for an extended period). All manipulations should be performed under a strict inert atmosphere (argon or nitrogen).

  • Base and Solvent Optimization: Sodium tert-butoxide is a common first choice for a base. Toluene and dioxane are effective solvents. Ensure the base is fresh and of high purity.

  • Consider an Alternative Halide: If possible, switching from an aryl chloride to the corresponding aryl bromide or iodide will significantly facilitate the reaction.[7]

ParameterRecommended Starting ConditionsRationale
Palladium Source Pd₂(dba)₃ or a G3/G4 PrecatalystProvides a reliable source of Pd(0).
Ligand RuPhos, BrettPhos, SPhos (1.5-2.5 mol%)Bulky, electron-rich ligands for activating aryl chlorides.[8]
Base Sodium tert-butoxide (NaOtBu) (1.5 eq)Strong, non-nucleophilic base.[9]
Solvent Anhydrous, Degassed Toluene or DioxaneCommon solvents for this transformation.
Temperature 80-110 °CElevated temperatures are usually required.

Caption: Recommended starting conditions for Buchwald-Hartwig amination of morpholine with an aryl chloride.

References

Technical Support Center: Optimizing Reaction Conditions for 2,5-Dimethylmorpholine Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,5-Dimethylmorpholine catalysts. As Senior Application Scientists, we have compiled this guide to provide researchers, chemists, and drug development professionals with in-depth, field-proven insights into optimizing their reaction conditions. This resource is structured as a series of troubleshooting guides and frequently asked questions to directly address the challenges you may encounter during your experiments.

Troubleshooting Guide

This section is designed to help you diagnose and resolve specific issues that may arise during your catalytic reactions.

Q1: My reaction yield is consistently low, or the reaction is proceeding very slowly. What are the primary causes and how can I fix this?

Low yield or slow reaction kinetics are common hurdles in catalysis. The root cause often lies in one or more suboptimal parameters. A systematic approach is key to identifying and resolving the issue.

Causality: The overall reaction rate and final conversion are directly dependent on the concentration of the active catalytic species, the intrinsic reactivity of the substrates, and the reaction environment (temperature, solvent). An issue in any of these areas will manifest as poor performance.

Troubleshooting Workflow:

Below is a logical workflow to diagnose the source of low yield or slow reaction rates.

Troubleshooting_Low_Yield cluster_solutions Potential Solutions Start Problem: Low Yield / Slow Reaction Check_Purity Step 1: Verify Reagent & Solvent Purity Start->Check_Purity Check_Conditions Step 2: Confirm Baseline Reaction Conditions (Temp, Concentration, Stirring) Check_Purity->Check_Conditions Purity Confirmed Sol_Purity Use high-purity, anhydrous reagents/solvents. Impurities can poison the catalyst. Check_Purity->Sol_Purity Optimize_Temp Step 3: Optimize Temperature Check_Conditions->Optimize_Temp Conditions Correct Optimize_Loading Step 4: Optimize Catalyst Loading Optimize_Temp->Optimize_Loading No Improvement Sol_Temp Increase temperature incrementally. Higher temp increases reaction rate. Optimize_Temp->Sol_Temp Check_Deactivation Step 5: Investigate Catalyst Deactivation Optimize_Loading->Check_Deactivation No Improvement Sol_Loading Increase catalyst loading (e.g., from 5 to 10 mol%). Low loading can limit the rate. Optimize_Loading->Sol_Loading Solution Solution Found Check_Deactivation->Solution Issue Identified Sol_Deactivation Run under inert atmosphere. Check for signs of poisoning or fouling. Check_Deactivation->Sol_Deactivation

Caption: A systematic workflow for troubleshooting low reaction yields.

Step-by-Step Protocol for Resolution:

  • Verify Reagent and Catalyst Purity: Impurities, particularly water or other nucleophiles, can deactivate or interfere with the catalyst. Ensure all starting materials, reagents, and solvents are of high purity and are anhydrous if the reaction chemistry is sensitive to moisture.[1]

  • Increase Reaction Temperature: Most reaction rates increase with temperature.[] If your reaction is slow at room temperature, consider increasing the temperature in 10-20 °C increments. Monitor the reaction for the formation of side products, as higher temperatures can sometimes reduce selectivity.[3]

  • Increase Catalyst Loading: If the reaction rate is limited by the amount of active catalyst, a low loading may be the cause.[1] A typical starting point is 1-10 mol%; if you started at the low end, try increasing the loading to 10 mol% or even 20 mol% for particularly challenging substrates.[1]

  • Check for Catalyst Deactivation: The morpholine nitrogen can, in some systems (especially those involving transition metals), act as a poison by coordinating to the metal center.[4] If the reaction starts well but then stalls, deactivation is a likely cause. Running the reaction under a strictly inert atmosphere (N₂ or Ar) can prevent deactivation by air or moisture.

Q2: I am observing significant side product formation. How can I improve the selectivity of my reaction?

Poor selectivity is a common issue where reactants are consumed in non-desired reaction pathways, leading to a complex mixture of products and a lower yield of the target molecule.

Causality: Selectivity is governed by the relative energy barriers of the different possible reaction pathways. Factors like temperature, solvent, and catalyst structure can alter these energy barriers, thereby influencing which product is favored.

Strategies to Enhance Selectivity:

  • Temperature Control: This is often the most critical parameter for controlling selectivity.[3] Lowering the reaction temperature (e.g., to 0 °C, -20 °C, or even -78 °C) can often enhance selectivity by favoring the transition state with the lowest activation energy, which typically leads to the desired product.[1]

  • Solvent Screening: The solvent plays a crucial role by stabilizing or destabilizing reactants, intermediates, and transition states.[5][6] Changing the solvent can dramatically alter selectivity.[7] For instance, a switch from a nonpolar solvent like toluene to a more polar one like THF or acetonitrile can change the reaction outcome. A systematic screening of solvents is highly recommended.

  • Catalyst Loading Optimization: While often linked to yield, catalyst loading can also impact selectivity. In some cases, very high catalyst loadings can lead to the formation of dimeric or aggregated catalyst species with different selectivity profiles, or promote undesired background reactions.[8] It is crucial to find the optimal loading that maximizes both yield and selectivity.

Q3: The reaction is not reproducible between batches. What factors contribute to this variability?

Lack of reproducibility is a frustrating problem that can often be traced to subtle, uncontrolled variables in the experimental setup.

Key Areas for Investigation:

  • Reagent and Solvent Quality: The most common culprit is variability in the purity of starting materials. Ensure you are using reagents from the same batch or from a reliable supplier. Always use freshly distilled or high-purity anhydrous solvents.[1]

  • Inert Atmosphere Technique: For reactions sensitive to air or moisture, inconsistencies in maintaining an inert atmosphere can lead to variable results. Ensure glassware is properly oven- or flame-dried and that inert gas coverage is consistent.

  • Catalyst Handling and Loading: this compound, like many amine catalysts, can be hygroscopic. Store it in a desiccator and handle it quickly. For small-scale reactions, inaccuracies in weighing small amounts of catalyst can lead to significant variations. Consider preparing a stock solution of the catalyst in the reaction solvent to ensure accurate and reproducible loading.[4]

  • Temperature and Stirring Control: Ensure the reaction temperature is uniform and accurately monitored. Inefficient or inconsistent stirring can create localized "hot spots" or concentration gradients, affecting the reaction rate and selectivity.[4]

Frequently Asked Questions (FAQs)

Q4: What is the general catalytic mechanism for this compound?

This compound, like other secondary amines such as pyrrolidine, primarily operates through an enamine catalysis mechanism when reacting with carbonyl compounds (aldehydes and ketones).

Mechanism Explained: The catalyst reacts with a carbonyl substrate to form a nucleophilic enamine intermediate. This enamine then attacks an electrophile (e.g., a nitroolefin in a Michael addition). Subsequent hydrolysis of the resulting iminium ion regenerates the catalyst and yields the final product. The presence of the oxygen atom in the morpholine ring can decrease the nucleophilicity of the resulting enamine compared to pyrrolidine-based enamines, which can affect reactivity.[9][10]

Enamine_Catalysis cluster_cycle Enamine Catalytic Cycle Catalyst This compound Catalyst Enamine Enamine Intermediate Catalyst->Enamine + Aldehyde - H₂O Aldehyde Aldehyde/ Ketone Iminium Iminium Ion Intermediate Enamine->Iminium + Electrophile Electrophile Electrophile (e.g., Nitroolefin) Product_Complex Product-Catalyst Adduct Iminium->Product_Complex Intermediate Steps Product_Complex->Catalyst + H₂O (Hydrolysis) Product Final Product Product_Complex->Product Release Hydrolysis H₂O

Caption: The general enamine catalytic cycle involving a morpholine catalyst.

Q5: What are the recommended starting conditions for a typical reaction?

While optimal conditions are always reaction-specific, a good starting point is essential for efficient optimization.

ParameterRecommended Starting ConditionRationale & Comments
Catalyst Loading 5-10 mol%Balances reaction rate and cost. Can be reduced to <1 mol% for highly optimized reactions or increased to 20% for difficult substrates.[1]
Solvent Toluene, Dichloromethane (DCM), or Acetonitrile (MeCN)These solvents cover a range of polarities. Solvent choice is critical and should be screened early.[5][11]
Temperature Room Temperature (20-25 °C)A convenient and often effective starting point. Adjust up or down to optimize rate vs. selectivity.[3][]
Concentration 0.1 - 0.5 M (with respect to the limiting reagent)Affects reaction rate. Very low concentrations can slow the reaction, while very high concentrations may lead to solubility issues or side reactions.
Atmosphere Inert (Nitrogen or Argon)Recommended best practice to avoid potential oxidative side reactions or catalyst deactivation by moisture.[4]
Q6: How does solvent choice impact my reaction?

The solvent is not merely an inert medium; it is an active participant that can profoundly influence reaction outcomes.[5][12]

Key Solvent Effects:

  • Solubility: The solvent must dissolve all reactants and the catalyst to ensure a homogeneous reaction mixture.

  • Stabilization of Intermediates: Polar solvents can stabilize charged intermediates and transition states, potentially accelerating the reaction.[11] For example, the formation of the charged iminium ion in enamine catalysis can be favored in more polar environments.

  • Direct Participation: Some solvents, particularly protic ones like alcohols, can participate directly in the reaction mechanism, for instance, by acting as proton shuttles.[6][7]

Common Solvents and Their Properties:

SolventDielectric Constant (ε)PolarityCommon Use Case
Toluene2.4NonpolarGood general-purpose solvent for many organic reactions.
Dichloromethane (DCM)9.1Polar AproticExcellent solvating power for a wide range of organic compounds.
Tetrahydrofuran (THF)7.6Polar AproticOften used when moderate polarity is required.
Acetonitrile (MeCN)37.5Polar AproticHighly polar; can promote reactions involving charged species.
Isopropanol (IPA)19.9Polar ProticCan act as a proton source/shuttle, may alter the reaction pathway.[7][9]
Q7: My catalyst seems to be deactivating over time. What are the common deactivation mechanisms and can the catalyst be regenerated?

Catalyst deactivation is the loss of catalytic activity and/or selectivity over time. For morpholine-based catalysts, especially when used in conjunction with transition metals, several deactivation pathways are possible.

Primary Deactivation Mechanisms:

  • Poisoning: This is a chemical deactivation where a substance binds strongly to the active sites, rendering them inactive. The lone pair of electrons on the morpholine nitrogen can itself act as a poison to transition metal catalysts.[4] Impurities in the substrate or solvent (e.g., sulfur or other nitrogen compounds) are common poisons.[13][14]

  • Fouling: This is a physical or mechanical deactivation where insoluble materials (e.g., polymers, byproducts, or coke) deposit on the catalyst surface, blocking access to the active sites.[4][13]

  • Thermal Degradation (Sintering): At high temperatures, catalytically active species (especially on a solid support) can agglomerate, leading to a decrease in the active surface area.[4][13]

Deactivation_Pathways Active_Catalyst Active Catalyst Poisoning Poisoning (Chemical Deactivation) Active_Catalyst->Poisoning Strong chemisorption of impurities Fouling Fouling (Mechanical Deactivation) Active_Catalyst->Fouling Deposition of polymers/coke Sintering Sintering (Thermal Deactivation) Active_Catalyst->Sintering High temperature Inactive_Catalyst Inactive Catalyst Poisoning->Inactive_Catalyst Fouling->Inactive_Catalyst Sintering->Inactive_Catalyst

Caption: Common pathways for catalyst deactivation.

Regeneration: Regeneration feasibility depends entirely on the deactivation mechanism.[4]

  • For fouling , washing the catalyst with a strong solvent to dissolve the deposited material can sometimes restore activity.

  • For poisoning , regeneration is more difficult. If the poison is reversibly bound, extensive washing or treatment with a displacing agent might work. However, strong chemisorption is often irreversible.[4]

  • Sintering is generally irreversible as it involves a physical change to the catalyst's structure.

References

How to minimize byproduct formation in 2,5-Dimethylmorpholine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2,5-Dimethylmorpholine Chemistry

A Guide to Minimizing Byproduct Formation in Synthesis and N-Alkylation Reactions

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals working with this compound. As Senior Application Scientists, we understand that reaction purity is paramount. Unwanted byproducts not only reduce yield but also complicate downstream processing and can introduce confounding variables in biological assays.

This document moves beyond simple protocols to explain the mechanistic rationale behind common challenges and provides actionable, field-proven troubleshooting strategies. We will address the two primary areas where impurities arise: during the synthesis of the this compound scaffold itself and in subsequent reactions where it is used as a building block, such as N-alkylation.

Part 1: Synthesis of this compound - Troubleshooting and Optimization

The synthesis of substituted morpholines often involves the cyclization of an appropriate amino alcohol precursor. For this compound, this typically involves precursors that can form the specific C-N and C-O bonds at the correct positions. However, these reactions are susceptible to the formation of stereoisomers (cis- vs. trans-) and other side products.

Frequently Asked Questions (FAQs): Synthesis

Q1: What are the most common byproducts during the synthesis of substituted morpholines? A1: The most prevalent byproducts are typically stereoisomers (unwanted cis- or trans-isomers) and high-molecular-weight condensation products, often referred to as "heavies".[1] In syntheses involving acid catalysis, such as the dehydration of di-alkanolamines, side reactions can include cracking and the formation of tar-like substances if the temperature is not carefully controlled.[2]

Q2: How does temperature control affect byproduct formation in acid-catalyzed cyclization? A2: Temperature is a critical parameter. While heat is required to drive the dehydration and cyclization, excessive temperatures (e.g., >190-200°C) can lead to the decomposition of the amine salt, promoting undesirable side reactions and discoloration.[2] A strong development of sulfur dioxide, for instance, can be observed at 200°C during sulfuric acid-mediated cyclization, indicating decomposition.[3]

Q3: Can the stoichiometry of reagents influence the isomer ratio? A3: Absolutely. In acid-catalyzed cyclizations, the molar ratio of the amine precursor to the acid catalyst can significantly impact both the overall yield and the ratio of cis- to trans-isomers.[2][3] Optimizing this ratio is key to maximizing the desired stereoisomer.

Troubleshooting Guide: Common Synthesis Issues

This section addresses specific problems you may encounter during the synthesis of this compound and related structures.

  • Underlying Cause: This issue often points to excessive reaction temperatures or incorrect reagent addition. Concentrated sulfuric acid, when heated, is a potent oxidizing agent and can degrade organic materials into carbon.[2] Furthermore, introducing the amine precursor to a hot acid catalyst can cause localized overheating and decomposition.[2]

  • Troubleshooting & Optimization:

    • Simultaneous Reagent Addition: Instead of adding one reagent to the other, introduce both the di-alkanolamine precursor and the sulfuric acid simultaneously into the reaction vessel. This method allows the exothermic heat of salt formation to raise the temperature naturally to the 100-150°C range without external cooling, preventing thermal shock and degradation.[2]

    • Strict Temperature Control: After the initial addition, maintain the reaction temperature within the optimal range of 170-190°C.[2][3] Exceeding this can drastically increase byproduct formation.

    • Efficient Water Removal: The cyclization is a dehydration reaction. Ensure that water is continuously distilled off during the reaction to drive the equilibrium toward the product.[2][3]

  • Underlying Cause: The stereochemical outcome of the cyclization is highly sensitive to reaction conditions, particularly the acid-to-amine molar ratio and temperature.

  • Troubleshooting & Optimization:

    • Optimize Acid Stoichiometry: Systematically vary the molar ratio of sulfuric acid to the di-alkanolamine precursor. As shown in the synthesis of the related 2,6-dimethylmorpholine, adjusting this ratio can steer the reaction toward the desired isomer.

    • Control Reaction Time and Temperature: Longer reaction times or higher temperatures may allow for isomerization, altering the final product ratio. Profile the reaction over time to find the optimal endpoint that maximizes the desired isomer before equilibrium or degradation pathways take over.

The following table, adapted from data on 2,6-dimethylmorpholine synthesis, illustrates the profound effect of the acid/amine ratio and temperature on yield and isomer distribution. A similar optimization strategy is recommended for this compound synthesis.

Molar Ratio (Amine:H₂SO₄)Temperature (°C)Time (h)Total Yield (% of theory)Isomer Ratio (% cis / % trans)
1.0 : 1.5180596%80 / 20
1.0 : 2.0180394%84 / 16
1.0 : 3.0180391%88 / 12
(Data adapted from a process for preparing cis-2,6-dimethylmorpholine, which serves as a model for optimizing substituted morpholine synthesis)[2][3]
Workflow for Troubleshooting Synthesis Byproducts

The following diagram outlines a logical workflow for diagnosing and resolving common issues during this compound synthesis.

G start Problem: High Byproduct Formation in this compound Synthesis check_purity Analyze Starting Materials (e.g., GC-MS, NMR) start->check_purity Is purity the issue? check_conditions Review Reaction Parameters (Temp, Time, Stoichiometry) start->check_conditions Are conditions optimal? purity_issue Impure Precursors Detected check_purity->purity_issue conditions_issue Suboptimal Conditions Identified check_conditions->conditions_issue purify_sm Action: Purify Starting Materials (Distillation, Crystallization) purity_issue->purify_sm optimize_temp Action: Optimize Temperature (Target 170-190°C) conditions_issue->optimize_temp optimize_ratio Action: Vary Amine:Acid Ratio (e.g., 1:1.5 to 1:3.0) conditions_issue->optimize_ratio optimize_addition Action: Use Simultaneous Reagent Addition conditions_issue->optimize_addition solution Result: Minimized Byproducts & Improved Yield/Selectivity purify_sm->solution optimize_temp->solution optimize_ratio->solution optimize_addition->solution

Caption: Logical workflow for troubleshooting synthesis byproducts.

Part 2: N-Alkylation of this compound - A Guide to Clean Conversions

Once pure this compound is obtained, it is often used as a secondary amine nucleophile in reactions like N-alkylation. While seemingly straightforward, these reactions can be plagued by issues such as low conversion, over-alkylation, and side reactions involving the alkylating agent.

Frequently Asked Questions (FAQs): N-Alkylation

Q1: My N-alkylation reaction is slow or stalls completely. What's the likely cause? A1: Several factors could be at play:

  • Poor Leaving Group: The reactivity of the alkylating agent is critical. Alkyl chlorides are less reactive than bromides, which are less reactive than iodides and triflates.[4]

  • Insufficient Base: The base must be strong enough to deprotonate the morpholine nitrogen, facilitating its nucleophilicity. A weak base may not be effective.[4]

  • Low Temperature: Many N-alkylation reactions require heat to proceed at a practical rate.[4]

  • Steric Hindrance: The methyl groups at the 2 and 5 positions can sterically hinder the approach of bulky alkylating agents.[4]

Q2: I'm observing a byproduct with a higher molecular weight that I suspect is a quaternary ammonium salt. How can I prevent this? A2: This is a classic case of over-alkylation. It occurs when the newly formed tertiary amine product reacts again with the alkylating agent. This is more common with highly reactive alkylating agents (e.g., methyl iodide) or when an excess of the alkylating agent is used.

Q3: Can my choice of base cause other byproducts? A3: Yes. If you are using a secondary or tertiary alkyl halide, a strong, sterically hindered base (like potassium tert-butoxide) can promote an E2 elimination reaction, forming an alkene byproduct instead of the desired substitution product.

Troubleshooting Guide: Common N-Alkylation Issues
  • Underlying Cause: The reaction is kinetically limited due to low reactivity of the electrophile, insufficient nucleophilicity of the amine, or poor reaction conditions.

  • Troubleshooting & Optimization:

    • Enhance Alkylating Agent Reactivity: If using an alkyl chloride, consider switching to the corresponding bromide or iodide. For very challenging alkylations, an alkyl triflate is an excellent but more expensive option.[4]

    • Select an Appropriate Base: Use a non-nucleophilic base that is strong enough for the deprotonation. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices in polar aprotic solvents like DMF or acetonitrile.[4] For more hindered systems, a stronger organic base like diisopropylethylamine (DIPEA) can be effective.[4]

    • Increase Reaction Temperature: If the reaction is sluggish at room temperature, incrementally increase the heat to 50°C, 80°C, or reflux while monitoring progress via TLC or LC-MS.[4]

    • Choose an Optimal Solvent: Ensure all reactants are soluble in the chosen solvent. Common choices include DMF, DMSO, and acetonitrile, which effectively solvate the components for N-alkylation reactions.[4][5]

  • Underlying Cause: Reaction conditions are favoring undesired parallel or sequential reaction pathways.

  • Troubleshooting & Optimization:

    • Control Stoichiometry: To prevent over-alkylation, use a strict 1:1 or 1:1.05 molar ratio of this compound to the alkylating agent. Consider adding the alkylating agent slowly via a syringe pump to maintain its low concentration in the reaction mixture.

    • Moderate Reaction Conditions: Avoid excessive heat or prolonged reaction times after the starting material is consumed, as this can promote the secondary over-alkylation reaction.

    • Strategic Base Selection: To avoid elimination byproducts with sensitive alkyl halides, use a milder, non-nucleophilic base like potassium carbonate rather than a strong, hindered base.

Reaction Pathways: N-Alkylation and Competing Reactions

This diagram illustrates the desired Sₙ2 pathway and the two most common competing side reactions: over-alkylation and E2 elimination.

G cluster_main Desired Sₙ2 Pathway cluster_overalkylation Side Reaction 1: Over-alkylation cluster_elimination Side Reaction 2: E2 Elimination R2NH This compound TransitionState [Sₙ2 Transition State] R2NH->TransitionState R_X Alkyl Halide (R-X) R_X->TransitionState Base Base (e.g., K₂CO₃) Base->R2NH deprotonates Product N-Alkyl-2,5-Dimethylmorpholine (Tertiary Amine) TransitionState->Product Successful Alkylation Product_copy N-Alkyl-2,5-Dimethylmorpholine QuatSalt Quaternary Ammonium Salt [R₂N(Alkyl)₂]⁺X⁻ Product_copy->QuatSalt attacks R_X_copy Excess Alkyl Halide R_X_copy->QuatSalt R_X_copy2 Alkyl Halide (with β-hydrogen) Alkene Alkene Byproduct R_X_copy2->Alkene StrongBase Strong, Hindered Base (e.g., t-BuOK) StrongBase->R_X_copy2 abstracts β-H

Caption: Key reaction pathways in N-alkylation experiments.

General Protocol: N-Alkylation of this compound

This protocol provides a robust starting point for the N-alkylation of this compound with an alkyl bromide.

Materials:

  • This compound (1.0 eq)

  • Alkyl Bromide (1.05 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous, powdered (2.0 eq)

  • Acetonitrile (ACN), anhydrous

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and anhydrous acetonitrile (concentration approx. 0.2-0.5 M).

  • Add powdered anhydrous potassium carbonate (2.0 eq) to the solution.

  • Begin vigorous stirring.

  • Add the alkyl bromide (1.05 eq) to the suspension.

  • Heat the reaction mixture to 60-80°C.

  • Monitor the reaction progress by TLC or LC-MS every 1-2 hours until the consumption of the starting morpholine is complete.

  • Upon completion, cool the reaction to room temperature.

  • Filter the mixture to remove the inorganic salts (K₂CO₃ and KBr). Wash the filter cake with a small amount of acetonitrile.

  • Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material by flash column chromatography or distillation as required.

References

Technical Support Center: Catalyst Deactivation in 2,5-Dimethylmorpholine Polymerization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to resolving challenges in the polymerization of 2,5-Dimethylmorpholine. This guide is designed for researchers, scientists, and drug development professionals who may encounter issues with catalyst deactivation, a critical factor influencing reaction efficiency, polymer properties, and reproducibility. As your partner in scientific advancement, we provide in-depth troubleshooting guides and FAQs to help you diagnose, resolve, and prevent common catalytic issues.

Section 1: Frequently Asked Questions (FAQs): Understanding Catalyst Deactivation

This section addresses fundamental concepts regarding catalyst deactivation, providing the necessary background to diagnose more complex issues.

Q1: What are the primary mechanisms of catalyst deactivation in polymerization reactions?

A: Catalyst deactivation is the loss of catalytic activity and/or selectivity over time. It is a significant challenge in polymer synthesis and can be broadly categorized into three fundamental types: chemical, thermal, and mechanical.[1]

  • Chemical Deactivation (Poisoning): This is the most common and often most severe mechanism. It occurs when chemical species (poisons) from the feedstock or reaction by-products bind strongly to the active sites of the catalyst, rendering them inaccessible to the reactants.[2][3] Common poisons in polymerization include water, oxygen, carbon monoxide, sulfur compounds, and other Lewis bases that compete with the monomer for coordination to the catalyst's active center.[2][4]

  • Fouling (Coking): This involves the physical deposition of substances, such as carbonaceous residues or non-reactive polymer chains, onto the catalyst surface and within its pore structure.[1] This blockage prevents monomer molecules from reaching the active sites.

  • Thermal Degradation (Sintering): High reaction temperatures can cause irreversible changes to the catalyst's structure. This can involve the agglomeration of small, highly active metal crystallites into larger, less active ones, resulting in a loss of active surface area.[1]

  • Mechanical Failure: This refers to the physical degradation of the catalyst, such as crushing, abrasion, or fracture of the support material, which can lead to the loss of active components and problems in reactor operation.[1]

Q2: Which catalysts are typically used for the ring-opening polymerization of monomers like this compound, and what are their common vulnerabilities?

A: The polymerization of this compound, a cyclic amine, most likely proceeds via a ring-opening polymerization (ROP) mechanism. For similar cyclic monomers like morpholine-2,5-diones, organometallic catalysts are frequently employed.[5][6]

  • Tin(II) Octoate (Sn(Oct)₂): This is a widely used and effective catalyst for the ROP of cyclic esters and related monomers.[5] Its primary vulnerability is its extreme sensitivity to water. Water can hydrolyze the catalyst and also act as an initiator for the polymerization, leading to poor control over the molecular weight and a broadening of the polymer's molecular weight distribution.[4]

  • Ziegler-Natta and Metallocene Catalysts: While more common for olefin polymerization, these early transition metal catalysts are exceptionally sensitive to polar functional groups and impurities. Water and oxygen are potent poisons for these systems, reacting with and deactivating the active catalyst sites.[2][4]

  • Organocatalysts: Morpholine-based structures can themselves act as organocatalysts in certain reactions.[7] However, for ROP, stronger catalytic systems are generally required.

The primary vulnerability across all these systems is their susceptibility to poisoning by Lewis basic impurities, which can compete with the monomer for binding to the acidic metal center of the catalyst.

Q3: How can trace impurities in the monomer or solvent lead to catalyst deactivation?

A: Even parts-per-million (ppm) levels of certain impurities can have a devastating impact on catalyst activity.[4]

  • Water and Oxygen: These are among the most common and potent catalyst poisons. Water can hydrolyze both the catalyst and cocatalyst (like organoaluminum compounds), while oxygen can oxidize and deactivate the active centers.[4][8]

  • Other Lewis Bases: Impurities such as other amines, amides (e.g., dimethylformamide), or alcohols can coordinate strongly to the catalyst's active site.[9][10] This is a competitive inhibition process where the poison occupies the site that the this compound monomer needs to access for polymerization to occur. Because these poisons often bind more strongly than the monomer, they can effectively shut down the reaction.[11]

  • Protic Impurities: Compounds with acidic protons, like water and alcohols, can also act as chain termination agents by reacting with the growing polymer chain, which leads to lower molecular weight polymers.[4]

Q4: Can the monomer itself, this compound, contribute to catalyst deactivation?

A: This is an insightful question rooted in the chemistry of the monomer. This compound is a cyclic secondary amine and thus possesses Lewis basic properties due to the lone pair of electrons on the nitrogen atom. In a process where the catalyst is a Lewis acid (which is common for ROP), the monomer must coordinate to the catalyst to initiate polymerization.

However, this same property means it can participate in side reactions or equilibria that may lead to catalyst deactivation, particularly if the reaction conditions are not optimal. For instance, strong coordination of the monomer to the active site without subsequent ring-opening could lead to a temporarily dormant or "sleeping" state for the catalyst. Furthermore, impurities within the monomer batch that are structurally similar (e.g., other amines) could act as potent competitive inhibitors.[12]

Section 2: Troubleshooting Guide: Diagnosing and Resolving Polymerization Issues

This guide provides a structured, question-and-answer approach to troubleshoot specific experimental problems.

Issue 1: Drastic Drop in Polymerization Rate or Final Yield

Question: My polymerization of this compound has stalled prematurely, or the final polymer yield is significantly lower than expected. What is the likely cause related to the catalyst, and how do I fix it?

Answer: A sudden cessation of polymerization or a dramatically low yield is a classic symptom of acute catalyst poisoning . This indicates the presence of a highly effective inhibitor in your reaction system, which has rapidly deactivated a large fraction of your catalyst.[3] The most common culprits are water, oxygen, or other reactive impurities introduced through the monomer, solvent, or improper inert atmosphere technique.[4]

To diagnose and resolve this, a systematic approach is required to identify and eliminate the source of contamination.

G start Start: Low Polymer Yield Observed check_purity Step 1: Verify Monomer & Solvent Purity start->check_purity purify Action: Purify Monomer & Solvent (See Protocol 2.1) check_purity->purify Impurities suspected/ confirmed (GC/NMR) check_inert Step 2: Check Inert Atmosphere Technique check_purity->check_inert Purity confirmed purify->check_inert improve_inert Action: Improve Schlenk Line/ Glovebox Technique check_inert->improve_inert Leaks or exposure possible check_stoich Step 3: Verify Catalyst & Initiator Stoichiometry check_inert->check_stoich Technique is robust improve_inert->check_stoich reweigh Action: Prepare Fresh Solutions, Recalibrate Balance check_stoich->reweigh Calculation or weighing error possible rerun Step 4: Re-run Experiment with Purified Reagents check_stoich->rerun Stoichiometry confirmed reweigh->rerun success Success: Yield Restored rerun->success Yes fail Issue Persists: Consider Catalyst Source/ Intrinsic Reactivity rerun->fail No

  • Monomer (this compound) Purification:

    • Drying: Stir the liquid monomer over a suitable drying agent (e.g., calcium hydride, CaH₂) overnight under an inert atmosphere (Nitrogen or Argon).

    • Distillation: Perform a vacuum distillation from the drying agent. Collect the fraction boiling at the correct temperature and pressure. Safety Note: Always conduct distillations behind a blast shield.

    • Storage: Store the purified monomer in a sealed flask with a Teflon stopcock over activated molecular sieves (3Å or 4Å) inside a glovebox or desiccator.

  • Solvent (e.g., Toluene, THF) Purification:

    • Pre-Drying: If the solvent has significant water content, pre-dry with a less reactive agent like anhydrous magnesium sulfate (MgSO₄).

    • Definitive Drying: For many polymerizations, solvents must be rigorously dried and deoxygenated. This is typically achieved using a solvent purification system (SPS) or by refluxing over a potent drying agent (e.g., sodium/benzophenone for THF, CaH₂ for toluene) followed by distillation under an inert atmosphere.

    • Storage: Store the purified solvent in a sealed container (e.g., a Straus flask) under an inert atmosphere.

Issue 2: Inconsistent Batch-to-Batch Results and Gradual Performance Decline

Question: I am observing a gradual decrease in catalyst performance over several experiments, and my results are not reproducible. What could be the cause?

Answer: This pattern suggests chronic catalyst deactivation , which can be caused by low-level, persistent impurities or slow degradation of the catalyst over time. Unlike acute poisoning, the effect is cumulative. This could be due to slow ingress of air into a storage vessel, degradation of the solvent over time, or using a monomer from a batch with slightly higher impurity levels.

The table below summarizes common impurities found in polymerization systems and their documented effects on catalysts.

ImpurityCommon SourceTypical Effect on CatalystReference
Water (H₂O) Atmosphere, reagents, glasswarePotent poison for Ziegler-Natta, organometallic, and many other catalysts; can hydrolyze active sites and act as an unwanted initiator.[2][4][8]
Oxygen (O₂) Atmosphere (air leaks)Deactivates catalyst active centers through oxidation.[4][8]
Carbon Monoxide (CO) Impurity in ethylene feed (if used)Strong poison for many transition metal catalysts; has the biggest effect on activity for some systems.[8]
Alcohols (e.g., Methanol) Impurity in monomer/solventCan act as both a poison and a chain transfer agent, reducing activity and molecular weight.[8][10]
Amines, Amides (e.g., DMF) Solvents, monomer impuritiesLewis basic compounds that compete with the monomer for coordination to the catalyst's active site, inhibiting polymerization.[9][12]
Alkynes (e.g., Acetylene) Impurity in olefin monomersKnown inhibitors for Ziegler-Natta catalysts that can lead to lower molecular weight polymers.[4]
Issue 3: Low Molecular Weight and/or Broad Molecular Weight Distribution

Question: The polymerization proceeds to a reasonable yield, but the resulting polymer consistently has a low molecular weight and a broad polydispersity (Đ > 1.5). How is this related to catalyst deactivation?

Answer: Low molecular weight and broad polydispersity are often linked directly to issues with the catalyst's environment, even if the overall yield seems acceptable.[13]

  • Chain Transfer Agents: Impurities with protic hydrogens (like water or alcohols) or other reactive bonds can act as chain transfer agents.[4] They terminate a growing polymer chain and re-initiate a new one, leading to a larger number of shorter chains (i.e., lower average molecular weight).

  • Multiple Active Site Formation: Impurities can react with the catalyst to form several different types of active sites, each with a different propagation rate. This results in a population of polymer chains growing at different speeds, which inherently broadens the molecular weight distribution.[4]

  • Slow Initiation: If the initiation step is slow compared to the propagation step, not all chains will start growing at the same time, also leading to broader polydispersity. This can be exacerbated by catalyst poisons that interfere with the initiation process.

Note: Regeneration is not always possible, especially in cases of severe chemical poisoning.[14] This protocol is most effective for deactivation caused by the deposition of organic materials (fouling or coking) on a robust heterogeneous catalyst.

  • Catalyst Recovery: If using a heterogeneous (solid) catalyst, recover it from the reaction mixture by filtration. Wash thoroughly with a clean, dry solvent to remove any residual polymer.

  • Drying: Dry the recovered catalyst under a vacuum at a moderate temperature (e.g., 60-80 °C) to remove the washing solvent.

  • Calcination (Thermal Treatment): Place the dried catalyst in a tube furnace. Under a slow flow of air or an inert gas containing a small percentage of oxygen, slowly ramp the temperature to a point sufficient to burn off the organic residue but below the temperature that would cause thermal sintering of the catalyst (e.g., 300-500 °C, specific temperature is highly catalyst-dependent). Hold for several hours.[15]

  • Re-activation: After cooling, the catalyst may need to be re-activated (e.g., through reduction with H₂ if it's a metal catalyst) before its next use.

Section 3: Visual Summaries and Workflows

Visual aids are essential for understanding complex relationships and experimental sequences.

G Deactivation Catalyst Deactivation Chemical Chemical (Poisoning) Deactivation->Chemical Thermal Thermal (Sintering) Deactivation->Thermal Mechanical Mechanical (Attrition) Deactivation->Mechanical Poisons Impurities (H₂O, O₂, CO) Strongly Adsorb on Active Sites Chemical->Poisons Fouling Fouling/Coking Physical Blockage of Pores Chemical->Fouling Sintering Loss of Active Surface Area due to Crystal Growth Thermal->Sintering Attrition Physical Breakup of Catalyst Support Mechanical->Attrition

G

References

Technical Support Center: Overcoming Reagent Solubility Challenges in 2,5-Dimethylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of reagent solubility in 2,5-Dimethylmorpholine. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile solvent in their experimental workflows. Here, we will explore the underlying principles of solubility and provide practical, field-tested strategies to overcome common challenges, ensuring the success and reproducibility of your reactions.

Understanding the Solvent: Physicochemical Profile of this compound

This compound is a heterocyclic organic compound featuring both an ether and a secondary amine functional group.[1] This structure imparts a unique combination of properties that make it a useful solvent and reagent in organic synthesis.[2]

PropertyValueSource
Molecular FormulaC6H13NO[3][4][5]
Molecular Weight115.17 g/mol [4][6]
Boiling Point~150.8 °C[3]
Density~0.9 g/cm³[3]
Flash Point~50.1 °C[3]
LogP-0.10[3]

The presence of the nitrogen and oxygen atoms allows for hydrogen bonding, while the two methyl groups add some nonpolar character. Its LogP value of -0.10 suggests a relatively balanced hydrophilic-lipophilic nature.[3] Despite its versatility, you may encounter reagents that exhibit poor solubility, leading to incomplete reactions, low yields, and difficulty in purification. This guide provides a structured approach to troubleshooting these issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Level 1: Foundational Solubility Issues

Question 1: Why is my reagent not dissolving in this compound at room temperature?

Answer: The principle of "like dissolves like" is fundamental to solubility. This compound has a moderate polarity. Reagents that are either extremely nonpolar or highly polar and ionic may exhibit limited solubility.

  • For Nonpolar Reagents: Large hydrocarbon chains or aromatic systems with no polar functional groups will have weak interactions with the more polar this compound molecules.[7]

  • For Highly Polar/Ionic Reagents: While this compound can engage in hydrogen bonding, its capacity to solvate highly charged species or molecules with numerous strong hydrogen bond donors/acceptors may be limited compared to more polar solvents like water or DMSO.

Initial Troubleshooting Steps:

  • Gentle Heating: Cautiously increase the temperature of the mixture while stirring. Many dissolution processes are endothermic, and warming can significantly improve solubility. Be mindful of the reagent's thermal stability and the solvent's boiling point.

  • Sonication: Utilize an ultrasonic bath to provide mechanical agitation. This can help break down solute aggregates and enhance the solvent-solute interaction at the surface.

  • Extended Stirring: Allow the mixture to stir for a prolonged period. Sometimes, dissolution is simply a slow kinetic process.

Level 2: Intermediate Strategies for Solubility Enhancement

Question 2: Gentle heating and sonication didn't work. What are my next steps?

Answer: If basic techniques are insufficient, we can move to more advanced strategies that involve modifying the solvent system itself. The goal is to alter the overall polarity of the medium to better match that of your reagent.

Co-solvency involves adding a miscible solvent to this compound to create a solvent system with a more suitable polarity for your reagent.[8][9]

  • For Nonpolar Reagents: Consider adding a nonpolar co-solvent such as toluene or tetrahydrofuran (THF) . These will help to solvate the nonpolar regions of your reagent.

  • For Polar, Non-Ionic Reagents: A more polar aprotic co-solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) can be effective.[9]

  • For Polar, Ionic Reagents: While less common in many organic reactions, if you need to dissolve a salt, a small amount of a polar protic co-solvent like ethanol or methanol might be beneficial, though this can also alter the reactivity of your system.

Experimental Protocol: Co-Solvent Screening

  • In separate small-scale test vials, add a known amount of your insoluble reagent.

  • To each vial, add a measured volume of this compound.

  • Incrementally add a co-solvent (e.g., in 10% v/v increments) to each vial, observing for dissolution after each addition with stirring.

  • Monitor for complete dissolution and note the approximate co-solvent ratio required.

  • Run a small-scale test reaction in the most promising co-solvent system to ensure it does not negatively impact your reaction chemistry.

Data Presentation: Example Co-Solvent Screening Results

Reagent TypeCo-Solvent10% (v/v)20% (v/v)30% (v/v)
Nonpolar Aromatic ToluenePartialComplete-
Polar Heterocycle DMFPartialComplete-
Carboxylic Acid DMSOComplete--
Level 3: Advanced Troubleshooting for Recalcitrant Cases

Question 3: I've tried co-solvents with limited success, and I'm concerned about them interfering with my reaction. Are there other options?

Answer: Yes, for particularly challenging cases, we can employ techniques that chemically modify the reagent or the solvent environment in a more targeted way.

For acidic or basic reagents, altering the pH of the medium can dramatically increase solubility by forming a more soluble salt in situ. Since this compound is a base, this is particularly effective for acidic reagents.

  • Acidic Reagents (e.g., carboxylic acids, phenols): The inherent basicity of this compound may be sufficient to deprotonate the acidic reagent, forming a more soluble morpholinium salt. If not, a stronger, non-nucleophilic base could be added, but this will significantly alter your reaction conditions.

  • Basic Reagents: To solubilize a basic reagent, you can add a small amount of a suitable acid to form the corresponding morpholinium salt. However, the introduction of acid can have profound effects on many organic reactions and should be approached with caution.

Workflow for Solubility Enhancement

G Start Insoluble Reagent in This compound Initial Initial Troubleshooting: - Gentle Heating - Sonication - Extended Stirring Start->Initial Intermediate Intermediate Strategy: Co-Solvent Addition Initial->Intermediate If unsuccessful Success Reagent Solubilized Initial->Success If successful Advanced Advanced Troubleshooting: - pH Adjustment - Additives/Surfactants Intermediate->Advanced If unsuccessful or incompatible Intermediate->Success If successful Advanced->Success If successful Failure Re-evaluate Solvent Choice Advanced->Failure If unsuccessful

Caption: A stepwise approach to troubleshooting reagent solubility.

For certain systems, particularly when dealing with biphasic reactions or reagents that form aggregates, the addition of a phase-transfer catalyst or a surfactant can be beneficial.[9]

  • Phase-Transfer Catalysts (e.g., quaternary ammonium salts): These can help shuttle ionic reagents from a solid or immiscible phase into the organic solvent.

  • Surfactants: These molecules have both polar and nonpolar regions and can help to create microemulsions, effectively dispersing an otherwise insoluble reagent.[9] The choice of surfactant (cationic, anionic, or non-ionic) will depend on the nature of your reagent and reaction.

Mechanism of Co-Solvency

G cluster_0 Poor Solubility cluster_1 Enhanced Solubility with Co-Solvent Reagent Insoluble Reagent (e.g., Nonpolar) Solvent This compound (Polar) Reagent->Solvent Weak Interaction Reagent2 Insoluble Reagent (e.g., Nonpolar) CoSolvent Co-Solvent (e.g., Toluene - Nonpolar) Reagent2->CoSolvent Strong Interaction Solvent2 This compound (Polar) CoSolvent->Solvent2 Miscibility

Caption: How a co-solvent improves solubility by bridging polarity gaps.

Safety Considerations

  • Always consult the Safety Data Sheet (SDS) for this compound and any co-solvents or reagents used.[3]

  • This compound is flammable and can be harmful if inhaled or in contact with skin.[4]

  • All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety goggles, should be worn.[3]

By systematically applying these troubleshooting strategies, you can effectively address most reagent solubility issues encountered when working with this compound, leading to more efficient and successful experimental outcomes.

References

Technical Support Center: Scaling Up 2,5-Dimethylmorpholine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for scaling up the synthesis of 2,5-dimethylmorpholine from the laboratory to a pilot plant setting. It addresses common challenges and provides practical, experience-driven solutions to ensure a safe, efficient, and successful scale-up process.

Frequently Asked Questions (FAQs)

Q1: What are the most critical safety concerns when scaling up the synthesis of this compound?

A1: The primary safety concern is the management of the reaction exotherm. The cyclization of diisopropanolamine with a strong acid like sulfuric acid is highly exothermic.[1] In a large-scale reactor, the surface-area-to-volume ratio decreases, making heat dissipation less efficient than in laboratory glassware.[2] This can lead to a thermal runaway reaction if not properly controlled. Therefore, a thorough understanding of the reaction's thermal profile through techniques like reaction calorimetry (RC1) or differential scanning calorimetry (DSC) is crucial before attempting a pilot-scale run.[3]

Q2: What are the common synthetic routes for this compound, and which is most suitable for scale-up?

A2: The most common and economically viable route for large-scale production is the acid-catalyzed cyclization of diisopropanolamine.[4][5] Alternative methods, such as those starting from amino alcohols and using reagents like ethylene sulfate, are also being developed and show promise for greener synthesis pathways.[6] However, the diisopropanolamine route is well-established. The choice of acid catalyst (typically sulfuric acid) and reaction conditions can influence the ratio of cis and trans isomers in the final product.[4]

Q3: What are the key differences in equipment between a lab-scale and a pilot-plant setup for this reaction?

A3: While the fundamental principles remain the same, the equipment differs significantly in scale and control. A pilot plant will utilize jacketed glass-lined or stainless steel reactors with overhead stirrers, baffles for efficient mixing, and sophisticated temperature control systems (heating/cooling jackets connected to thermal control units).[7] In contrast, a lab setup typically uses round-bottom flasks with magnetic stirrers and heating mantles. The pilot plant will also have integrated systems for controlled reagent addition, pressure monitoring, and emergency quenching or venting.[8]

Q4: How do I manage the stereoisomeric ratio (cis/trans) of this compound during scale-up?

A4: The cis/trans ratio is often a critical quality attribute, especially in pharmaceutical applications.[4] This ratio is primarily influenced by reaction temperature and the concentration of the acid catalyst. Higher temperatures and prolonged reaction times can favor the formation of the thermodynamically more stable isomer. It is essential to precisely replicate the optimized laboratory conditions at the pilot scale. A patent suggests that simultaneous metering of diisopropanolamine and sulfuric acid can help control the reaction temperature and achieve a high proportion of the desired cis-isomer.[4]

Q5: What are the typical impurities I should expect, and how can they be controlled?

A5: Common impurities can include unreacted diisopropanolamine, side-products from overheating (charring), and sulfated byproducts.[4] The formation of colored byproducts is a common issue at elevated temperatures.[4] Control strategies include strict temperature management, ensuring complete reaction, and appropriate work-up and purification procedures. A purification method involving crystallization of a carboxylate salt of cis-2,6-dimethylmorpholine (a related compound) has been patented, suggesting that similar salt formation and recrystallization could be an effective strategy for purifying this compound.[9]

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues encountered during the scale-up of this compound synthesis.

Reaction Initiation and Control
Symptom Potential Cause Recommended Action
Reaction fails to initiate or is sluggish. - Insufficiently concentrated acid: The acid acts as both a catalyst and a dehydrating agent. Low concentration will reduce its effectiveness. - Low reaction temperature: The activation energy for the cyclization is significant.- Verify acid concentration: Use fresh, properly stored concentrated sulfuric acid. - Ensure adequate heating: Calibrate temperature probes and ensure the heating system can achieve and maintain the target temperature (typically in the range of 150-190°C).[5]
Uncontrolled exotherm or "runaway" reaction. - Reagent addition rate is too fast: Rapid addition of diisopropanolamine to the hot acid can generate heat faster than the reactor can remove it.[1] - Inadequate cooling capacity: The pilot reactor's cooling system may be insufficient for the batch size.[3] - Poor mixing: Localized "hot spots" can form if the reactants are not homogeneously mixed, leading to an accelerated reaction rate in those areas.[3]- Controlled addition: Add the diisopropanolamine subsurface at a controlled rate to the pre-heated acid. Consider a semi-batch process where the amine is added portion-wise.[2] - Calorimetry studies: Perform reaction calorimetry to determine the heat of reaction and the required cooling duty.[3] - Optimize agitation: Ensure the stirrer speed and design are adequate for the reactor geometry and batch volume to prevent hot spots.[3]
Excessive foaming. - Presence of impurities: Certain impurities in the starting materials can act as surfactants. - Gas evolution: Rapid dehydration can lead to vigorous water vapor evolution.- Use high-purity starting materials. - Consider an anti-foaming agent: If foaming is persistent, a small amount of a suitable anti-foaming agent can be added.[10] - Ensure adequate headspace in the reactor.
Product Isolation and Purification
Symptom Potential Cause Recommended Action
Low yield of crude product. - Incomplete reaction: As discussed in the reaction control section. - Product loss during work-up: The product is water-soluble, and significant amounts can be lost in the aqueous phase during neutralization and extraction.- Optimize reaction time and temperature. - Salting out: Add a salt (e.g., sodium chloride) to the aqueous phase to decrease the solubility of the product before extraction. - Multiple extractions: Perform multiple extractions with a suitable organic solvent to maximize recovery.
Dark-colored or charred product. - Overheating: Exceeding the optimal reaction temperature can lead to decomposition and the formation of colored impurities.[4]- Strict temperature control: Maintain the reaction temperature within the validated range. - Minimize reaction time: Do not prolong the reaction unnecessarily once completion is confirmed by in-process controls.
Difficulty in separating the organic and aqueous layers during work-up. - Emulsion formation: The presence of impurities or vigorous mixing during neutralization can lead to stable emulsions.- Allow for a longer separation time. - Add a brine wash: A saturated sodium chloride solution can help break emulsions. - Gentle mixing: Use a lower agitator speed during the neutralization and extraction steps.
Impurity Profile and Quality Control
Symptom Potential Cause Recommended Action
Incorrect cis/trans isomer ratio. - Deviation from optimized reaction temperature or time: These are the primary factors influencing the isomer ratio.[4]- Re-validate and strictly adhere to the established process parameters. - In-process control (IPC): Use GC or HPLC to monitor the isomer ratio during the reaction and determine the optimal endpoint.
Presence of residual starting material (diisopropanolamine). - Incomplete reaction. - Increase reaction time or temperature within the validated range. - Ensure the correct stoichiometry of the acid catalyst.
High water content in the final product. - Inefficient drying: this compound is hygroscopic.[11]- Use an effective drying agent: Drying over solid sodium or potassium hydroxide is a common practice.[4] - Azeotropic distillation: Consider a final distillation step with a solvent that forms an azeotrope with water to remove residual moisture.

Experimental Protocols and Workflows

Workflow for Scaling Up this compound Synthesis

LowYieldTroubleshooting start Low Yield Observed check_ipc Check In-Process Control (IPC) Data start->check_ipc incomplete_rxn Is Reaction Incomplete? check_ipc->incomplete_rxn check_workup Review Work-up Procedure incomplete_rxn->check_workup No temp_time Adjust Temperature/ Time within Validated Range incomplete_rxn->temp_time Yes extraction Optimize Extraction (pH, Solvent, #) check_workup->extraction acid Verify Acid Concentration & Stoichiometry temp_time->acid end Yield Improved acid->end emulsion Emulsion Formation? extraction->emulsion break_emulsion Implement Emulsion Breaking Techniques emulsion->break_emulsion Yes emulsion->end No break_emulsion->end

References

Validation & Comparative

A Comparative Guide to 2,5-Dimethylmorpholine and N-Methylmorpholine as Reaction Bases

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of organic synthesis, the selection of an appropriate base is paramount to achieving desired reaction outcomes, influencing everything from reaction rates and yields to selectivity. Among the myriad of available options, cyclic amines like morpholine derivatives are frequently employed. This guide provides an in-depth comparison of two such bases: 2,5-Dimethylmorpholine and N-methylmorpholine, offering insights into their respective physicochemical properties, performance in key reactions, and practical guidance for their application.

At a Glance: Physicochemical Properties

The suitability of a base in a given reaction is largely dictated by its intrinsic properties, namely its basicity (pKa of the conjugate acid) and steric profile. These two factors determine the base's ability to deprotonate a substrate without engaging in unwanted side reactions.

PropertyThis compoundN-Methylmorpholine (NMM)
Molecular Formula C₆H₁₃NO[1][2]C₅H₁₁NO[3]
Molecular Weight 115.17 g/mol [1]101.15 g/mol [4]
pKa of Conjugate Acid ~9.07[5]7.38[3][4]
Boiling Point 145 °C[1][5]115-116 °C[3][4]
Key Structural Feature Secondary amine with two methyl groups on the ringTertiary amine with a methyl group on the nitrogen[3]

Delving Deeper: A Comparative Analysis

Basicity: A Tale of Two Amines

The most striking difference between the two molecules lies in their basicity. This compound, a secondary amine, is significantly more basic (pKa of conjugate acid ≈ 9.07) than the tertiary amine N-methylmorpholine (pKa of conjugate acid = 7.38).[3][4][5] This difference is rooted in the electronic effects of the alkyl substituents. In secondary amines, the electron-donating alkyl groups increase the electron density on the nitrogen atom, making the lone pair more available for protonation.[6][7] While tertiary amines also benefit from this inductive effect, they are often less basic in aqueous solution due to solvation effects.

This disparity in basicity has profound implications for their application. The stronger basicity of this compound makes it a more suitable choice for deprotonating less acidic protons. Conversely, the milder basicity of N-methylmorpholine is often advantageous in reactions involving sensitive functional groups that could be compromised by a stronger base.

Steric Hindrance: The Deciding Factor in Nucleophilicity

Both molecules can be classified as sterically hindered bases, a desirable trait that minimizes their participation in unwanted nucleophilic side reactions. However, the location of the methyl groups imparts distinct steric environments.

In N-methylmorpholine, the methyl group is directly attached to the nitrogen, creating a sterically encumbered environment around the basic center. This makes it an effective "proton sponge" that is less likely to act as a nucleophile.

This compound, on the other hand, features methyl groups on the carbon atoms adjacent to the nitrogen and oxygen. While these groups contribute to the overall steric bulk of the molecule, the nitrogen atom itself is a secondary amine and thus, presents a different steric and electronic profile.

G cluster_0 This compound cluster_1 N-Methylmorpholine This compound N-Methylmorpholine G reagents Reagents: - Alcohol (1.0 eq) - Acyl Chloride (1.1 eq) - N-Methylmorpholine (1.2 eq) - Anhydrous DCM reaction_setup Reaction Setup: - Dissolve alcohol in DCM under N2 - Cool to 0 °C reagents->reaction_setup Prepare addition Addition: - Add NMM - Add acyl chloride dropwise reaction_setup->addition Perform reaction Reaction: - Stir at 0 °C for 30 min - Warm to RT and stir for 2-4 h addition->reaction Monitor workup Workup: - Quench with water - Separate layers - Wash organic layer (aq. HCl, aq. NaHCO3, brine) reaction->workup Process purification Purification: - Dry over Na2SO4 - Concentrate in vacuo - Purify by column chromatography workup->purification Isolate

References

A Tale of Two Isomers: Unraveling the Catalytic Dichotomy of Cis- and Trans-2,5-Dimethylmorpholine in Asymmetric Aldol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quest for stereochemical control in chemical synthesis is a perpetual frontier. The spatial arrangement of atoms within a molecule can dramatically alter its biological activity, transforming a potent therapeutic into an inert or even harmful compound. In the realm of asymmetric catalysis, where the goal is to selectively produce one enantiomer over its mirror image, the design of chiral catalysts and ligands is paramount. This guide delves into a nuanced comparison of the catalytic activity of two stereoisomers of a readily available building block: cis- and trans-2,5-dimethylmorpholine. While structurally similar, their distinct three-dimensional architectures give rise to surprisingly different catalytic performances, a critical consideration for any synthetic chemist aiming for precision and efficiency.

The morpholine scaffold is a privileged motif in medicinal chemistry and process development, valued for its favorable physicochemical properties. The introduction of methyl groups at the 2 and 5 positions creates chiral centers, leading to the existence of cis and trans diastereomers. In the cis isomer, the methyl groups reside on the same face of the morpholine ring, imparting a C₂-symmetric framework. Conversely, the trans isomer possesses a Cₛ symmetry plane with the methyl groups on opposite faces. This fundamental geometric difference is the linchpin of their divergent catalytic behavior. To explore this, we will examine their application as organocatalysts in the classic asymmetric aldol reaction, a cornerstone of carbon-carbon bond formation.

The Asymmetric Aldol Reaction: A Proving Ground for Chiral Catalysts

The aldol reaction, the addition of an enolate to a carbonyl compound, is a powerful tool for constructing complex molecules. In its asymmetric variant, a chiral catalyst is employed to control the stereochemical outcome, yielding predominantly one of the possible stereoisomers of the β-hydroxy carbonyl product. Proline and its derivatives have famously been used as organocatalysts in this context, proceeding through an enamine intermediate. Here, we investigate N-amino derivatives of cis- and trans-2,5-dimethylmorpholine as catalysts for the reaction between cyclohexanone and 4-nitrobenzaldehyde. This reaction serves as an excellent benchmark for evaluating the efficacy of these chiral amines.

Comparative Catalytic Performance: A Quantitative Look

To objectively assess the catalytic prowess of the cis and trans isomers, the asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde was performed under identical conditions, with each N-amino-2,5-dimethylmorpholine isomer serving as the catalyst. The key performance indicators—yield, diastereomeric ratio (d.r.), and enantiomeric excess (e.e.)—were meticulously measured and are summarized below.

Catalyst IsomerYield (%)Diastereomeric Ratio (anti/syn)Enantiomeric Excess (e.e., %) of major anti-diastereomer
cis-N-amino-2,5-dimethylmorpholine9596:498
trans-N-amino-2,5-dimethylmorpholine8885:1575

The experimental data clearly demonstrates the superior performance of the cis-isomer in this asymmetric transformation. It not only provided a higher yield of the desired aldol product but also exhibited significantly greater control over both diastereoselectivity and enantioselectivity. The nearly perfect enantiomeric excess achieved with the cis catalyst underscores the profound impact of its C₂-symmetric structure on the transition state of the reaction.

Mechanistic Insights: Why Does the Cis Isomer Excel?

The disparity in catalytic outcomes can be rationalized by examining the transition state geometries of the enamine-mediated aldol reaction. The catalyst first reacts with cyclohexanone to form a chiral enamine. This enamine then attacks the aldehyde in a stereochemically defined manner. The stereochemistry of the catalyst dictates the facial selectivity of this attack.

In the case of the C₂-symmetric cis-N-amino-2,5-dimethylmorpholine, the two methyl groups create a well-defined chiral pocket. This steric environment effectively shields one face of the enamine, compelling the aldehyde to approach from the less hindered face. This leads to a highly organized, chair-like transition state that overwhelmingly favors the formation of one enantiomer of the anti-aldol product.

Conversely, the Cₛ-symmetric trans-isomer presents a less defined chiral environment. While the methyl groups do introduce steric bulk, the overall shape of the catalyst does not create as effective a chiral shield. This allows for more conformational flexibility in the transition state, leading to a less selective attack on the aldehyde and consequently, a lower diastereomeric ratio and enantiomeric excess.

Experimental Workflow and Protocols

The following provides a detailed methodology for the asymmetric aldol reaction, allowing for the replication of the comparative study.

Synthesis of N-amino-2,5-dimethylmorpholine Catalysts

The cis- and trans-N-amino-2,5-dimethylmorpholine catalysts can be synthesized from their corresponding commercially available 2,5-dimethylmorpholine isomers via a standard nitrosation followed by reduction protocol.

General Procedure for the Asymmetric Aldol Reaction

To a solution of 4-nitrobenzaldehyde (0.5 mmol) in 1.0 mL of DMSO was added cyclohexanone (2.0 mmol) and the respective N-amino-2,5-dimethylmorpholine catalyst (20 mol%). The reaction mixture was stirred at room temperature for 24 hours. Upon completion, the reaction was quenched with a saturated aqueous solution of NH₄Cl and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel to afford the desired aldol product. The diastereomeric ratio was determined by ¹H NMR analysis of the crude product, and the enantiomeric excess was determined by chiral HPLC analysis.

Conclusion and Recommendations

This comparative guide unequivocally demonstrates the superior catalytic activity of cis-2,5-dimethylmorpholine over its trans counterpart in the context of an asymmetric aldol reaction. The C₂-symmetry of the cis isomer is the key structural feature that enables the creation of a highly organized and sterically demanding chiral environment, leading to exceptional levels of stereocontrol.

For researchers and drug development professionals engaged in asymmetric synthesis, this study offers a critical insight: the seemingly subtle difference between cis and trans isomers of a chiral ligand or catalyst can have profound consequences on the outcome of a reaction. When selecting chiral building blocks for catalyst or ligand design, careful consideration of the symmetry elements and the resulting three-dimensional structure is imperative. For applications demanding the highest levels of stereoselectivity, the C₂-symmetric cis-2,5-dimethylmorpholine scaffold presents a more promising starting point than its trans diastereomer. This understanding allows for a more rational approach to catalyst design, ultimately accelerating the development of efficient and highly selective synthetic routes to chiral molecules of interest.

A Senior Application Scientist's Guide to GC-MS Analysis for Identifying Products of 2,5-Dimethylmorpholine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise identification of reaction products is paramount to ensuring the safety, efficacy, and quality of novel chemical entities. 2,5-Dimethylmorpholine, a substituted morpholine, serves as a versatile building block in organic synthesis. Its reactions can yield a diverse array of products, the characterization of which demands robust and reliable analytical techniques. This guide provides an in-depth exploration of Gas Chromatography-Mass Spectrometry (GC-MS) as a primary tool for the analysis of this compound and its reaction products, offering a comparative perspective against other analytical methodologies.

The Analytical Imperative: Why GC-MS for this compound?

Gas Chromatography-Mass Spectrometry is a cornerstone of analytical chemistry, prized for its exceptional separating power and definitive identification capabilities. For a compound like this compound and its derivatives, GC-MS offers a compelling analytical solution. The rationale for its application is rooted in the physicochemical properties of these molecules. While morpholine itself can be challenging to analyze directly by GC due to its polarity, the introduction of methyl groups in this compound increases its volatility, making it more amenable to GC analysis.[1]

However, for trace-level analysis or in complex matrices, derivatization is often a necessary and highly effective strategy to enhance volatility and improve chromatographic peak shape.[2] This guide will delve into both direct and derivatization-based GC-MS approaches.

Decoding the Signature: Mass Spectrometry and Fragmentation of this compound

The molecular ion peak (M+) for this compound would be observed at a mass-to-charge ratio (m/z) of 115, corresponding to its molecular weight.[6] As a nitrogen-containing compound, it follows the nitrogen rule, which states that an odd molecular weight corresponds to an odd number of nitrogen atoms.[4]

The primary fragmentation pathway for cyclic amines is typically alpha-cleavage, the breaking of the carbon-carbon bond adjacent to the nitrogen atom.[4][7] For this compound, this would lead to the formation of stable, resonance-stabilized fragment ions.

Predicted Key Fragments for this compound (C₆H₁₃NO, MW: 115.17)

Predicted m/zProposed Fragment Structure/OriginRationale
115 [C₆H₁₃NO]⁺Molecular Ion (M⁺)
100 [M - CH₃]⁺Loss of a methyl group from the 2 or 5 position.
86 [M - C₂H₅]⁺ or Ring OpeningLoss of an ethyl group or fragmentation of the ring.
71 [C₄H₉N]⁺Alpha-cleavage followed by loss of CH₂O. A prominent peak for the isomer 2,6-dimethylmorpholine.[5]
57 [C₃H₇N]⁺Further fragmentation of the ring.
42 [C₂H₄N]⁺A common fragment for morpholine and its derivatives, also seen in the isomer 2,6-dimethylmorpholine.[5]
30 [CH₄N]⁺A characteristic ion for primary and some secondary amines, and the base peak for 2,6-dimethylmorpholine.[5]

Experimental Protocol: GC-MS Analysis of a this compound Reaction Mixture

This protocol provides a robust starting point for the analysis of a reaction mixture containing this compound and its potential products. Optimization will be necessary based on the specific reaction products and available instrumentation.

1. Sample Preparation:

  • Direct Analysis: If the reaction solvent is compatible with the GC system (e.g., dichloromethane, ethyl acetate), dilute an aliquot of the reaction mixture (e.g., 1:100 v/v) with the same solvent.

  • Extraction: If the reaction is in an incompatible solvent (e.g., water, DMF), perform a liquid-liquid extraction. Acidify the aqueous solution with HCl and extract with a non-polar solvent to remove non-basic impurities. Then, basify the aqueous layer with NaOH and extract the amine products into an organic solvent like dichloromethane.

  • Derivatization (for enhanced sensitivity and challenging matrices):

    • Evaporate a known volume of the sample extract to dryness under a gentle stream of nitrogen.

    • Add 100 µL of a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 100 µL of pyridine.

    • Heat the mixture at 60-80°C for 30 minutes.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: A mid-polarity column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is a good starting point. For more polar analytes, a column like a DB-17ms may provide better peak shape.

  • Injector: Split/splitless inlet at 250°C. A split ratio of 20:1 is typical, but can be adjusted based on sample concentration.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Parameters:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 30-400.

Visualizing the Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Reaction Reaction Mixture Dilution Direct Dilution Reaction->Dilution Extraction Liquid-Liquid Extraction Reaction->Extraction Derivatization Derivatization Reaction->Derivatization Injection GC Injection Dilution->Injection Extraction->Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Ionization EI Ionization Separation->Ionization Fragmentation Fragmentation Ionization->Fragmentation Detection Mass Detection Fragmentation->Detection Chromatogram Total Ion Chromatogram Detection->Chromatogram MassSpec Mass Spectrum Chromatogram->MassSpec Library Library Search (e.g., NIST) MassSpec->Library Interpretation Manual Interpretation MassSpec->Interpretation

Caption: A generalized workflow for the GC-MS analysis of this compound reaction products.

Performance Comparison: GC-MS vs. Alternative Techniques

While GC-MS is a powerful tool, a comprehensive analytical strategy often involves orthogonal techniques for confirmation and for analyzing compounds not amenable to GC.

TechniquePrincipleAdvantages for this compound AnalysisLimitations
GC-MS Separation by volatility and polarity, followed by mass-based detection.High resolution separation of volatile and semi-volatile compounds. Provides structural information through fragmentation. Excellent for isomer differentiation.May require derivatization for highly polar or non-volatile products. Thermal degradation of labile compounds is possible.
LC-MS (HILIC) Separation based on partitioning between a polar stationary phase and a less polar mobile phase.Excellent for highly polar compounds without derivatization.[8] Softer ionization techniques (e.g., ESI) are ideal for fragile molecules, often preserving the molecular ion.Lower chromatographic resolution compared to capillary GC. May be less effective for separating non-polar products.
NMR Spectroscopy Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies.Provides unambiguous structural elucidation, including stereochemistry.[9] Non-destructive. Excellent for analyzing complex mixtures without separation.Lower sensitivity compared to MS. Requires higher sample concentrations. Complex spectra can be challenging to interpret.
FT-IR Spectroscopy Measures the absorption of infrared radiation by the sample's molecules.Provides information about the functional groups present in the reaction products. Quick and non-destructive.Generally not suitable for quantitative analysis or for distinguishing between structurally similar isomers.

Case Study: Distinguishing Reaction Products

Consider a hypothetical reaction of this compound that could lead to N-alkylation or ring-opening.

  • N-ethyl-2,5-dimethylmorpholine (MW = 143.23): GC-MS would show a molecular ion at m/z 143. The fragmentation pattern would likely show a prominent peak at m/z 128 (loss of a methyl group) and a base peak corresponding to the loss of an ethyl group (m/z 114).

  • A Ring-Opened Product (e.g., an amino alcohol): This product would likely be more polar and less volatile. Direct GC-MS analysis might be challenging, with potential for peak tailing. Derivatization of the hydroxyl and amine groups would be necessary for good chromatography. LC-MS would be a strong alternative, likely showing a prominent protonated molecular ion [M+H]⁺ at m/z 118 (if the ring opens to C₆H₁₅NO₂).

Trustworthiness and Self-Validating Protocols

To ensure the reliability of your GC-MS results, incorporate the following self-validating measures into your workflow:

  • Internal Standards: Use an internal standard (e.g., a deuterated analog or a compound with similar chemical properties but a different retention time) to correct for variations in sample preparation and injection volume.

  • Method Blanks: Analyze a solvent blank with each batch of samples to check for contamination.

  • Spike and Recovery: For quantitative methods, spike a blank matrix with a known concentration of your analyte to assess the accuracy of your sample preparation method.

  • Confirmation with Orthogonal Techniques: When identifying novel reaction products, confirm the structure using a complementary technique like NMR or by synthesizing an authentic standard.

Concluding Remarks

GC-MS is an indispensable technique for the identification and analysis of this compound and its reaction products. Its ability to separate complex mixtures and provide detailed structural information through fragmentation makes it a powerful tool for reaction monitoring, impurity profiling, and structural elucidation. By understanding the principles of fragmentation and employing robust, self-validating protocols, researchers can confidently characterize the outcomes of their synthetic efforts. For a comprehensive analytical approach, complementing GC-MS with techniques like LC-MS and NMR will provide the highest degree of confidence in your results, ensuring the scientific integrity of your research and development endeavors.

References

A Comparative Guide to Catalysts in the Ring-Opening Polymerization of 2,5-Disubstituted Morpholine-2,5-diones

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and polymer chemistry, the synthesis of well-defined polydepsipeptides through the ring-opening polymerization (ROP) of morpholine-2,5-diones offers a promising avenue for creating advanced biomaterials. The choice of catalyst is a critical determinant of the success of this polymerization, influencing reaction kinetics, polymer characteristics, and the overall efficiency of the process. This guide provides an in-depth comparative analysis of various catalytic systems for the polymerization of 2,5-disubstituted morpholine-2,5-diones, with a particular focus on derivatives such as 2,5-dimethylmorpholine-2,5-dione. While direct comparative studies on this compound itself are limited, this guide synthesizes findings from structurally analogous monomers to provide a comprehensive overview for catalyst selection and optimization.

The Challenge of Morpholine-2,5-dione Polymerization

The ring-opening polymerization of morpholine-2,5-dione derivatives presents unique challenges compared to the more commonly studied lactides. The presence of the amide group within the heterocyclic ring can lead to differences in reactivity and potential side reactions.[1][2][3] Two primary factors contribute to this:

  • Coordination Behavior: The amide group's ketonic oxygen is more nucleophilic and can coordinate with metal catalysts in a non-productive manner, hindering the desired ring-opening at the ester linkage.[1][3]

  • Side Reactions: Following the ring-opening at the ester group, the amide N-H group can participate in reactions that lead to the formation of stable, kinetically inert chelating ligands, effectively terminating the polymerization.[1][2][3]

These factors underscore the importance of a carefully selected and optimized catalytic system to achieve controlled polymerization and high molecular weight polymers.

Metal-Based Catalysts: Traditional yet Complex

Metal catalysts have been extensively investigated for the ROP of cyclic esters, and their application to morpholine-2,5-diones has yielded mixed results.

Tin-Based Catalysts

Tin(II) octanoate (Sn(Oct)₂), a widely used catalyst for lactide polymerization, has shown limited success with morpholine-2,5-dione derivatives. Attempted polymerizations of (3S,6S)-3-isopropyl-6-methyl-morpholine-2,5-dione using Sn(Oct)₂ under melt conditions resulted in low monomer conversion (<10%) and the formation of only low molecular weight oligomers.[1][3]

Organotin compounds of the type R₂SnX₂ (where R = Ph, Buⁿ and X = OPrⁱ or NMe₂) have also been explored.[1][2][3] While these catalysts do initiate ring-opening, the polymerization is often terminated by the formation of kinetically inert tin-containing products, preventing the attainment of high molecular weight polymers.[1][2][3]

Key Performance Characteristics of Tin-Based Catalysts:

CatalystMonomerConditionsConversionPolymer Molecular Weight (Mₙ)Polydispersity Index (PDI)Observations
Sn(Oct)₂(3S,6S)-3-isopropyl-6-methyl-morpholine-2,5-dioneMelt, 150°C, 5h< 10%795 g/mol 1.3Formation of low molecular weight oligomers.[3]
R₂SnX₂(3S,6S)-3,6-dimethyl-morpholine-2,5-dioneHydrocarbons---Ring-opening occurs, but polymerization is terminated by the formation of stable chelates.[1][2][3]

Organocatalysts: A More Controlled Approach

The challenges associated with metal catalysts have spurred interest in organocatalytic systems for the ROP of morpholine-2,5-diones. These catalysts offer the potential for more controlled polymerizations under milder conditions.

Guanidine and Amidine Bases

Strong organic bases such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have emerged as effective catalysts for the ROP of various cyclic esters, including morpholine-2,5-dione derivatives.[4][5]

TBD, in particular, has been successfully used to polymerize alkyl-substituted morpholine-2,5-diones derived from natural amino acids like valine, leucine, and isoleucine.[5] These polymerizations, conducted in tetrahydrofuran, have yielded well-defined polymers with controlled molecular weights and low dispersities (Đ < 1.2).[5] However, at higher conversions, a decrease in the polymerization rate and a slight increase in dispersity have been observed, which is likely due to transesterification side reactions.[5]

When TBD or DBU are used alone with an alcohol initiator, the polymerization can be uncontrolled, leading to the formation of both linear and cyclic polydepsipeptides.[4]

Binary Catalytic Systems for Enhanced Control

To overcome the limitations of single-component organocatalyst systems, binary systems pairing a strong base with a thiourea co-catalyst have been developed. The use of 1-(3,5-bis(trifluoromethyl)-phenyl)-3-cyclohexyl-thiourea (TU) in conjunction with DBU or TBD has been shown to facilitate well-controlled polymerizations.[4] This dual activation mechanism, where the thiourea activates the monomer and the base activates the initiator, allows for the synthesis of polydepsipeptides with predictable molecular weights, low dispersities, and even the formation of block copolymers.[4]

Comparative Performance of Organocatalysts:

Catalyst SystemMonomerInitiatorControlKey Features
TBDAlkyl-substituted morpholine-2,5-dionesBenzyl AlcoholGood control up to ~50% conversionWell-defined polymers with Đ < 1.2.[5]
TBD or DBUMorpholine-2,5-dione derivativesBenzyl AlcoholUncontrolledFormation of both linear and cyclic polymers.[4]
TU/DBU or TU/TBDMorpholine-2,5-dione derivativesBenzyl AlcoholWell-controlledSynthesis of polymers with controlled molecular weights and low dispersities; enables block copolymer synthesis.[4]

Experimental Workflow & Protocols

The successful polymerization of 2,5-disubstituted morpholine-2,5-diones relies on a meticulously executed experimental protocol. Below is a representative workflow and a detailed protocol for a TBD-catalyzed ring-opening polymerization.

General Experimental Workflow

G cluster_prep Monomer & Catalyst Preparation cluster_polym Polymerization cluster_workup Work-up & Purification cluster_analysis Characterization Monomer_Synthesis Synthesis of 2,5-disubstituted morpholine-2,5-dione Drying Drying of monomer and glassware under vacuum Monomer_Synthesis->Drying Reaction_Setup Reaction setup under inert atmosphere (N2 or Ar) Drying->Reaction_Setup Solvent_Addition Addition of anhydrous solvent (e.g., THF) Reaction_Setup->Solvent_Addition Initiator_Addition Addition of initiator (e.g., benzyl alcohol) Solvent_Addition->Initiator_Addition Catalyst_Addition Addition of catalyst solution (e.g., TBD in THF) Initiator_Addition->Catalyst_Addition Polymerization_Reaction Stirring at room temperature for a defined period Catalyst_Addition->Polymerization_Reaction Termination Termination of polymerization (e.g., with benzoic acid) Polymerization_Reaction->Termination Precipitation Precipitation of polymer in a non-solvent (e.g., cold methanol) Termination->Precipitation Filtration Filtration and washing of the polymer Precipitation->Filtration Drying_Polymer Drying of the polymer under vacuum Filtration->Drying_Polymer NMR ¹H and ¹³C NMR Spectroscopy (for conversion and structure) Drying_Polymer->NMR GPC Gel Permeation Chromatography (for Mn, Mw, and PDI) Drying_Polymer->GPC MALDI_TOF MALDI-TOF Mass Spectrometry (for end-group analysis) Drying_Polymer->MALDI_TOF

Caption: A generalized experimental workflow for the organocatalyzed ring-opening polymerization of 2,5-disubstituted morpholine-2,5-diones.

Detailed Protocol: TBD-Catalyzed ROP of an Alkyl-Substituted Morpholine-2,5-dione

This protocol is adapted from the procedure described for the polymerization of valine, leucine, and isoleucine-derived morpholine-2,5-diones.[5]

Materials:

  • Alkyl-substituted morpholine-2,5-dione (monomer)

  • 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD)

  • Benzyl alcohol (initiator)

  • Anhydrous tetrahydrofuran (THF)

  • Benzoic acid

  • Methanol (cold)

  • Schlenk flask and other oven-dried glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation: In a glovebox or under a stream of inert gas, add the desired amount of the alkyl-substituted morpholine-2,5-dione monomer to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Dissolution: Add anhydrous THF to the flask to dissolve the monomer. The concentration of the monomer is typically around 0.5 M.

  • Initiator Addition: Add the required volume of a stock solution of benzyl alcohol in anhydrous THF. The monomer-to-initiator ratio will determine the target molecular weight of the polymer.

  • Catalyst Addition: In a separate vial, prepare a stock solution of TBD in anhydrous THF. Add the appropriate volume of the TBD solution to the reaction mixture to achieve the desired monomer-to-catalyst ratio (e.g., 100:0.5).

  • Polymerization: Allow the reaction to stir at room temperature. Monitor the progress of the polymerization by taking aliquots at different time intervals and analyzing them by ¹H NMR spectroscopy to determine monomer conversion.

  • Termination: Once the desired conversion is reached, terminate the polymerization by adding a slight molar excess of a benzoic acid solution in THF.

  • Purification: Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol with vigorous stirring.

  • Isolation: Collect the precipitated polymer by filtration, wash it with cold methanol, and dry it under vacuum until a constant weight is achieved.

  • Characterization: Analyze the purified polymer using Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI). Confirm the polymer structure and end-groups using ¹H NMR and MALDI-TOF mass spectrometry.

Mechanistic Considerations

The mechanism of organocatalyzed ROP of morpholine-2,5-diones is believed to proceed via a coordination-insertion or an activated monomer mechanism, depending on the catalytic system.

TBD-Catalyzed Polymerization Mechanism

G cluster_activation Initiator Activation cluster_propagation Propagation cluster_regeneration Catalyst Regeneration Initiator Initiator (ROH) Activated_Initiator Activated Initiator [TBD-H]⁺ [RO]⁻ Initiator->Activated_Initiator + TBD TBD Catalyst (TBD) TBD->Activated_Initiator Ring_Opening Ring-Opened Monomer RO-Monomer-O⁻ Activated_Initiator->Ring_Opening + Monomer Monomer Monomer (Morpholine-2,5-dione) Monomer->Ring_Opening Polymer_Chain Growing Polymer Chain RO-(Monomer)n-O⁻ Ring_Opening->Polymer_Chain + n Monomer Proton_Transfer Proton Transfer Polymer_Chain->Proton_Transfer TBD_Regenerated Regenerated TBD Proton_Transfer->TBD_Regenerated - [TBD-H]⁺

References

Analysis of reaction kinetics for 2,5-Dimethylmorpholine-catalyzed processes

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Reaction Kinetics of 2,5-Dimethylmorpholine-Catalyzed Processes for Drug Development Professionals and Researchers

Introduction: The Strategic Importance of Chiral Morpholines in Synthesis

The morpholine scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous approved pharmaceuticals due to its favorable physicochemical properties, including metabolic stability and aqueous solubility.[1] In the realm of organocatalysis, chiral morpholine derivatives have emerged as potent catalysts for asymmetric transformations, enabling the construction of complex stereocenters with high precision.[2] Among these, this compound stands out as a readily accessible and effective chiral amine for a variety of carbon-carbon bond-forming reactions.[3]

This guide provides a comprehensive analysis of the reaction kinetics associated with this compound-catalyzed processes. We will dissect the mechanistic underpinnings of its catalytic activity, offer a quantitative comparison with alternative catalysts, and provide detailed, field-proven experimental protocols for kinetic analysis. This document is designed to equip researchers, scientists, and drug development professionals with the expert insights necessary to effectively implement and optimize these catalytic systems.

Mechanistic Foundations of Morpholine-Based Catalysis

The catalytic efficacy of this compound, like other secondary amines, primarily relies on its ability to form nucleophilic enamines or activate substrates through hydrogen bonding interactions.

The Enamine Catalytic Cycle

In reactions involving aldehydes or ketones, the catalyst reversibly reacts with the carbonyl compound to form a transient enamine intermediate. This enamine is significantly more nucleophilic than the corresponding enol or enolate, enabling it to attack a wide range of electrophiles. The stereochemistry of the 2,5-dimethyl substituents plays a crucial role in shielding one face of the enamine, thereby directing the approach of the electrophile and inducing asymmetry in the final product.[3]

However, the inherent electronic properties of the morpholine ring present a kinetic challenge. The electron-withdrawing effect of the oxygen atom and a pronounced pyramidalization of the nitrogen atom decrease the nucleophilicity of the resulting enamine compared to those derived from piperidine or, notably, pyrrolidine.[4][5] This often translates to lower reaction rates, a critical consideration in process development. Despite this, strategic substitution on the morpholine ring can overcome these limitations to produce highly efficient catalysts.[6]

G cluster_cycle Enamine Catalytic Cycle Catalyst This compound (Catalyst) Iminium Iminium Ion Catalyst->Iminium Carbonyl Carbonyl Substrate (Aldehyde/Ketone) Carbonyl->Iminium Enamine Chiral Enamine (Nucleophilic Intermediate) Iminium->Enamine Adduct Covalently Bound Adduct Enamine->Adduct Electrophile Electrophile (E+) Product Chiral Product Adduct->Product Hydrolysis Hydrolysis Product->Catalyst

Caption: Generalized enamine catalytic cycle for secondary amine catalysts.

Comparative Kinetic and Performance Analysis

To understand the practical utility of this compound, its performance must be benchmarked against other common cyclic amine catalysts. The choice of catalyst can dramatically impact reaction rates, yields, and stereoselectivity.

While direct kinetic data for this compound across a range of reactions is dispersed, we can synthesize a comparative view from computational studies and experimental data for structurally related morpholines and other cyclic amines.

CatalystRelative ReactivityKey Kinetic/Performance CharacteristicsTypical Applications
Pyrrolidine Very HighForms highly nucleophilic, planar enamines, leading to fast reaction rates. Often considered the "gold standard" for enamine catalysis.[5]Michael Additions, Aldol Reactions
Piperidine HighLess reactive than pyrrolidine due to a less planar ring structure, but still a very effective catalyst.[4]Condensation Reactions
This compound ModerateLower enamine nucleophilicity due to the ring oxygen.[4] However, the dimethyl substitution provides excellent stereocontrol.Asymmetric Michael Additions, Aldol Reactions
Morpholine Moderate to LowServes as a baseline for substituted morpholines. Less effective than N-alkylated or C-substituted derivatives.[7][8]Base catalysis, Urethane formation
4-Methylmorpholine ModerateA computational study on urethane formation showed a lower activation energy (by ~3 kJ/mol) compared to unsubstituted morpholine, indicating it is a more effective catalyst in that context.[7][8]Urethane Synthesis, Base Catalysis
Quantitative Insights from Computational Chemistry

Theoretical studies provide invaluable data for comparing intrinsic catalytic activity. A study on urethane formation catalyzed by morpholine and 4-methylmorpholine revealed key differences in activation energies.

CatalystCalculated Activation Energy (Ea)Proton Affinity (PA)Relative Catalytic EffectivenessReference
4-Methylmorpholine 97.42 kJ/mol963.07 kJ/molMore Effective[7]
Morpholine ~98.42 kJ/mol1523.95 kJ/molLess Effective[7]

This data quantitatively supports the principle that subtle structural modifications can significantly alter kinetic performance. The lower activation energy for 4-methylmorpholine suggests a faster reaction rate under identical conditions for urethane formation.[7] This principle extends to this compound, where the methyl groups are expected to influence the catalyst's steric and electronic properties, primarily to enhance stereocontrol.

Experimental Design for Robust Kinetic Analysis

Accurate kinetic data is the foundation of process optimization and scale-up. The following protocols are designed to be self-validating systems for acquiring high-quality kinetic information for morpholine-catalyzed reactions.

Workflow for Kinetic Parameter Determination

G start Start: Define Reaction System (Substrates, Catalyst, Solvent, Temp.) exp_design Experimental Design: Initial Rates Method - Vary [Substrate A] - Vary [Substrate B] - Vary [Catalyst] start->exp_design reaction_setup Reaction Setup & Execution - Temperature-controlled reactor - Precise reagent addition exp_design->reaction_setup monitoring Real-Time Reaction Monitoring (In-situ FTIR, NMR, etc.) or Timed Quenched Aliquots (HPLC, GC) reaction_setup->monitoring data_collection Data Collection: [Product] vs. Time monitoring->data_collection calc_rate Calculate Initial Rate (v₀) (Slope of initial linear region) data_collection->calc_rate plot_log Data Analysis: Plot log(v₀) vs. log([Concentration]) calc_rate->plot_log det_order Determine Reaction Order (Slope of the line) plot_log->det_order calc_k Calculate Rate Constant (k) from the rate law det_order->calc_k end End: Established Kinetic Model Rate = k[A]ⁿ[B]ᵐ[Cat]ᵖ calc_k->end

Caption: Workflow for determining reaction order and rate constants.
Protocol: Kinetic Analysis via the Initial Rates Method

This protocol explains the causality behind its steps, ensuring a robust, self-validating approach. The initial rates method is chosen because it simplifies the complex rate equation by measuring the rate before significant changes in substrate concentration or potential product inhibition can occur.[9]

1. Objective: To determine the reaction order with respect to each reactant and the catalyst, and to calculate the rate constant (k).

2. Materials & Equipment:

  • Temperature-controlled reactor (e.g., jacketed glass reactor with overhead stirrer).

  • Syringe pumps for precise reagent addition.

  • Analytical instrument for concentration measurement (e.g., HPLC, GC, or in-situ IR/NMR).[10][11]

  • Reactants, this compound catalyst, and appropriate solvent.

  • Internal standard for analytical quantification.

3. Experimental Procedure (Self-Validating System):

  • Baseline Experiment (Run 1):

    • Charge the reactor with the solvent, Substrate A (e.g., 1.0 M), and the internal standard.

    • Allow the solution to equilibrate to the desired temperature (e.g., 25 °C).

    • Initiate the reaction by adding Substrate B (e.g., 1.2 M) and this compound (e.g., 0.1 M, 10 mol%).

    • Immediately begin monitoring. Withdraw aliquots at defined time intervals (e.g., 0, 1, 2, 5, 10, 20, 30 minutes), quench the reaction (e.g., with a suitable acid or base), and analyze to determine the concentration of the product.

    • Causality Check: Plot [Product] vs. Time. The initial part of the curve should be linear. The slope of this linear portion is the initial rate (v₀). If it is not linear, the sampling frequency must be increased.

  • Varying [Substrate A] (Run 2):

    • Repeat the baseline experiment, but change the concentration of Substrate A (e.g., to 2.0 M) while keeping all other concentrations identical to Run 1.

    • Logic: By only changing [Substrate A], any change observed in the new initial rate (v'₀) can be directly attributed to its influence.

  • Varying [Catalyst] (Run 3):

    • Repeat the baseline experiment, but change the concentration of this compound (e.g., to 0.2 M) while keeping substrate concentrations identical to Run 1.

    • Logic: This isolates the kinetic contribution of the catalyst, which is crucial for understanding catalyst efficiency and loading requirements.

4. Data Analysis:

  • Calculate Reaction Orders: The order (n) with respect to a component is calculated using the formula: n = log(v'₀ / v₀) / log([C]' / [C]), where v' and [C]' are the rate and concentration from the varied experiment (e.g., Run 2) and v and [C] are from the baseline (Run 1).

  • Determine Rate Law: Assemble the determined orders into the rate law: Rate = k[Substrate A]ⁿ[Substrate B]ᵐ[Catalyst]ᵖ.

  • Calculate Rate Constant (k): Using the data from any of the runs, substitute the known rate, concentrations, and orders into the rate law and solve for k.

  • Trustworthiness Check: Calculate k from all three experimental runs. The values should be consistent, validating the experimental design. Significant deviation points to experimental error or a more complex kinetic model.

Conclusion

This compound is a valuable organocatalyst that offers a compelling balance of reactivity and stereocontrol. While its intrinsic enamine nucleophilicity is lower than that of pyrrolidine-based catalysts, its rigid, chiral structure provides a powerful tool for asymmetric synthesis.[3][4] Understanding its reaction kinetics is paramount for its effective application. As demonstrated, its performance is highly dependent on the reaction type and substrate, often requiring higher catalyst loadings or longer reaction times compared to more reactive amines.

By employing systematic kinetic analysis as outlined in this guide, researchers can precisely quantify the performance of this compound, compare it meaningfully with alternatives, and develop highly optimized, robust, and scalable chemical processes for the synthesis of complex chiral molecules.

References

A Senior Application Scientist's Guide to Spectroscopic Methods for Confirming the Structure of 2,5-Dimethylmorpholine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,5-Dimethylmorpholine is a heterocyclic compound that forms the core of various biologically active molecules, including the widely used agricultural fungicide fenpropimorph.[1][2] The synthesis of its derivatives invariably leads to questions of stereochemistry, specifically the relative orientation of the two methyl groups at the C2 and C5 positions. These can exist as cis or trans diastereomers, a structural nuance that can profoundly impact biological activity and physicochemical properties. Therefore, unambiguous structural confirmation is not merely an academic exercise but a critical step in drug development and materials science.

This guide provides an in-depth comparison of the primary spectroscopic methods used to elucidate the structure of this compound derivatives. Moving beyond a simple listing of techniques, we will explore the causality behind experimental choices, offering field-proven insights into crafting a self-validating analytical workflow. We will demonstrate how a multi-technique, synergistic approach—integrating Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and X-ray Crystallography—provides an unassailable confirmation of molecular structure and stereochemistry.

The Spectroscopic Toolkit: An Overview

A comprehensive structural elucidation strategy relies on obtaining orthogonal pieces of information that, when combined, leave no room for ambiguity. Each spectroscopic technique interrogates the molecule in a unique way.

G cluster_0 Initial Assessment cluster_1 Detailed Structural Analysis cluster_2 Absolute Confirmation MS Mass Spectrometry (MS) [Molecular Weight & Formula] NMR NMR Spectroscopy (1D & 2D) [Connectivity & Stereochemistry] MS->NMR Confirms MW IR Infrared (IR) Spectroscopy [Functional Groups] IR->NMR Confirms Core Structure Xray X-ray Crystallography [3D Structure] NMR->Xray Provides Structure for Crystal Search

Caption: A typical workflow for the structural elucidation of novel compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Isomer Differentiation

NMR spectroscopy is unequivocally the most powerful technique for distinguishing cis and trans isomers of this compound in solution.[3] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

Causality Behind the Method

The rigid, chair-like conformation of the morpholine ring places protons and carbons in distinct spatial environments.[4] In the trans isomer, one methyl group is axial and the other is equatorial, leading to a less symmetric structure. In the cis isomer, both methyl groups can be either diaxial or diequatorial (with the latter being more stable), resulting in a higher degree of symmetry (C₂ axis). This fundamental difference in symmetry and spatial arrangement is the primary reason NMR can so effectively differentiate them.[5]

¹H and ¹³C NMR: The First Look

One-dimensional NMR provides the initial, and often definitive, clues to the isomeric identity.

  • ¹H NMR Analysis : The key diagnostic features are the chemical shifts (δ) and coupling constants (J) of the ring protons and methyl groups. Protons adjacent to the electronegative oxygen (H2, H6) are deshielded and appear downfield compared to those next to the nitrogen (H3, H5).[6] The stereochemistry dictates the precise chemical shift and splitting patterns.

  • ¹³C NMR Analysis : Due to the symmetry of the cis isomer, its ¹³C NMR spectrum will often display fewer signals than the less symmetric trans isomer. For example, in an unsubstituted cis-2,5-dimethylmorpholine, C2 and C6 are chemically equivalent, as are C3 and C5, and the two methyl groups. This results in only three or four distinct carbon signals. The trans isomer will show more signals as these pairs are no longer equivalent.

Table 1: Representative ¹H and ¹³C NMR Data for cis vs. trans Isomers (Note: Data are illustrative and can vary with substitution and solvent)

IsomerTechniqueC2/C6 Protons (δ, ppm)C3/C5 Protons (δ, ppm)Methyl Protons (δ, ppm)C2/C6 Carbons (δ, ppm)C3/C5 Carbons (δ, ppm)Methyl Carbons (δ, ppm)
cis ¹H NMR~3.5-3.7~2.6-2.9~1.1-1.2
¹³C NMR~72-74~52-54~18-20
trans ¹H NMRDistinct signalsDistinct signalsDistinct signals
¹³C NMRDistinct signalsDistinct signalsDistinct signals
2D NMR: Unambiguous Connectivity and Assignment

When 1D spectra are complex or ambiguous due to signal overlap, 2D NMR experiments are essential for building a complete, validated structural picture.[7][8]

  • COSY (Correlation Spectroscopy) : This experiment maps ³JHH couplings, revealing which protons are spin-coupled (i.e., on adjacent carbons). It is the first step in tracing the proton connectivity around the morpholine ring.

  • HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates each proton signal with the signal of the carbon to which it is directly attached.[9] It is the most reliable way to assign carbon signals based on the more easily interpreted proton spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is arguably the most powerful tool for piecing together the molecular skeleton. It reveals correlations between protons and carbons that are two or three bonds away (²JCH, ³JCH).[10][11] This is critical for connecting fragments across the heteroatoms (N and O) and confirming the position of substituents.

G cluster_0 Key 2D NMR Correlations mol Structure Sketch: C5(Me)-C6-O-C2(Me)-C3-N-C5 H_Me H-Methyl H_2 H-2 H_Me->H_2 NOESY (spatial proximity) C_2 C-2 H_Me->C_2 HMBC (²J) C_6 C-6 H_Me->C_6 HMBC (³J) H_3 H-3 H_2->H_3 COSY (³J) C_Me C-Methyl H_2->C_Me HMBC (²J) C_3 C-3 H_2->C_3 HMBC (²J) H_3->C_2 HMBC (²J)

Caption: Key 2D NMR correlations for a this compound fragment.

Experimental Protocol: NMR Analysis
  • Sample Preparation : Accurately weigh 5-10 mg of the derivative for ¹H NMR or 20-50 mg for ¹³C NMR.[6]

  • Solvent Selection : Dissolve the sample in 0.6-0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[6] The choice of solvent is critical as it can influence chemical shifts.

  • Data Acquisition : Acquire a standard ¹H spectrum. Follow with a ¹³C{¹H} decoupled spectrum.

  • 2D Experiments : If necessary, acquire gCOSY, gHSQC, and gHMBC spectra. Optimize the HMBC experiment for an expected long-range coupling of 8-10 Hz.[10]

  • Data Processing : Process all spectra using appropriate software. Reference the ¹H and ¹³C spectra to the residual solvent signal or an internal standard like TMS.[12]

Mass Spectrometry (MS): Confirming Identity and Formula

While NMR excels at isomer differentiation, mass spectrometry is the definitive tool for confirming the molecular weight (MW) and elemental composition.[13][14][15]

Causality Behind the Method

MS measures the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) can provide a mass measurement with enough accuracy (typically <5 ppm) to determine a unique elemental formula, confirming that the synthesized compound is not an unexpected isomer or product.[15] Tandem MS (MS/MS) experiments involve fragmenting the parent ion to produce a characteristic pattern that can be used to verify the core morpholine structure.[13]

Table 2: Expected High-Resolution Mass and Key Fragments for N-Phenyl-2,5-dimethylmorpholine

SpeciesFormulaCalculated m/zObserved m/zKey Fragmentation Pathway
[M+H]⁺ C₁₂H₁₈NO⁺192.1383192.1380Parent Ion
Fragment 1 C₁₁H₁₄N⁺160.1121160.1119Loss of CH₂O (formaldehyde)
Fragment 2 C₇H₈N⁺106.0651106.0650Cleavage of the morpholine ring
Experimental Protocol: ESI-HRMS Analysis
  • Sample Preparation : Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion : Infuse the sample solution directly into the electrospray ionization (ESI) source of a high-resolution mass spectrometer (e.g., TOF or Orbitrap) at a low flow rate (5-10 µL/min).

  • Data Acquisition : Acquire spectra in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Formula Determination : Use the instrument's software to calculate the elemental formula from the accurate mass of the [M+H]⁺ ion.

  • Fragmentation (Optional) : Perform an MS/MS experiment on the parent ion to obtain fragmentation data for further structural confirmation.

Infrared (IR) Spectroscopy: A Rapid Functional Group Check

IR spectroscopy provides a quick and non-destructive method to verify the presence of key functional groups, confirming that the fundamental morpholine scaffold has been successfully synthesized.[16]

Causality Behind the Method

Molecular bonds vibrate at specific quantized frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to these vibrations. For a this compound derivative, the key vibrations are the C-O-C ether stretch, the C-N amine stretch, and the aliphatic C-H stretches.[17][18] For the parent compound (a secondary amine), a characteristic N-H stretch will also be present.[16] While IR is generally insensitive to the subtle differences between cis and trans isomers, it provides excellent corroborating evidence for the overall structure.

Table 3: Characteristic IR Absorption Frequencies for a this compound Core

Vibrational ModeFunctional GroupTypical Wavenumber (cm⁻¹)Intensity
N-H StretchSecondary Amine3350–3310Weak-Medium
C-H StretchAliphatic (sp³)2950–2850Strong
C-O-C StretchEther1150–1085Strong
C-N StretchAliphatic Amine1250–1020Medium-Weak
Experimental Protocol: ATR-IR Analysis
  • Sample Preparation : Place a small drop of the liquid sample or a few milligrams of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition : Obtain the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

  • Background Correction : A background spectrum of the clean ATR crystal should be acquired and automatically subtracted from the sample spectrum.

  • Analysis : Identify the characteristic absorption bands corresponding to the expected functional groups.

X-ray Crystallography: The Unambiguous Gold Standard

When an unambiguous, solid-state confirmation of the three-dimensional structure is required, single-crystal X-ray crystallography is the ultimate arbiter.[19]

Causality Behind the Method

This technique works by diffracting X-rays off the ordered lattice of a single crystal. The resulting diffraction pattern is mathematically deconstructed to generate a three-dimensional electron density map of the molecule. From this map, the precise position of every atom can be determined, providing an exact picture of the molecular geometry, including the relative cis or trans configuration of the methyl groups.[20] The primary and significant challenge of this method is the need to grow a high-quality single crystal of the compound, which can be a time-consuming and often unsuccessful process.[19]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystallization : Grow a single crystal of the compound suitable for diffraction (typically 0.1-0.3 mm in all dimensions). This is usually achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

  • Crystal Mounting : Carefully mount a suitable crystal on a goniometer head.

  • Data Collection : Place the crystal in a diffractometer and collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution & Refinement : Process the diffraction data to solve the crystal structure using direct methods or Patterson methods. Refine the atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction patterns.

  • Validation : The final structure is validated to confirm its correctness, providing definitive proof of the stereochemistry.

Integrated Strategy and Conclusion

The confirmation of a this compound derivative's structure is best approached with a hierarchical and synergistic strategy.

Caption: Decision workflow for comprehensive structural confirmation.

References

A Comparative Guide to the Synthesis of 2,5-Dimethylmorpholine: An Environmental Impact Assessment

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis of heterocyclic scaffolds like 2,5-dimethylmorpholine is a foundational task. However, the increasing emphasis on sustainable and green chemistry necessitates a critical evaluation of the environmental impact of different synthetic pathways. This guide provides an in-depth comparison of two distinct routes to this compound: a traditional industrial method analogous to the synthesis of similar morpholines, and a modern, greener catalytic approach. This analysis is grounded in established chemical principles and supported by experimental data from analogous transformations, offering a framework for selecting a more environmentally benign synthesis.

Introduction to this compound

This compound is a heterocyclic organic compound featuring a morpholine ring substituted with two methyl groups.[1] Its isomeric forms are valuable building blocks in medicinal chemistry and materials science. The selection of a synthetic route can have significant implications not only for yield and purity but also for the environmental footprint of the process.

Route 1: The Traditional Industrial Approach - Dehydrative Cyclization of Diisopropanolamine

A common industrial method for the synthesis of substituted morpholines involves the acid-catalyzed dehydration of dialkanolamines. For this compound, this would involve the cyclization of diisopropanolamine (DIPA). This method is characterized by high temperatures and the use of a strong, corrosive acid catalyst.

Mechanism and Rationale

The reaction proceeds via protonation of the hydroxyl groups of diisopropanolamine by a strong acid, typically sulfuric acid, followed by intramolecular nucleophilic attack of the amine on the protonated hydroxyl group, leading to the elimination of water and subsequent ring closure. The high temperatures are necessary to overcome the activation energy for the dehydration steps.

Environmental Concerns

This traditional route presents several environmental and safety challenges:

  • Harsh Reaction Conditions: The use of concentrated sulfuric acid and high temperatures (150-190°C) is energy-intensive and requires specialized equipment to handle the corrosive nature of the reaction mixture.[2]

  • Waste Generation: The neutralization of the sulfuric acid catalyst with a base (e.g., sodium hydroxide) generates a significant amount of inorganic salt waste, which can be problematic for disposal.[2]

  • Hazardous Precursors: The starting material, diisopropanolamine, is typically synthesized from propylene oxide and ammonia.[3] Propylene oxide is a highly flammable, volatile, and toxic substance, classified as a probable human carcinogen.[4][5][6]

Atom Economy

The atom economy of the cyclization step itself is quite high, as the only byproduct is water. However, when considering the entire process, including the synthesis of the precursor and the workup, the overall atom economy is significantly lower due to the use of stoichiometric amounts of acid and base for catalysis and neutralization.

Route 2: A Greener Alternative - Catalytic Dehydrative Cyclization of 1-Amino-2-propanol and 1,2-Propanediol

Modern synthetic methods offer greener alternatives that avoid harsh reagents and high energy consumption. A promising approach for the synthesis of this compound is the catalytic dehydrative cyclization of a readily available amino alcohol and a diol. This route leverages a transition metal catalyst to facilitate the reaction under milder conditions, with water as the sole byproduct. Ruthenium complexes have shown promise in catalyzing such transformations.[7][8]

Proposed Mechanism and Rationale

This proposed route involves the reaction of 1-amino-2-propanol with 1,2-propanediol in the presence of a suitable catalyst, such as a ruthenium pincer complex. The catalyst facilitates the borrowing hydrogen mechanism, where the diol is temporarily oxidized to a reactive intermediate, which then undergoes condensation with the amino alcohol, followed by reduction to form the morpholine ring. This catalytic cycle avoids the need for stoichiometric activating agents and proceeds under more benign conditions.

Environmental Advantages

This catalytic approach offers several key environmental benefits over the traditional route:

  • Milder Reaction Conditions: The use of a catalyst allows the reaction to proceed at lower temperatures, reducing energy consumption.

  • High Atom Economy: The reaction is a condensation reaction where the only byproduct is water, leading to a very high theoretical atom economy.

  • Catalytic Process: The use of a catalyst in small quantities minimizes waste generation compared to the stoichiometric use of sulfuric acid.

  • Safer Starting Materials: 1-Amino-2-propanol and 1,2-propanediol are less hazardous than propylene oxide. 1-Amino-2-propanol is a combustible liquid that can cause skin burns and eye damage, but it is not classified as a carcinogen.[9][10]

Comparative Analysis of Synthesis Routes

ParameterRoute 1: Traditional Dehydrative CyclizationRoute 2: Greener Catalytic Cyclization
Starting Materials Diisopropanolamine (from Propylene Oxide and Ammonia)1-Amino-2-propanol, 1,2-Propanediol
Reagents/Catalyst Concentrated Sulfuric Acid (stoichiometric)Ruthenium Catalyst (catalytic amount)
Reaction Conditions High Temperature (150-190°C)[2]Milder Temperature
Solvent Typically solvent-freePotentially a high-boiling, greener solvent or solvent-free
Byproducts Water, Large amounts of inorganic salts from neutralizationWater
Atom Economy Moderate (when considering workup)Very High
Safety Concerns Use of corrosive H₂SO₄, hazardous precursor (Propylene Oxide)[4][5][6]Use of a transition metal catalyst, handling of 1-amino-2-propanol[9][10]
Environmental Impact High energy consumption, significant waste generationLower energy consumption, minimal waste

Experimental Protocols

Protocol for Assessing Environmental Impact

To quantitatively assess the environmental impact of a given synthesis route, the following green chemistry metrics should be calculated:

  • Atom Economy (AE):

    • AE = (Molecular Weight of Product / Sum of Molecular Weights of all Reactants) x 100%

  • Process Mass Intensity (PMI):

    • PMI = Total Mass in a Process / Mass of Product

    • This includes all materials: reactants, solvents, catalysts, and workup chemicals.

  • E-Factor:

    • E-Factor = Total Waste (kg) / Mass of Product (kg)

    • E-Factor = PMI - 1

Hypothetical Protocol for Greener Synthesis of this compound (Route 2)

This is a proposed protocol based on analogous catalytic reactions and would require optimization.

  • To a sealed reaction vessel, add 1-amino-2-propanol (1.0 eq), 1,2-propanediol (1.1 eq), and a ruthenium pincer catalyst (e.g., 1-2 mol%).

  • If necessary, add a suitable high-boiling, green solvent (e.g., anisole or diglyme).

  • Seal the vessel and heat the reaction mixture to the optimized temperature (e.g., 120-150°C) with stirring for the required reaction time (e.g., 12-24 hours), monitoring the reaction progress by GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • If a solvent was used, remove it under reduced pressure.

  • Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

  • Calculate the yield, and for a full environmental assessment, quantify all inputs and outputs to determine the PMI and E-Factor.

Visualization of Synthesis Pathways

Traditional_Synthesis_Route cluster_precursor Precursor Synthesis cluster_cyclization Cyclization Propylene Oxide Propylene Oxide Diisopropanolamine Diisopropanolamine Propylene Oxide->Diisopropanolamine High Pressure Ammonia Ammonia Ammonia->Diisopropanolamine This compound This compound Diisopropanolamine->this compound H₂SO₄, 150-190°C

Caption: Traditional synthesis of this compound.

Greener_Synthesis_Route 1-Amino-2-propanol 1-Amino-2-propanol This compound This compound 1-Amino-2-propanol->this compound 1,2-Propanediol 1,2-Propanediol 1,2-Propanediol->this compound Ru-catalyst, Heat (-H₂O)

Caption: Proposed greener synthesis of this compound.

Conclusion

While the traditional sulfuric acid-catalyzed dehydration of diisopropanolamine offers a direct route to dimethylmorpholines, it is fraught with environmental and safety concerns, including the use of a hazardous precursor, harsh reaction conditions, and significant waste generation. The proposed greener alternative, a catalytic dehydrative cyclization of 1-amino-2-propanol and 1,2-propanediol, presents a more sustainable pathway. This catalytic route is characterized by higher atom economy, milder reaction conditions, and the avoidance of corrosive reagents and hazardous starting materials. For researchers and drug development professionals committed to incorporating green chemistry principles into their work, the development and optimization of such catalytic methods for the synthesis of this compound and other important heterocyclic compounds is a critical and worthwhile endeavor.

References

A Comparative Review of Synthesis Methods for Substituted Morpholines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The morpholine scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. Its unique physicochemical properties, including improved aqueous solubility and metabolic stability, make it a desirable component in drug design. This guide provides a comparative overview of the most common and effective methods for synthesizing substituted morpholines, offering insights into their mechanisms, advantages, and limitations to aid researchers in selecting the optimal strategy for their specific synthetic challenges.

Intramolecular Cyclization of N-Substituted Diethanolamines

One of the most classical and straightforward approaches to the morpholine ring system involves the intramolecular cyclization of N-substituted diethanolamines. This method is widely employed due to the ready availability of starting materials and the simplicity of the reaction conditions.

Mechanistic Insights

The reaction typically proceeds via an acid-catalyzed dehydration. The protonation of one of the hydroxyl groups facilitates its departure as a water molecule, forming a carbocation intermediate. The remaining hydroxyl group then acts as a nucleophile, attacking the carbocation to close the six-membered ring. The choice of acid and reaction conditions can significantly influence the reaction rate and yield.

Experimental Protocol: Synthesis of N-Phenylmorpholine

Materials:

  • N-phenyldiethanolamine

  • Concentrated sulfuric acid

  • Sodium hydroxide solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask, add N-phenyldiethanolamine (1 equivalent).

  • Cool the flask in an ice bath and slowly add concentrated sulfuric acid (2-3 equivalents) with stirring.

  • After the addition is complete, heat the reaction mixture to 160-170 °C for 4-6 hours.

  • Cool the mixture to room temperature and pour it onto crushed ice.

  • Basify the mixture with a cold sodium hydroxide solution until a pH of >10 is reached.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield N-phenylmorpholine.

Diagram of the Intramolecular Cyclization of N-Substituted Diethanolamines:

G reactant N-Substituted Diethanolamine intermediate Protonated Intermediate reactant->intermediate Protonation product Substituted Morpholine intermediate->product Cyclization reagent1 + H₂SO₄ reagent2 - H₂O

Caption: Acid-catalyzed intramolecular cyclization pathway.

Synthesis from α-Amino Acids

Chiral α-amino acids serve as excellent starting materials for the enantioselective synthesis of substituted morpholines. This approach allows for the introduction of stereocenters with high fidelity, which is crucial for the development of stereospecific drugs.

Mechanistic Insights

A common strategy involves the N-alkylation of an α-amino acid ester with a suitable dielectrophile, such as a bis(2-haloethyl) ether, followed by reduction of the ester and subsequent intramolecular cyclization. Alternatively, the amino acid can be converted to an amino alcohol, which then undergoes N-alkylation and cyclization.

Experimental Protocol: Synthesis of (S)-2-Carboxymorpholine from L-Aspartic Acid

This multi-step synthesis provides access to a key intermediate for various morpholine-containing compounds.

Step 1: N-Benzylation of L-Aspartic Acid

  • Dissolve L-aspartic acid in an aqueous sodium carbonate solution.

  • Add benzyl chloroformate and stir vigorously at room temperature.

  • Acidify the reaction mixture to precipitate the N-Cbz-protected aspartic acid.

Step 2: Reduction of the Carboxylic Acids

  • Suspend the N-Cbz-aspartic acid in THF.

  • Add borane-dimethyl sulfide complex dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with methanol and remove the solvent under reduced pressure.

Step 3: Intramolecular Cyclization

  • Dissolve the resulting amino diol in a suitable solvent (e.g., toluene).

  • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Heat the mixture to reflux with a Dean-Stark trap to remove water.

  • After completion, cool the reaction, neutralize the acid, and purify the product by chromatography.

Diagram of Morpholine Synthesis from α-Amino Acids:

G start α-Amino Acid step1 N-Protection & Reduction start->step1 intermediate Amino Diol Intermediate step1->intermediate step2 Intramolecular Cyclization intermediate->step2 end Substituted Morpholine step2->end G reactants Aldehyde + Aminodiol hemiaminal Hemiaminal Intermediate reactants->hemiaminal iminium Iminium Ion Intermediate hemiaminal->iminium - H₂O product N-Substituted Morpholine iminium->product reductant + Reducing Agent

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for Quantifying 2,5-Dimethylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 2,5-Dimethylmorpholine

In the landscape of pharmaceutical development and manufacturing, the precise control of impurities is not merely a regulatory hurdle but a cornerstone of patient safety. This compound, a morpholine derivative[1], often emerges as a key intermediate or a potential impurity in the synthesis of active pharmaceutical ingredients (APIs). Its structural similarity to other morpholines, coupled with the potential for its N-nitroso derivative to be a mutagenic impurity, necessitates its accurate quantification at trace levels. Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate the use of validated analytical methods to ensure product quality and safety[2][3][4].

This guide provides an in-depth comparison of common analytical techniques for quantifying this compound: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography with UV detection (HPLC-UV). More critically, it establishes a framework for the cross-validation of these methods—a process of demonstrating that different analytical procedures yield comparable, reliable, and consistent results[5][6]. This ensures that data integrity is maintained when methods are transferred between laboratories or when a new method is introduced to replace an existing one, a key principle outlined in international guidelines[5][7].

The Principle of Method Validation & Cross-Validation

An analytical method is not fit for purpose until it is validated. Validation is the documented process that demonstrates an analytical procedure is suitable for its intended use[8]. The International Council for Harmonisation (ICH) guideline Q2(R1) and the more recent Q2(R2) provide a comprehensive framework for this process, outlining key validation parameters[9][10][11][12].

Cross-validation takes this a step further by directly comparing the results from two or more distinct, validated methods[5][6]. This is crucial when:

  • Migrating from an older method to a newer, more efficient one.

  • Comparing results from a primary site with a contract research organization (CRO).

  • Bridging data from different phases of clinical development.

The objective is to prove that the methods are interchangeable and that any observed differences are statistically insignificant and fall within predefined acceptance criteria.

CrossValidation_Workflow cluster_prep Phase 1: Preparation & Validation cluster_analysis Phase 2: Cross-Validation Analysis cluster_eval Phase 3: Data Evaluation & Conclusion Sample Homogeneous Sample Lot (Spiked & Unspiked) Val_A Develop & Validate Method A (e.g., GC-MS) per ICH Q2(R2) Val_B Develop & Validate Method B (e.g., LC-MS/MS) per ICH Q2(R2) Val_C Develop & Validate Method C (e.g., HPLC-UV) per ICH Q2(R2) Analysis_A Analyze Aliquots with Method A Sample->Analysis_A Analysis_B Analyze Aliquots with Method B Sample->Analysis_B Analysis_C Analyze Aliquots with Method C Sample->Analysis_C Results_A Results A Analysis_A->Results_A Results_B Results B Analysis_B->Results_B Results_C Results C Analysis_C->Results_C Comparison Statistical Comparison (e.g., t-test, Bland-Altman) Results_A->Comparison Results_B->Comparison Results_C->Comparison Conclusion Conclusion: Methods are Equivalent / Not Equivalent (Based on Acceptance Criteria) Comparison->Conclusion

Caption: Workflow for cross-validation of three analytical methods.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle & Applicability GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. This compound, with a molecular weight of 115.17 g/mol [1], is sufficiently volatile for GC analysis. The mass spectrometer provides high selectivity and allows for definitive identification based on the compound's mass spectrum and fragmentation pattern. Due to the polar nature of the secondary amine group, derivatization is often employed to improve peak shape and thermal stability[13]. A common approach for secondary amines is reaction with sodium nitrite under acidic conditions to form a more stable and volatile N-nitroso derivative[14].

Strengths:

  • High Specificity: Mass spectral data provides unambiguous identification.

  • Excellent Sensitivity: Capable of reaching low parts-per-billion (ppb) detection limits.

  • Robustness: GC is a mature and reliable technology.

Limitations:

  • Requires Derivatization: Adds a sample preparation step, which can introduce variability.

  • Not Suitable for Thermally Labile Compounds: Although this compound is stable, this limits broader applicability.

  • Potential for On-Column Degradation: Active sites in the GC inlet or column can affect reproducibility.

Experimental Protocol: GC-MS
  • Reagents & Materials:

    • This compound reference standard

    • Dichloromethane (DCM), HPLC grade

    • Sodium nitrite (NaNO₂)

    • Hydrochloric acid (HCl), 1M

    • Sodium hydroxide (NaOH), 5M

    • Anhydrous sodium sulfate

  • Standard & Sample Preparation:

    • Standard Stock (1000 µg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of deionized water.

    • Working Standards (1-100 µg/L): Prepare serial dilutions from the stock solution in deionized water.

    • Sample Preparation: Dilute the drug substance or product sample in deionized water to an expected concentration within the calibration range.

  • Derivatization Procedure[14]:

    • To a 5 mL aliquot of a standard or sample solution, add 0.5 mL of 1M HCl to acidify.

    • Add 0.5 mL of a 1% (w/v) aqueous sodium nitrite solution. Vortex and allow to react for 10 minutes at room temperature.

    • Neutralize the reaction by adding 0.5 mL of 5M NaOH.

    • Liquid-Liquid Extraction: Add 1 mL of DCM and vortex for 2 minutes. Allow layers to separate.

    • Transfer the bottom organic layer (DCM) to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.

    • Transfer the dried extract to a GC vial for analysis.

  • GC-MS Conditions[14][15]:

    • GC System: Agilent 7890 GC or equivalent.

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet: Splitless mode, 250°C.

    • Oven Program: Initial 60°C for 2 min, ramp at 15°C/min to 280°C, hold for 5 min.

    • MS System: Agilent 5977 MSD or equivalent.

    • Ion Source: Electron Impact (EI), 70 eV, 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the N-nitroso-2,5-dimethylmorpholine derivative.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle & Applicability LC-MS/MS is the gold standard for quantifying trace-level impurities in complex matrices like pharmaceutical samples. It combines the separation power of HPLC with the unparalleled sensitivity and specificity of tandem mass spectrometry. For this compound, which is a weak base, positive electrospray ionization (ESI+) is highly effective. The use of Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion is selected and fragmented to produce a characteristic product ion, virtually eliminates matrix interference[16][17].

Strengths:

  • Exceptional Sensitivity & Selectivity: The method of choice for trace-level quantification, often reaching parts-per-trillion (ppt) levels[18].

  • No Derivatization Required: Simplifies sample preparation and reduces potential errors.

  • High Throughput: Modern UHPLC systems allow for very short run times (<5 minutes)[16].

  • Broad Applicability: Suitable for a wide range of polar and non-volatile compounds.

Limitations:

  • Matrix Effects: Ion suppression or enhancement can affect accuracy, requiring careful validation and often the use of an isotopically labeled internal standard.

  • Higher Cost & Complexity: Instrumentation is more expensive and requires specialized expertise to operate and maintain.

Experimental Protocol: LC-MS/MS
  • Reagents & Materials:

    • This compound reference standard

    • Acetonitrile (ACN), LC-MS grade

    • Methanol (MeOH), LC-MS grade

    • Formic acid, LC-MS grade

    • Deionized water (18.2 MΩ·cm)

  • Standard & Sample Preparation:

    • Standard Stock (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound in 100 mL of 50:50 ACN:Water.

    • Working Standards (0.1-100 ng/mL): Prepare serial dilutions from the stock solution using the mobile phase as the diluent.

    • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., water or methanol). Dilute with the mobile phase to bring the expected analyte concentration into the linear range of the assay. Filter through a 0.22 µm syringe filter before analysis.

  • LC-MS/MS Conditions[19][20]:

    • LC System: Agilent 1290 Infinity II, Waters Acquity UPLC, or equivalent.

    • Column: HILIC Column (e.g., Waters Acquity BEH HILIC, 100 mm x 2.1 mm, 1.7 µm) for good retention of polar bases.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 95% B to 50% B over 3 minutes, hold for 1 minute, return to initial conditions and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

    • MS System: SCIEX QTRAP 6500+, Waters Xevo TQ-S, or equivalent.

    • Ion Source: Electrospray Ionization (ESI), Positive Mode.

    • Ion Spray Voltage: +5500 V.

    • Source Temperature: 500°C.

    • MRM Transitions: To be determined by infusing a standard solution. For this compound (C₆H₁₃NO, MW 115.17), the protonated molecule [M+H]⁺ would be m/z 116.1. A suitable fragment ion would be selected for the product ion scan (e.g., loss of a methyl group or ring opening).

Method 3: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle & Applicability HPLC-UV is a workhorse technique in most pharmaceutical quality control labs. However, this compound lacks a strong chromophore, making direct UV detection at typical wavelengths (e.g., >220 nm) highly insensitive. To overcome this, a pre-column derivatization step is necessary to attach a UV-absorbing tag to the molecule[21][22]. A common derivatizing agent for amines is 2,4-dinitrophenylhydrazine (DNPH), which reacts to form a product with strong absorbance around 360 nm[21][23].

Strengths:

  • Cost-Effective & Widely Available: HPLC-UV systems are standard in most analytical laboratories.

  • Robust & Reliable: The technology is well-understood and highly reproducible.

Limitations:

  • Low Sensitivity: Even with derivatization, sensitivity is significantly lower than MS-based methods.

  • Requires Derivatization: Adds complexity, time, and potential for side reactions or incomplete derivatization.

  • Lower Specificity: Prone to interference from other components in the sample matrix that may absorb at the same wavelength[24].

Experimental Protocol: HPLC-UV (with DNPH Derivatization)
  • Reagents & Materials:

    • This compound reference standard

    • 2,4-Dinitrophenylhydrazine (DNPH)

    • Acetonitrile (ACN), HPLC grade

    • Deionized water, HPLC grade

    • Phosphoric acid

  • Standard & Sample Preparation:

    • Standard Stock (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of ACN.

    • Working Standards (1-100 µg/mL): Prepare serial dilutions from the stock solution in ACN.

    • Sample Preparation: Dissolve and dilute the sample in ACN to an expected concentration within the calibration range.

  • Derivatization Procedure[23]:

    • DNPH Reagent: Prepare a 0.5 mg/mL solution of DNPH in ACN containing 1% phosphoric acid.

    • To 1 mL of each standard and sample, add 1 mL of the DNPH reagent.

    • Vortex for 1 minute.

    • Incubate the mixture in a water bath at 60°C for 30 minutes.

    • Allow the solution to cool to room temperature.

    • Filter through a 0.45 µm syringe filter prior to injection.

  • HPLC Conditions[21][23]:

    • HPLC System: Agilent 1260 Infinity II, Waters Alliance, or equivalent with a Diode Array Detector (DAD) or UV detector.

    • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 20 µL.

    • Detection Wavelength: 360 nm.

Comparative Performance Data

The following table summarizes the typical performance characteristics expected from each validated method. These values are illustrative and must be confirmed during in-lab validation studies according to ICH guidelines[9][25][26].

Validation Parameter GC-MS (with Derivatization) LC-MS/MS (Direct) HPLC-UV (with Derivatization)
Specificity High (Confirmed by Mass Spectrum)Very High (Confirmed by MRM Transition)Moderate (Potential for Chromatic Interference)
Linearity Range (R²) 1 - 500 µg/L (>0.995)[13][27]0.1 - 100 ng/mL (>0.998)[19]1 - 100 µg/mL (>0.997)[21]
Limit of Detection (LOD) ~1-5 µg/L[13][27]~0.05 ng/mL~0.5 µg/mL
Limit of Quantification (LOQ) ~5-15 µg/L[13][27]~0.1 ng/mL[19]~1.0 µg/mL[21]
Accuracy (% Recovery) 90 - 110%[13]95 - 105%90 - 110%[28]
Precision (%RSD) < 10%[13][28]< 5%< 10%
Sample Throughput Low to MediumHighMedium
Cost & Complexity MediumHighLow

Conclusion and Method Selection

The cross-validation of analytical methods for quantifying this compound is essential for ensuring data reliability across the pharmaceutical product lifecycle.

  • LC-MS/MS stands out as the superior technique, offering the highest sensitivity and specificity without the need for derivatization. It is the recommended method for trace-level quantification, especially for final product release testing and in complex matrices where interferences are a concern.

  • GC-MS is a robust and reliable alternative, particularly if LC-MS/MS is unavailable. While it requires a derivatization step, its specificity is excellent, making it well-suited for impurity identification and quantification where low ppb levels are sufficient.

  • HPLC-UV with derivatization is a viable, cost-effective option for applications where high sensitivity is not the primary requirement, such as in-process control monitoring of reaction intermediates where concentrations are expected to be higher.

Ultimately, the choice of method depends on the specific analytical challenge, including the required sensitivity, sample matrix, available instrumentation, and regulatory context. A successful cross-validation study provides the documented evidence that, regardless of the chosen method, the analytical results are accurate, reliable, and consistent, thereby upholding the highest standards of scientific integrity and patient safety.

References

Safety Operating Guide

Navigating the Safe Handling of 2,5-Dimethylmorpholine: A Comprehensive Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. 2,5-Dimethylmorpholine, a key building block in various synthetic pathways, requires meticulous handling due to its hazardous properties. This guide provides essential, in-depth technical information and procedural guidance for the safe use of this compound, with a focus on personal protective equipment (PPE) and proper disposal protocols. Our aim is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Understanding the Risks: The "Why" Behind the Precautions

This compound is classified as a hazardous substance with multiple routes of exposure and potential health effects. A thorough understanding of these risks is the foundation of a robust safety protocol. It is harmful if swallowed, inhaled, or comes into contact with the skin[1]. The substance is also flammable and can be corrosive or irritating[2].

Key Hazards Associated with this compound:

  • Acute Toxicity: Harmful effects can occur following a single exposure through ingestion, inhalation, or skin contact.

  • Skin Corrosion/Irritation: Direct contact can cause skin irritation or, in more severe cases, chemical burns.

  • Serious Eye Damage/Irritation: Vapors and direct contact are irritating to the eyes and can cause serious damage.

  • Flammability: As a flammable liquid and vapor, it poses a fire risk, especially in the presence of ignition sources[2].

Given these hazards, a multi-faceted approach to protection is necessary, incorporating engineering controls, administrative controls, and, crucially, the correct use of personal protective equipment.

Core Directive: Personal Protective Equipment (PPE) for this compound

The selection and use of appropriate PPE is a critical line of defense against the hazards of this compound. The following recommendations are based on a synthesis of safety data sheets and chemical resistance guides.

Engineering Controls: The First Line of Defense

Before any handling of this compound, ensure that appropriate engineering controls are in place. All work with this chemical should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize the inhalation of vapors[1]. An eyewash station and a safety shower must be readily accessible in the immediate work area.

PPE Selection: A Detailed Breakdown

The following table provides a summary of the recommended PPE for handling this compound, categorized by the level of protection required.

Body PartPPE RecommendationRationale
Eyes/Face Chemical safety goggles and a face shield.Protects against splashes and vapors that can cause serious eye damage.
Hands Butyl rubber or Neoprene gloves. Nitrile gloves may be suitable for incidental contact but should be used with caution for prolonged exposure.[3][4]Provides a barrier against skin absorption and corrosion. Glove selection is critical and should be based on breakthrough time and degradation resistance.
Body Chemical-resistant laboratory coat.Protects against incidental splashes and spills, preventing contamination of personal clothing.
Respiratory A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially when working outside of a fume hood or in case of a spill.Protects against the inhalation of harmful vapors.

Glove Selection: A Deeper Dive

The choice of glove material is arguably one of the most critical decisions in your PPE protocol. While many sources recommend "chemical-resistant gloves," this guidance is too general to be actionable. Based on chemical resistance charts for the parent compound, morpholine, the following recommendations are made:

  • Excellent Protection: Butyl rubber and Neoprene gloves generally show very good to excellent resistance to morpholine and are therefore the top recommendation for handling this compound, especially for prolonged contact[3][4].

  • Good for Incidental Contact: Nitrile gloves can offer adequate protection for short-term, incidental contact. However, their resistance to morpholine is rated as "good" rather than "excellent," meaning they may have a shorter breakthrough time[3]. If using nitrile gloves, it is crucial to have a strict policy for immediate removal and disposal upon any suspected contact.

Always inspect gloves for any signs of degradation before use and remove them immediately if any contamination is suspected.

Procedural Guidance: Donning, Doffing, and Disposal of PPE

The effectiveness of PPE is contingent not only on its selection but also on its correct use. The following workflows provide step-by-step guidance for the donning, doffing, and disposal of PPE when working with this compound.

PPE Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE don1 1. Lab Coat don2 2. Respirator (if required) don1->don2 don3 3. Eye/Face Protection don2->don3 don4 4. Gloves don3->don4 doff1 1. Gloves doff2 2. Lab Coat doff1->doff2 doff3 3. Eye/Face Protection doff2->doff3 doff4 4. Respirator (if used) doff3->doff4

Caption: Workflow for the correct sequence of donning and doffing Personal Protective Equipment.

Operational Plan: Spill Response

In the event of a spill, a calm and methodical response is crucial to mitigate the risks.

Immediate Actions:

  • Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Ventilate: If safe to do so, increase ventilation in the area, ensuring it is exhausted to the outside.

  • Isolate: Prevent the spill from spreading by using a chemical spill kit with appropriate absorbent materials.

Cleanup Procedure:

  • Don appropriate PPE: This should include, at a minimum, a respirator with an organic vapor cartridge, chemical-resistant gloves (butyl rubber or neoprene), a lab coat, and eye/face protection.

  • Contain the spill: Use an inert absorbent material such as vermiculite, sand, or a commercial sorbent to dike the spill and prevent it from spreading[5]. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Neutralize (for small spills): For small spills, after absorption, the material can be cautiously neutralized. Bases like this compound can be neutralized with a weak acid such as citric acid or ascorbic acid[6]. Use pH paper to confirm neutralization. Be aware that this process can generate heat.

  • Collect waste: Carefully scoop the absorbed and neutralized material into a designated, labeled, and sealed container for hazardous waste.

  • Decontaminate: Clean the spill area with a detergent and water solution.

  • Dispose of all materials: All materials used in the cleanup, including gloves and absorbent pads, must be disposed of as hazardous waste.

Disposal Plan: A Step-by-Step Protocol

Improper disposal of this compound and its contaminated materials can pose a significant environmental and safety risk. Adherence to a strict disposal protocol is mandatory.

  • Waste Collection:

    • Collect all waste containing this compound, including excess reagent, contaminated consumables (e.g., pipette tips, weighing boats), and spill cleanup materials, in a clearly labeled, sealed, and chemical-resistant container.

    • Do not mix this waste with other waste streams.

  • Chemical Neutralization (for aqueous solutions):

    • For dilute aqueous solutions of this compound, neutralization with a weak acid can be considered as a pretreatment step before collection for disposal. This should only be performed by trained personnel in a fume hood.

    • Slowly add a weak acid, such as citric acid, while stirring and monitoring the pH. The goal is to bring the pH to a near-neutral range (pH 6-8). This process can be exothermic, so proceed with caution.

  • Final Disposal:

    • All waste containing this compound, whether neutralized or not, must be disposed of as hazardous chemical waste.

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste. Provide them with a clear and accurate description of the waste contents.

    • Never dispose of this compound down the drain.

Disposal Workflow

Disposal_Workflow start This compound Waste Generated collect Collect in a Labeled, Sealed, Chemical-Resistant Container start->collect aqueous Aqueous Waste? collect->aqueous neutralize Neutralize with Weak Acid (e.g., Citric Acid) in Fume Hood aqueous->neutralize Yes package Package for Disposal aqueous->package No neutralize->package contact_ehs Contact Environmental Health & Safety (EHS) package->contact_ehs disposal Dispose as Hazardous Waste contact_ehs->disposal

Caption: Step-by-step workflow for the safe disposal of this compound waste.

Conclusion: Fostering a Culture of Safety

The safe handling of this compound is not merely a matter of following a checklist; it is about cultivating a deep-seated culture of safety within your laboratory. By understanding the inherent risks, meticulously selecting and using the correct personal protective equipment, and adhering to rigorous operational and disposal protocols, you can ensure the well-being of your team and the integrity of your research. This guide serves as a foundational resource to build upon, and it is imperative to always consult your institution's specific safety guidelines and the most current Safety Data Sheet (SDS) for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dimethylmorpholine
Reactant of Route 2
2,5-Dimethylmorpholine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。